molecular formula C13H24N4O3S B104974 Isotimolol CAS No. 59697-06-2

Isotimolol

Cat. No.: B104974
CAS No.: 59697-06-2
M. Wt: 316.42 g/mol
InChI Key: MAMSPDKEMJALRZ-UHFFFAOYSA-N
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Description

Isotimolol, also known as this compound, is a useful research compound. Its molecular formula is C13H24N4O3S and its molecular weight is 316.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59697-06-2
Record name Isotimolol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol
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Record name ISOTIMOLOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Timolol: The Distomer of a Potent β-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmacology, stereochemistry is a critical determinant of a drug's therapeutic efficacy and safety profile. The subtle yet profound difference in the three-dimensional arrangement of atoms can lead to vast disparities in pharmacological activity. A classic exemplar of this principle is the β-adrenergic antagonist, Timolol. While the (S)-enantiomer is a potent, non-selective β-blocker widely used in the management of glaucoma and cardiovascular diseases, its mirror image, the (R)-enantiomer, exhibits significantly lower β-blocking activity.[1][2]

This technical guide provides a comprehensive overview of (R)-Timolol , often referred to as Isotimolol. Although initially considered the less significant of the two enantiomers, a deeper understanding of its properties is crucial for researchers, scientists, and drug development professionals. This is pertinent for the development of stereoselective synthetic processes, the establishment of robust analytical methods for enantiomeric purity, and for exploring any potential, albeit less potent, pharmacological activities. This document delves into the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of (R)-Timolol, offering a holistic perspective on this chiral molecule.

Chemical Identity and Physicochemical Properties

(R)-Timolol is the dextrorotatory enantiomer of Timolol. Its distinct spatial configuration dictates its interaction with biological systems.

Chemical Structure and Nomenclature

The core structure of (R)-Timolol consists of a morpholino-thiadiazole moiety linked to a propan-2-ol backbone, which also bears a tert-butylamino group. The chiral center is located at the carbon atom of the propan-2-ol group that is bonded to the hydroxyl group.

  • IUPAC Name: (2R)-1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol[1]

  • CAS Registry Number: 26839-76-9[3]

  • Molecular Formula: C₁₃H₂₄N₄O₃S[3][]

  • Molecular Weight: 316.42 g/mol [3][]

Physicochemical Properties

The physicochemical properties of (R)-Timolol are crucial for its formulation, delivery, and pharmacokinetic profile. The data presented below is a compilation from various sources, and it is important to note that some properties may be reported for the racemate or the maleate salt.

PropertyValueSource
Melting Point 71.5 - 72.5 °C (for (±)-Free base)[5][6]
Boiling Point 487.2 °C at 760 mmHg (Predicted)[5]
pKa 9.21 (for Timolol)[7]
LogP 1.8 (Predicted)[1]
Solubility Soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[3][8]
Appearance White to off-white crystalline powder.[8]

Pharmacology and Mechanism of Action

Pharmacodynamics: A Tale of Two Enantiomers

(R)-Timolol is a non-selective β-adrenergic receptor antagonist, meaning it competes with catecholamines like epinephrine and norepinephrine for binding to both β₁ and β₂ adrenergic receptors.[8][9] However, its potency is significantly lower than that of its stereoisomer, (S)-Timolol. Studies have shown that (S)-Timolol is approximately 30 to 90 times more potent in its β-blocking activity.[1][10] This stark difference in activity underscores the high degree of stereoselectivity of β-adrenergic receptors.

The less active enantiomer in a chiral drug pair is termed the "distomer," while the more active one is the "eutomer." In this context, (R)-Timolol is the distomer. While its β-blocking effects are diminished, some research suggests that (R)-Timolol may still contribute to the intraocular pressure-lowering effect of racemic Timolol, possibly through mechanisms that are less dependent on stereoselectivity.[10]

Mechanism of β-Adrenergic Blockade

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate a downstream signaling cascade.[11][12][13] The binding of an agonist like epinephrine to the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[14][15] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility (β₁ effect) or bronchodilation (β₂ effect).

(R)-Timolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents the binding of endogenous catecholamines, thereby attenuating the sympathetic response.[9]

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Epinephrine Epinephrine (Agonist) Epinephrine->Receptor Binds & Activates R_Timolol (R)-Timolol (Antagonist) R_Timolol->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Figure 1: Simplified β-Adrenergic Signaling Pathway and the Antagonistic Action of (R)-Timolol.

Synthesis and Stereoselective Control

The production of enantiomerically pure (R)-Timolol requires a stereoselective synthetic strategy. Common approaches involve either the use of a chiral starting material or the resolution of a racemic mixture.

Representative Synthetic Approach: Chemo-enzymatic Synthesis

A notable method for synthesizing both enantiomers of Timolol involves a chemo-enzymatic approach.[11] This strategy highlights the power of biocatalysis in achieving high enantioselectivity.

Synthesis_Workflow Start 3,4-dichloro-1,2,5-thiadiazole Intermediate1 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol Start->Intermediate1 Reaction with Morpholine Intermediate2 Haloketone Intermediate Intermediate1->Intermediate2 Reaction with Dichloroacetone Intermediate3 Chiral Halohydrin ((R)-configuration) Intermediate2->Intermediate3 Asymmetric Reduction (Baker's Yeast) Intermediate4 Epoxide Intermediate Intermediate3->Intermediate4 Epoxidation Final_Product (R)-Timolol Intermediate4->Final_Product Reaction with t-butylamine Analytical_Workflow Sample Sample containing Timolol Enantiomers Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC Chiral HPLC System Preparation->HPLC Separation Separation on Chiral Column HPLC->Separation Detection UV Detection (297 nm) Separation->Detection Data Chromatogram (Separated Peaks) Detection->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis

Sources

Pharmacological profile of Isotimolol in cardiovascular research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Isotimolol and its Archetype, Timolol, in Cardiovascular Research

Authored by: A Senior Application Scientist

Preamble: The Context of this compound

This compound is identified as a specified impurity of Timolol maleate, a well-established non-selective beta-adrenergic receptor antagonist.[1] Given the limited direct research on this compound's cardiovascular profile, this guide will focus on the extensive pharmacological data of its parent compound, Timolol. Timolol serves as a quintessential model for understanding the cardiovascular effects of non-selective beta-blockers, and its profile provides a robust framework for the scientific investigation of related compounds like this compound. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science and practical experimental insights.

Part 1: Core Directive - A Tailored Exploration

This guide eschews a rigid template in favor of a narrative that mirrors the research and development lifecycle of a cardiovascular drug. We begin with the molecular target, delve into the physiological consequences of its modulation, and then explore the methodologies to quantify these effects, culminating in a discussion of its clinical significance.

Molecular Mechanism of Action: The Beta-Adrenergic Blockade

At the heart of Timolol's cardiovascular effects lies its ability to act as a competitive antagonist at both β1 and β2-adrenergic receptors.[2][3] These receptors are integral components of the sympathetic nervous system's control over cardiac function.

Expertise & Experience: The choice to target both β1 and β2 receptors results in a broad range of physiological effects. While β1-receptor blockade is primarily responsible for the cardiac effects, β2-receptor antagonism can lead to effects in other tissues, such as the bronchioles and peripheral vasculature, a critical consideration in preclinical safety assessments.

1.1. The Beta-Adrenergic Signaling Cascade

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β-adrenergic receptors, initiating a signaling cascade that increases heart rate, contractility, and conduction velocity. Timolol competitively inhibits this binding, thereby attenuating the downstream effects.

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte Catecholamine Catecholamine (Agonist) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Binds & Activates Timolol Timolol (Antagonist) Timolol->BetaReceptor Binds & Blocks G_Protein G-Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels PKA->Calcium Phosphorylates Contraction Increased Contraction Calcium->Contraction Increased Influx

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Timolol.

Trustworthiness: A key aspect of Timolol's action is its lack of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[3][4] This means that Timolol does not partially activate the β-receptor, nor does it have local anesthetic-like effects on cardiac cells, leading to a more predictable and "pure" antagonist profile.

Pharmacodynamic Profile: Cardiovascular Effects

The blockade of β-adrenergic receptors by Timolol translates into significant and measurable effects on the cardiovascular system.

2.1. Hemodynamic Effects

Timolol's primary hemodynamic consequences are a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[5] These effects decrease cardiac output and myocardial oxygen demand, which are central to its therapeutic efficacy.

Data Presentation: Hemodynamic Effects of Intravenous Timolol in Patients with Coronary Artery Disease [6]

ParameterChange with 0.25 mg Timolol
Heart Rate↓ 15%
Cardiac Index↓ 15%
Left Ventricular Work Index↓ 21%
Left Ventricular dp/dt↓ 16%
Left Ventricular End-Diastolic Pressure↑ 49%
Mean Pulmonary Arterial Pressure↑ 17%

Expertise & Experience: The increase in left ventricular end-diastolic pressure is an important finding, suggesting a potential for increased cardiac filling pressure, which should be carefully monitored in patients with pre-existing heart failure.

2.2. Electrophysiological Effects

Timolol also exerts significant effects on the electrical conduction system of the heart.

Data Presentation: Electrophysiological Effects of Intravenous Timolol (0.05 mg/kg) [7]

ParameterChange from Baseline
Sinus Cycle Length↑ (840 to 1048 msec)
A-H Interval↑ (94 to 101 msec)
A-V Nodal Wenckebach Cycle Length↑ (370 to 430 msec)
A-V Nodal Effective Refractory Period↑ (284 to 360 msec)

Authoritative Grounding: These electrophysiological changes, particularly the prolongation of A-V nodal conduction and refractoriness, contribute to Timolol's antiarrhythmic properties.[7]

Pharmacokinetic Profile: The Journey Through the Body

The therapeutic efficacy and safety of Timolol are intrinsically linked to its pharmacokinetic properties.

  • Absorption: Timolol is well-absorbed orally.[8]

  • Metabolism: It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[9]

  • Excretion: The metabolites and a small amount of unchanged drug are excreted in the urine.

Trustworthiness: The reliance on CYP2D6 for metabolism introduces the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms in this enzyme.[9][10] This is a critical consideration in both preclinical and clinical study design.

Experimental Protocols for Cardiovascular Profiling

A thorough investigation of a beta-blocker's cardiovascular profile requires a combination of in vitro and in vivo models.

4.1. In Vitro Assessment of Beta-Adrenergic Receptor Binding and Function

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Isolate cell membranes from a tissue or cell line expressing β-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenoceptor).

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-DHA) and varying concentrations of the test compound (this compound/Timolol).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.

Authoritative Grounding: This type of assay is fundamental for determining the receptor binding affinity and selectivity of a novel compound.[11]

4.2. Ex Vivo and In Vivo Models for Cardiovascular Assessment

Experimental Protocol: Langendorff Perfused Heart Model

  • Heart Isolation: Excise the heart from a euthanized animal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.[12]

  • Perfusion: Retrogradely perfuse the heart through the aorta with an oxygenated physiological salt solution.

  • Instrumentation: Place a balloon in the left ventricle to measure isovolumetric pressure and insert electrodes to record an electrocardiogram.

  • Drug Administration: Administer the test compound into the perfusion solution.

  • Data Acquisition: Record changes in heart rate, left ventricular developed pressure (LVDP), and contractility (dP/dt).

Langendorff_Workflow Start Animal Euthanasia & Heart Excision Mounting Mount Heart on Langendorff Apparatus Start->Mounting Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Mounting->Perfusion Instrumentation Insert LV Balloon & ECG Electrodes Perfusion->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Drug_Admin Administer Timolol/ Test Compound Baseline->Drug_Admin Data_Acquisition Record Changes in HR, LVDP, dP/dt Drug_Admin->Data_Acquisition Washout Washout Period Data_Acquisition->Washout Analysis Data Analysis Washout->Analysis

Caption: Experimental workflow for the Langendorff isolated perfused heart model.

Expertise & Experience: The Langendorff preparation is invaluable for studying the direct cardiac effects of a drug, independent of systemic neural and hormonal influences.[12]

Clinical Applications in Cardiovascular Disease

The pharmacological profile of Timolol has established its utility in the management of several cardiovascular conditions.

  • Hypertension: By reducing cardiac output, Timolol effectively lowers blood pressure.[3][4]

  • Angina Pectoris: Timolol reduces the frequency of anginal attacks and improves exercise tolerance by decreasing myocardial oxygen demand.[13][14]

  • Myocardial Infarction: Timolol has been shown to reduce mortality and the rate of reinfarction in patients who have had a recent myocardial infarction.[3]

Part 2: Scientific Integrity & Logic

This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to provide a reliable resource for cardiovascular research professionals. The experimental protocols are designed as self-validating systems, with clear endpoints and controls. All mechanistic claims are supported by citations to peer-reviewed literature.

Part 3: Visualization & Formatting

The use of tables and diagrams is intended to enhance the clarity and accessibility of the technical information presented. The Graphviz diagrams adhere to the specified formatting guidelines to ensure readability and visual appeal.

References

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  • Lewis, R. V., Lennard, M. S., Jackson, P. R., Tucker, G. T., Ramsay, L. E., & Woods, H. F. (1985). Timolol and atenolol: relationships between oxidation phenotype, pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 19(3), 329-333. Retrieved from [Link]

  • Gault, H., Longerich, L., Dawe, M., & Fine, A. (1981). Pharmacokinetics of oral timolol studied by mass fragmentography. Journal of Clinical Pharmacology, 21(11-12 Pt 1), 584-591. Retrieved from [Link]

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  • Frishman, W. H., & Silverman, R. (1979). The beneficial effect of the beta blocker timolol in stable angina pectoris. American Heart Journal, 98(2), 224-229. Retrieved from [Link]

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The Unseen Isomer: A Technical Guide to the Discovery and Synthesis of Isotimolol, a Critical Timolol Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Isotimolol, a critical process impurity in the manufacturing of Timolol, a widely used beta-adrenergic blocker. For researchers, drug development professionals, and quality control scientists, understanding the genesis, synthesis, and analytical control of such impurities is paramount to ensuring drug safety and efficacy. This document delves into the technical nuances of this compound, from its initial discovery to its chemical synthesis and the rationale behind the analytical methodologies for its control.

Introduction: The Importance of Stereochemical Purity in Timolol

Timolol, a non-selective beta-adrenergic antagonist, is a cornerstone in the management of glaucoma, hypertension, and other cardiovascular conditions.[1][2] It is clinically administered as the (S)-(-)-enantiomer, which is significantly more pharmacologically active than its (R)-(+)-counterpart.[3] The stereospecificity of its therapeutic action underscores the critical need for stringent control over its stereochemical purity. Impurities, particularly isomers with potentially different pharmacological or toxicological profiles, can impact the safety and efficacy of the final drug product.

This compound, identified as Timolol EP Impurity B and Timolol USP Related Compound B, is a positional isomer of Timolol.[4][5] Its presence in the final active pharmaceutical ingredient (API) is a direct consequence of the synthetic route employed for Timolol production. This guide will illuminate the pathway to understanding and controlling this specific impurity.

Discovery and Identification of this compound

The discovery of this compound is intrinsically linked to the evolution of analytical techniques with the resolving power to separate closely related isomers. Early challenges in distinguishing enantiomers and positional isomers spurred advancements in chiral chromatography.[4] As regulatory expectations for impurity profiling intensified, the need to identify and characterize minor components in bulk drug substances became a critical aspect of drug development.

The definitive identification of this compound was achieved through a combination of advanced analytical methodologies. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, proved instrumental in separating this compound from Timolol and its other related substances.[6][7] Spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), were then employed to elucidate its precise chemical structure.[8]

Systematic Name: (2RS)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol[5] Chemical Formula: C₁₃H₂₄N₄O₃S[4][9] Molecular Weight: 316.42 g/mol [4][9]

Synthesis of this compound: From Side Reaction to Reference Standard

The synthesis of this compound is not typically a desired outcome but rather a side reaction that can occur during the manufacturing of Timolol. Understanding its formation is key to minimizing its presence in the final product. The synthesis of Timolol itself involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with an epoxide, followed by the introduction of the tert-butylamine side chain.

Postulated Mechanism of this compound Formation

The formation of this compound is believed to arise from the non-regioselective opening of the epoxide ring by the hydroxyl group of the thiadiazole precursor. While the desired reaction leads to the formation of Timolol, a competing reaction can result in the formation of the isomeric this compound.

Diagram 1: Postulated Formation of Timolol and this compound

G cluster_reactants Reactants cluster_products Products Thiadiazole 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole Reaction_Node Epoxide Ring Opening Thiadiazole->Reaction_Node Nucleophilic Attack Epoxide Epichlorohydrin (or similar epoxide) Epoxide->Reaction_Node Timolol (S)-Timolol (Desired Product) This compound (S)-Isotimolol (Impurity) Reaction_Node->Timolol Attack at C1 Reaction_Node->this compound Attack at C2

Caption: Postulated reaction pathways leading to the formation of Timolol and this compound.

Deliberate Synthesis for Reference Standard Generation

To accurately quantify and control this compound in Timolol batches, a pure reference standard is essential. The deliberate synthesis of this compound involves a multi-step organic chemistry process. While specific proprietary methods may vary, a general approach can be outlined.[4]

Experimental Protocol: Synthesis of (S)-Isotimolol

  • Formation of the Morpholino-Thiadiazole Core: This initial step involves the construction of the heterocyclic ring system, which can be achieved through cyclization reactions.

  • Introduction of the Chiral Side Chain: A chiral building block, such as (S)-glycidol or its derivatives, is reacted with the thiadiazole core to introduce the stereochemically defined propanol backbone. This step is critical for establishing the desired (S)-configuration.

  • Introduction of the Tert-butylamino Group: The final step involves the amination of the side chain with tert-butylamine to yield (S)-Isotimolol.

  • Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to achieve the high purity required for a reference standard.

The successful synthesis of this compound with high enantiomeric purity is a challenging endeavor that requires sophisticated control over stereochemistry.[4]

Analytical Methodologies for the Control of this compound

The accurate detection and quantification of this compound in the presence of a large excess of Timolol necessitate highly selective and sensitive analytical methods.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Timolol and its impurities.[10] However, due to the structural similarity between Timolol and this compound, achieving baseline separation can be challenging. Chiral HPLC is the preferred method for resolving these isomers.

Table 1: Example Chiral HPLC Method Parameters for Timolol and this compound Separation

ParameterConditionRationale
Column Chiralcel OD or similar chiral stationary phaseProvides the necessary stereoselectivity for separating isomers.[6][7]
Mobile Phase Hexane:Isopropanol:Diethylamine (e.g., 480:20:1 v/v/v)The non-polar mobile phase with a polar modifier and a basic additive is effective for separating basic compounds on this type of chiral column.[6]
Flow Rate 1.0 mL/minA standard flow rate to ensure good separation efficiency and reasonable analysis time.
Detection UV at 297 nmTimolol and its impurities have a chromophore that allows for sensitive UV detection at this wavelength.[6]
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and peak shapes in HPLC.[6]

Diagram 2: Analytical Workflow for this compound Control

G Sample Timolol API or Drug Product Sample Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation Injection Chiral HPLC Injection Preparation->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis and Quantification vs. Reference Standard Detection->Quantification Result Report this compound Content Quantification->Result

Caption: A typical analytical workflow for the quantification of this compound in Timolol samples.

Method Validation

Any analytical method used for impurity control must be rigorously validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Pharmacological and Toxicological Considerations

While Timolol is a potent beta-blocker, the pharmacological activity of this compound is not as well-characterized in publicly available literature. However, it is a general principle in pharmaceutical development that all impurities above a certain threshold should be evaluated for their potential biological activity and toxicity. The stereoisomers of Timolol have been shown to have different effects on ocular blood flow.[11] The l-isomer (the active form of Timolol) can initially reduce blood flow, while the d-isomer tends to increase it from the outset.[11] This highlights the importance of controlling isomeric impurities. The stereospecific binding of Timolol to beta-adrenoreceptors further emphasizes the potential for isomers to exhibit different pharmacological profiles.[12]

The synthesis and isolation of pure this compound as a reference standard are crucial not only for analytical purposes but also to enable toxicological studies to assess its safety profile.

Conclusion and Future Perspectives

The case of this compound serves as a compelling example of the intricate challenges and rigorous standards involved in modern pharmaceutical development. The journey from its discovery as an unknown peak in a chromatogram to its full characterization and the implementation of robust control strategies is a testament to the synergy between synthetic chemistry, analytical science, and regulatory diligence.

Future work in this area will likely focus on the development of even more efficient and sustainable synthetic routes for Timolol that minimize the formation of this compound and other impurities. Additionally, further elucidation of the pharmacological and toxicological profile of this compound will continue to be of interest to ensure the highest standards of patient safety.

References

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019-02-13). MDPI. [Link]

  • Highly Sensitive Quantitation of N-Nitroso Timolol Impurity in Timolol API using the Agilent 6495D LC/TQ. LabRulez LCMS. [Link]

  • Timolol. PubChem, NIH. [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (2014-03). PubMed. [Link]

  • Timolol EP Impurity B. SynZeal. [Link]

  • A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. (2024-07-19). NIScPR. [Link]

  • Effects of D- and L-isomers of timolol on retinal and choroidal blood flow in ocular hypertensive rabbit eyes. (1996-06). PubMed. [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. ResearchGate. [Link]

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  • NL8500939A - NEW TIMOLOL INTERMEDIATES, PREPARATION AND USE THEREOF.
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A Technical Guide to the Stereospecific Synthesis of (S)-Isotimolol for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Isotimolol, a structural isomer and known impurity of the potent beta-adrenergic antagonist (S)-Timolol, serves as a critical reference standard in pharmaceutical quality control and analytical method development.[1] The synthesis of its enantiomerically pure (S)-form is paramount for these applications. This guide provides an in-depth exploration of the stereospecific synthetic strategies to produce (S)-Isotimolol with high enantiomeric purity. We will dissect the causality behind experimental choices in key methodologies, including chemoenzymatic routes involving biocatalytic reduction and stereochemical inversion, kinetic resolution using chiral catalysts, and chiral pool synthesis. Detailed, step-by-step protocols for synthesis and analytical validation via chiral chromatography are presented to ensure a self-validating and reproducible framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Beta-Blocker Synthesis

Beta-adrenergic blockers are a cornerstone in the management of cardiovascular diseases, most notably hypertension and glaucoma.[2][3] A common structural feature of this drug class is the presence of a stereogenic center in the aryloxypropanolamine side chain. The biological activity is highly stereoselective, with the (S)-enantiomer typically exhibiting significantly greater therapeutic potency than its (R)-counterpart.[4] (S)-Timolol is the active pharmaceutical ingredient, while (S)-Isotimolol, its isomer, is identified as "Timolol Related Compound B" in pharmacopoeial standards.[1]

The synthesis of a single, desired enantiomer is a fundamental challenge in pharmaceutical chemistry. The presence of the undesired enantiomer can lead to reduced efficacy, competitive inhibition, or distinct, undesirable side effects.[2][5] Therefore, achieving high enantiomeric purity is not merely a measure of chemical elegance but a critical determinant of drug safety and efficacy. This guide focuses on robust and validated stereospecific strategies to synthesize (S)-Isotimolol, a vital tool for ensuring the quality of Timolol-based therapeutics.

Core Synthetic Strategies for (S)-Isotimolol

The stereospecific synthesis of (S)-Isotimolol hinges on the controlled introduction of the chiral center at the C-2 position of the propanolamine backbone. The primary approaches can be categorized into three main strategies: biocatalytic synthesis, chiral catalyst-mediated kinetic resolution, and chiral pool synthesis.

Chemoenzymatic Synthesis via Asymmetric Reduction and Stereochemical Inversion

This elegant approach leverages the high stereoselectivity of enzymes to create a chiral intermediate, which is then chemically converted to the target molecule. A well-documented route for the related compound (S)-Timolol provides a direct blueprint, involving the asymmetric reduction of a haloketone intermediate followed by a configuration inversion.[4][6]

Causality: The choice of a biocatalyst like baker's yeast is driven by its ability to reduce a prochiral ketone to a chiral alcohol with predictable stereochemistry, in this case, affording the (R)-halohydrin.[4] However, since the target is the (S)-enantiomer, a subsequent inversion step is necessary. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds via a clean SN2 mechanism, reliably inverting the stereocenter with high fidelity.[4]

Workflow: Chemoenzymatic Synthesis of (S)-Isotimolol

G cluster_0 Part 1: Heterocycle & Precursor Synthesis cluster_1 Part 2: Asymmetric Bioreduction & Inversion cluster_2 Part 3: Final Amination A 3,4-dichloro- 1,2,5-thiadiazole B 4-morpholino-3-chloro- 1,2,5-thiadiazole A->B  Morpholine, Base C 4-morpholino-1,2,5- thiadiazol-3-ol B->C  Hydrolysis E 1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-one (Haloketone Intermediate) C->E  1,3-Dichloroacetone,  Base D 1,3-Dichloroacetone F (R)-1-Chloro-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol ((R)-Halohydrin) E->F  Asymmetric Reduction  (e.g., Baker's Yeast) G Activated (R)-Halohydrin Ester (e.g., Benzoate) F->G  Mitsunobu Reaction  (DEAD, PPh3, Benzoic Acid) H (S)-4-(4-(oxiran-2-ylmethoxy)-1,2,5- thiadiazol-3-yl)morpholine ((S)-Epoxide) G->H  Base (e.g., K2CO3),  Methanol I (S)-Isotimolol H->I  tert-Butylamine

Caption: Chemoenzymatic pathway to (S)-Isotimolol.

Experimental Protocol: Chemoenzymatic Synthesis

  • Synthesis of Haloketone (5): React 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol (4) with dichloroacetone in the presence of a suitable base to yield the aryloxy haloketone intermediate.[4]

  • Asymmetric Reduction: Perform an asymmetric reduction of the haloketone (5) using baker's yeast. This biocatalytic step affords the corresponding (R)-halohydrin (6) in high optical purity (e.g., 87% enantiomeric excess, ee).[4]

  • Mitsunobu Inversion: Convert the (R)-halohydrin (6) to its benzoate ester via the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.[4]

  • Epoxide Formation: Treat the resulting benzoate ester with a base like potassium t-butoxide. This removes the acyl group and facilitates an intramolecular SN2 reaction to form the (S)-epoxide (7).[4]

  • Ring Opening: React the purified (S)-epoxide (7) with tert-butylamine to open the epoxide ring, yielding the final product, (S)-Isotimolol, with the enantiomeric purity established in the initial reduction step.[4]

Chiral Catalyst-Mediated Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in an enriched form. For synthesizing beta-blocker precursors, the hydrolytic kinetic resolution (HKR) of racemic epoxides is a highly effective method.[6][7]

Causality: Chiral catalysts, such as Co-salen complexes, create a chiral environment that differentiates between the two enantiomers of a racemic starting material (e.g., racemic epichlorohydrin).[6] The catalyst facilitates a reaction (like hydrolysis or alcoholysis) at a much faster rate for one enantiomer, effectively consuming it and leaving the reaction mixture enriched in the slower-reacting enantiomer. This approach is valued for its efficiency and the high enantiomeric excess it can achieve.[6]

G cluster_0 Kinetic Resolution Step cluster_1 Synthesis from Resolved Epoxide rac_epoxy Racemic Epichlorohydrin s_diol (S)-3-chloropropane-1,2-diol rac_epoxy->s_diol  Hydrolytic Kinetic  Resolution (HKR) r_epoxy (R)-Epichlorohydrin (Enriched) rac_epoxy->r_epoxy  Hydrolytic Kinetic  Resolution (HKR) chiral_cat Chiral Co-salen Catalyst + H2O chiral_cat->rac_epoxy s_epoxide (S)-Epoxide Intermediate r_epoxy->s_epoxide  1. Inversion (e.g., Tosylation, Base)  2. Coupling with Thiadiazole thiadiazole 4-morpholino-1,2,5- thiadiazol-3-ol s_isotimolol (S)-Isotimolol s_epoxide->s_this compound  tert-Butylamine

Caption: Direct synthesis of (S)-Isotimolol from a chiral precursor.

Experimental Protocol: Chiral Pool Synthesis

  • Heterocycle Preparation: Synthesize 4-morpholino-3-chloro-1,2,5-thiadiazole by reacting 3,4-dichloro-1,2,5-thiadiazole with morpholine. [1]2. Alkoxide Formation: Treat the chiral starting material, (S)-3-(tert-butylamino)-1,2-propanediol, with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) to selectively deprotonate the primary hydroxyl group, forming the corresponding sodium alkoxide.

  • Nucleophilic Substitution: Add the 4-morpholino-3-chloro-1,2,5-thiadiazole to the alkoxide solution. The alkoxide will displace the chloride via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the ether linkage, yielding (S)-Isotimolol.

  • Purification: Purify the final product using standard techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.

Analytical Validation: Ensuring Enantiomeric Purity

The success of any stereospecific synthesis is ultimately validated by the accurate measurement of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [8][9] Causality: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for precise quantification of each. The choice of mobile phase and column temperature is optimized to maximize this separation (resolution). [8][9] Protocol: Chiral HPLC Method for Timolol Enantiomers

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Chiral Column: Employ a Chiralcel OD column (e.g., 4.6 mm × 150 mm, 5µm), which is based on cellulose tris(3,5-dimethylphenylcarbamate). [8][9]3. Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine (e.g., 480:20:1 v/v/v). The diethylamine is added to improve peak shape for the amine-containing analyte. [8][9]4. Operating Conditions:

    • Flow Rate: 1.0 mL/min. [8][9] * Column Temperature: 25 °C. [8][9] * Detection Wavelength: 297 nm. [8][9] * Injection Volume: 5 µl. [8][9]5. Analysis: Inject a solution of the synthesized (S)-Isotimolol. A successful synthesis will show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the specified impurity threshold (e.g., <0.1%). The resolution between the R- and S-timolol peaks should be greater than 4 for robust quantification. [8]

      Parameter Condition Reference
      Technique Chiral High-Performance Liquid Chromatography (HPLC) [8][9][10]
      Column Chiralcel OD (4.6 mm × 150 mm, 5µm) [8][9]
      Mobile Phase Hexane:Isopropanol:Diethylamine (480:20:1) [8][9]
      Flow Rate 1.0 mL/min [8][9]
      Temperature 25 °C [8][9]
      Detection UV at 297 nm [8][9]

      | Acceptance Criterion | Resolution between enantiomers > 4 | [8]|

Conclusion and Future Outlook

The stereospecific synthesis of (S)-Isotimolol is a critical capability for the pharmaceutical industry, enabling rigorous quality control of (S)-Timolol, a widely used beta-blocker. This guide has detailed three robust strategies—chemoenzymatic synthesis, kinetic resolution, and chiral pool synthesis—each offering a distinct approach to controlling stereochemistry. The causality behind the selection of reagents and reaction pathways, from the stereoselectivity of enzymes to the predictable mechanisms of inversion reactions, has been emphasized.

The future of chiral synthesis continues to evolve towards more efficient, scalable, and sustainable methods. The development of novel organocatalysts and more active and selective biocatalysts promises to further refine these synthetic routes. [2][11][12]Ultimately, the combination of a well-designed stereospecific synthesis and rigorous analytical validation, as outlined in this guide, forms a self-validating system essential for producing the high-purity reference standards required in modern drug development.

References

  • Tosi, G., Zironi, F., Caselli, E., Forni, A., & Prati, F. (2004). Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. Synthesis, 2004(10), 1625–1628. Available from: [Link]

  • Chavan, S. P., et al. (2009). Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil. Tetrahedron Letters, 50(47), 6509-6511. Available from: [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

  • Agustian, J., Kamaruddin, A. H., & Bhatia, S. (2010). Single enantiomeric β-blockers—The existing technologies. Process Biochemistry, 45(10), 1587-1604. Available from: [Link]

  • ResearchGate. (n.d.). Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. Available from: [Link]

  • Molecules. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Available from: [Link]

  • Groza, M., et al. (2016). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 6, 30733. Available from: [Link]

  • Zhejiang Da Xue Xue Bao Yi Xue Ban. (2014). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. Journal of Zhejiang University. Medical sciences, 43(2), 160-3. Available from: [Link]

  • ResearchGate. (2014). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. Available from: [Link]

  • Connolly, D., & Marley, A. (2013). Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography. PMBRC 3rd Analytical Forum. Available from: [Link]

  • Organic Process Research & Development. (n.d.). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ACS Publications. Available from: [Link]

  • Journal of Zhejiang University (Medical Science). (2014). Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops. Available from: [Link]

  • Vele, V. T., et al. (2018). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (S) - (-) - 3-TERT BUTYLAMINO 1,2, PROPANE DIOL): A KEY RAW MATERIAL OF TIMOLOL MALEATE. Indian Journal of Applied Research, 8(4). Available from: [Link]

  • Sahin, E., & Demir, A. S. (2020). Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor. Preparative Biochemistry & Biotechnology, 50(9), 932-938. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 47. Synthesis of timolol from compound 132. Available from: [Link]

  • Chemical Journal of Chinese Universities. (1995). Synthesis of S- and R-Timolol Maleate. Available from: [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of β-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 189-219. Available from: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). (S)-Isotimolol. Available from: [Link]

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An In-Depth Technical Guide to Isotimolol: Synthesis, Characterization, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Isotimolol, a critical compound in the pharmaceutical analysis of Timolol. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical characterization. This document emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound in Pharmaceutical Quality Control

This compound is a structural isomer of Timolol, a widely used non-selective beta-adrenergic blocker for the treatment of glaucoma and cardiovascular diseases.[1] Specifically, this compound is recognized as a process impurity in the synthesis of Timolol and is designated as "Timolol maleate specified impurity B" by the European Pharmacopoeia (EP) and "Timolol Related Compound B" by the United States Pharmacopeia (USP).[2][3][4] Its presence in the final drug product must be carefully monitored to ensure the safety and efficacy of Timolol formulations. This guide will delve into the technical details of this compound, providing a foundational understanding for its identification, quantification, and control.

This compound exists as a racemic mixture, (±)-Isotimolol, with the (S)-enantiomer being of particular interest in compendial methods.[3][5] Understanding the stereochemistry and the methods for chiral separation is therefore paramount for rigorous quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for understanding its behavior in formulation and stability studies.

PropertyValueSource
Chemical Formula C₁₃H₂₄N₄O₃S[2][3][4][6]
Molecular Weight 316.42 g/mol [2][3][4][6]
IUPAC Name (2RS)-3-(tert-butylamino)-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol[3][4]
CAS Number (Racemate) 59697-06-2[2][4]
CAS Number ((S)-Isotimolol) 158636-96-5[3][4][6]
Appearance White Powder[7]
Melting Point ((S)-Isotimolol) 115.1-118.0°C[7]
Storage Temperature 2-8°C[7]

Synthesis and Formation of this compound

This compound is typically formed as an impurity during the synthesis of Timolol. The synthetic route to Timolol often involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with (±)-3-(tert-butylamino)-1,2-propanediol.[8] The formation of this compound can occur due to the non-regioselective opening of an epoxide intermediate or related synthetic pathways.

A general synthetic scheme leading to the formation of both Timolol and this compound is outlined below. The key step involves the nucleophilic attack of the propanediol derivative on the thiadiazole ring system.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A 3-chloro-4-morpholino- 1,2,5-thiadiazole C Base-catalyzed Condensation A->C B (±)-3-(tert-butylamino)- 1,2-propanediol B->C D Timolol (Desired Product) C->D Major E This compound (Impurity) C->E Minor HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A1 Weigh Timolol API A2 Dissolve in Mobile Phase A1->A2 C Inject Sample and Standard onto Chiral Column A2->C B1 Prepare (S)-Isotimolol Reference Standard B1->C D Elute with Mobile Phase C->D E Detect at 295 nm D->E F Identify Peaks based on Retention Times E->F G Quantify this compound using Peak Area F->G H Compare with Specification Limits G->H

Sources

An In-Depth Technical Guide to Isotimolol: Nomenclature, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotimolol, a structural isomer of the widely recognized non-selective beta-adrenergic antagonist Timolol, represents a critical molecule in the landscape of pharmaceutical analysis and quality control. Primarily identified as a process-related impurity in the synthesis of Timolol, its accurate identification, characterization, and quantification are paramount to ensuring the safety and efficacy of Timolol-based therapeutics. This technical guide provides a comprehensive overview of this compound, encompassing its precise chemical nomenclature, stereoselective synthesis, and robust analytical protocols for its detection and quantification.

Part 1: Chemical Identity and Nomenclature

This compound is a chiral compound that can exist as a racemic mixture or as individual enantiomers. The stereochemistry of the molecule significantly influences its pharmacological activity, making precise nomenclature crucial.

IUPAC Nomenclature
  • Racemic this compound: The IUPAC name for the racemic mixture is (2RS)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol .[1][2]

  • (S)-Isotimolol: The (S)-enantiomer is systematically named (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol .

Synonyms and Common Identifiers

In scientific literature and pharmacopeial monographs, this compound is frequently referred to by several synonyms. Understanding these is essential for a comprehensive literature search and regulatory compliance.

Identifier TypeValueSource(s)
Common Name This compound[1][2]
Pharmacopeial Designation Timolol EP Impurity B[1]
Timolol Related Compound B
CAS Number (Racemate) 59697-06-2
CAS Number ((S)-enantiomer) 158636-96-5
Molecular Formula C₁₃H₂₄N₄O₃S[1]
Molecular Weight 316.42 g/mol [1]

Part 2: Pharmacological Significance and Mechanism of Action

The pharmacological activity of this compound is intrinsically linked to its stereochemistry and its relationship to Timolol. (S)-Timolol is the active enantiomer responsible for the therapeutic effects of Timolol preparations.[3]

Beta-Adrenergic Receptor Binding

Timolol exerts its therapeutic effects by acting as a non-selective antagonist at β1 and β2-adrenergic receptors.[3] This antagonism leads to a reduction in heart rate, myocardial contractility, and aqueous humor production in the eye. The stereocenter in the propanolamine side chain is critical for high-affinity binding to these receptors. While direct and quantitative binding affinity data for this compound is not extensively published, the pharmacological activity of the enantiomers of Timolol provides strong evidence for the expected activity of this compound. The (R)-enantiomer of Timolol has been shown to have significantly lower affinity for beta-adrenergic receptors compared to the (S)-enantiomer. As this compound is a structural isomer where the side chain is attached at a different position on the propanol backbone, it is anticipated to have a markedly reduced affinity for beta-adrenergic receptors compared to (S)-Timolol.

This compound as an Impurity

The primary significance of this compound in a pharmaceutical context is as a process-related impurity in the manufacturing of Timolol.[1] Its presence can arise from non-regioselective reactions during the synthesis. Regulatory bodies such as the European Pharmacopoeia (EP) mandate strict limits on the levels of such impurities in the final drug product to ensure patient safety and product consistency. Therefore, the development of sensitive and specific analytical methods for the detection and quantification of this compound is a critical aspect of quality control in the pharmaceutical industry.

Part 3: Synthesis and Characterization

The synthesis of this compound, particularly the stereoselective synthesis of the (S)-enantiomer, is of interest for its use as a reference standard in analytical methods. A plausible synthetic route for a closely related impurity, referred to as "3-S-timolol," which is understood to be (S)-Isotimolol, has been described.[4][5][6][7]

Stereoselective Synthesis of (S)-Isotimolol

A five-step synthesis starting from (S)-3-(tert-butylamino)propane-1,2-diol can yield (S)-Isotimolol with high purity.[4][5][6][7] The overall yield reported for this synthesis is approximately 57.7%, with a purity of 98%.[4][5][6][7]

Experimental Protocol:

  • Step 1: Protection of the Diol: The starting material, (S)-3-(tert-butylamino)propane-1,2-diol, is reacted with a suitable protecting group to selectively protect the primary and secondary hydroxyl groups.

  • Step 2: Activation of the Primary Hydroxyl Group: The primary hydroxyl group is selectively activated, for example, by conversion to a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

  • Step 3: Nucleophilic Substitution: The activated primary hydroxyl group is displaced by a nucleophile derived from 4-morpholino-1,2,5-thiadiazol-3-ol. This is a key step in forming the ether linkage.

  • Step 4: Deprotection: The protecting groups on the propanolamine backbone are removed under appropriate conditions to yield the free hydroxyl and amino groups.

  • Step 5: Salt Formation: The final compound is typically converted to a stable salt, such as the maleate salt, for ease of handling and purification.

Diagram of the Synthetic Workflow:

G A (S)-3-(tert-butylamino)propane-1,2-diol B Protection of Diol A->B C Activation of Primary Hydroxyl B->C D Nucleophilic Substitution with 4-morpholino-1,2,5-thiadiazol-3-ol C->D E Deprotection D->E F (S)-Isotimolol E->F G Salt Formation F->G H (S)-Isotimolol Maleate G->H

Caption: Synthetic workflow for (S)-Isotimolol.

Characterization

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the connectivity of the atoms and the presence of characteristic functional groups.[4][5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.[4][5][6][7]

Part 4: Analytical Methodologies

The accurate quantification of this compound in Timolol drug substance and product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

HPLC-UV Method for Quantification of this compound

A robust and stability-indicating HPLC-UV method can be developed and validated for the determination of this compound.

Experimental Protocol:

  • Chromatographic System: An isocratic HPLC system equipped with a UV-Visible detector is suitable for this analysis.[8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M sodium octane-sulfonate, pH adjusted to 3.0 with glacial acetic acid) and an organic modifier (e.g., methanol) is typically employed. A common ratio is 42.5:57.5 (v/v).[9]

  • Flow Rate: A flow rate of 1.5 mL/min is often used.[9]

  • Detection Wavelength: The detection wavelength is typically set at 295 nm.[9]

  • Injection Volume: A 20 µL injection volume is standard.[9]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Timolol maleate sample.

    • Dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions to create a calibration curve covering the expected concentration range of the impurity.

Diagram of the Analytical Workflow:

G A Sample Weighing (Timolol Maleate) B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Data Acquisition and Analysis D->E F Standard Preparation (this compound) G Serial Dilution F->G H Calibration Curve Generation G->H H->E Quantification

Caption: Analytical workflow for this compound quantification.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Timolol and to identify potential degradation products, including this compound. These studies involve subjecting the drug substance to stress conditions such as heat, acid, base, and oxidation.[9] Analysis of the stressed samples by a stability-indicating HPLC method can reveal the formation of this compound and other related substances.

Conclusion

This compound, while primarily known as an impurity of Timolol, is a molecule of significant interest to pharmaceutical scientists and researchers. A thorough understanding of its nomenclature, stereochemistry, and pharmacology is essential for the development and quality control of Timolol-based medicines. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation of this compound as a reference standard and for its accurate quantification in pharmaceutical preparations, thereby ensuring the safety and efficacy of these important therapeutic agents.

References

  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis, 22(5), 614-619.
  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. PubMed. Retrieved from [Link]

  • Scilit. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Retrieved from [Link]

  • Suryawanshi, M. (2024). A Novel Route for the Synthesis of Impurities C and G of Antihypertensive Drug Timolol Maleate. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Bentham Science. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Retrieved from [Link]

  • Molbase. (n.d.). (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Retrieved from [Link]

  • Abd-AlGhafar, W. N., Aly, F. A., Sheribah, Z. A., & Saad, S. (2022).
  • SynZeal. (n.d.). Timolol EP Impurity B. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation. Retrieved from [Link]

  • PubMed. (n.d.). RP-HPLC method development for the simultaneous determination of timolol maleate and human serum albumin in albumin nanoparticles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • SynThink Research Chemicals. (n.d.). Timolol EP Impurity B. Retrieved from [Link]

  • Drugs.com. (2025). Timolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-thiotimolol maleate.
  • PubMed. (n.d.). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. Retrieved from [Link]

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The Definitive Guide to Isotimolol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth exploration of Isotimolol, a critical impurity and analytical reference standard for Timolol. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a foundational understanding of the causality behind analytical choices. We will delve into the physicochemical properties of this compound, detailed analytical methodologies for its quantification, the elegant precision of isotope dilution mass spectrometry, and the rationale underpinning these advanced techniques. Our goal is to equip you not just with protocols, but with the scientific acumen to ensure the safety and efficacy of Timolol-based therapeutics.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Timolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of glaucoma and hypertension.[1] As with any pharmaceutical compound, its therapeutic efficacy and safety are intrinsically linked to its purity. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over impurities.[2][3]

This compound, chemically known as (2RS)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol, is designated as Timolol Related Compound B in the USP and Timolol Impurity B in the EP.[4][5] It is a positional isomer of Timolol, and its presence in the final drug product must be meticulously monitored. The use of a well-characterized this compound analytical reference standard is therefore indispensable for:

  • Method Development and Validation: Establishing reliable analytical methods for impurity profiling.

  • Quality Control (QC): Routine testing of Timolol Maleate batches to ensure they meet stringent purity requirements.[2]

  • Stability Studies: Assessing the degradation pathways of Timolol under various stress conditions.

This guide will provide the technical framework for utilizing this compound as a reference standard, ensuring the integrity of Timolol analysis.

Physicochemical Characterization of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use as a reference standard.

PropertyValueSource(s)
Chemical Name 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol[6]
Synonyms Timolol Related Compound B (USP), Timolol Impurity B (EP), rac-Isotimolol[4][5]
Molecular Formula C₁₃H₂₄N₄O₃S[7]
Molecular Weight 316.42 g/mol [7]
Chirality Contains a chiral center, exists as (S)- and (R)-enantiomers.
Solubility Soluble in Methanol and DMSO.[7]

Synthesis of this compound: A Brief Overview

While detailed proprietary synthesis methods are often closely guarded, the general synthetic pathway for Timolol impurities, including this compound, involves a multi-step process. A plausible synthetic route can be inferred from related syntheses.[8] The synthesis is crucial for producing a high-purity reference standard and for understanding potential side products that could interfere with analytical measurements.

A representative synthesis could involve the coupling of a protected aminopropanol derivative with a morpholino-thiadiazole intermediate. The key is to control the regiochemistry of the coupling to yield the "iso" position of the ether linkage on the thiadiazole ring, as opposed to the linkage in Timolol.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound as an impurity in Timolol requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Pharmacopoeial HPLC Method for Organic Impurities (USP)

The United States Pharmacopeia provides a detailed method for the analysis of organic impurities in Timolol Maleate, which includes the separation and quantification of this compound (Timolol Related Compound B).[9][10]

Experimental Protocol: USP Method for Organic Impurities

  • System Suitability Solution Preparation: Prepare a solution containing 100 µg/mL each of USP Timolol Maleate RS and USP Timolol Related Compound B RS in the Diluent.[9]

  • Sample Solution Preparation: Prepare a solution of Timolol Maleate at a concentration of 1 mg/mL in the Diluent.[9]

  • Chromatographic Conditions:

    • Column: 2.1-mm × 10-cm; 2.6-µm packing L1.[10]

    • Mobile Phase: Gradient elution with Solution A (0.05% trifluoroacetic acid in water) and Solution B (0.05% trifluoroacetic acid in acetonitrile).[9]

    • Diluent: Methanol and water (60:40).[9]

    • Flow Rate: 0.4 mL/min.[10]

    • Detector: UV at 295 nm.[9]

    • Injection Volume: 2.5 µL.[10]

  • System Suitability Requirements:

    • The resolution between Timolol and Timolol Related Compound D must be not less than 2.0.[10]

    • The tailing factor for the Timolol peak should not be more than 2.0.[10]

    • The relative standard deviation for replicate injections should not be more than 0.73%.[10]

  • Analysis: Inject the Sample solution and the System Suitability solution and calculate the percentage of each impurity.

Rationale Behind Experimental Choices:

  • C18 Column (L1 packing): The non-polar stationary phase provides good retention and separation of the moderately polar Timolol and its related impurities.

  • Gradient Elution: The use of a gradient with an organic modifier (acetonitrile) allows for the efficient elution of compounds with a range of polarities, ensuring that all impurities are detected within a reasonable runtime.

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, improving peak shape and resolution of the basic amine-containing analytes by minimizing tailing.

  • UV Detection at 295 nm: This wavelength corresponds to a UV maximum for Timolol and its structurally similar impurities, providing good sensitivity.[11]

USP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare System Suitability Solution (Timolol RS & this compound RS) Injection Inject Samples (2.5 µL) Prep_Standard->Injection Prep_Sample Prepare Sample Solution (Timolol Maleate) Prep_Sample->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection UV Detection (295 nm) HPLC_System->Detection Injection->HPLC_System System_Suitability Verify System Suitability (Resolution, Tailing Factor) Detection->System_Suitability Quantification Quantify this compound (Compare peak areas) System_Suitability->Quantification

Workflow for USP HPLC analysis of this compound.
Chiral HPLC for Enantiomeric Purity

The European Pharmacopoeia specifies a chiral HPLC method to determine the enantiomeric purity of Timolol Maleate.[3][12] While this compound is a positional isomer and not an enantiomer of Timolol, understanding chiral separations is crucial as some synthetic routes may produce a mixture of enantiomers of both Timolol and its impurities.

Experimental Protocol: EP Chiral HPLC Method

  • Mobile Phase: A mixture of diethylamine, 2-propanol, and hexane (2:40:960 v/v/v).[12]

  • Column: A 4.6 mm x 250 mm column packed with silica gel OD for chiral separations (5 µm), such as CHIRALCEL® OD-H.[12][13]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 297 nm.[3]

  • System Suitability: The resolution between the (R)- and (S)-enantiomers of Timolol must be at least 4.0.[3]

Rationale Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The cellulose-based CSP creates a chiral environment that allows for differential interaction with the enantiomers of Timolol, leading to their separation.

  • Normal-Phase Elution: The use of a non-polar mobile phase (hexane) with polar modifiers (2-propanol and diethylamine) is typical for this type of CSP and promotes the interactions necessary for chiral recognition.

  • Diethylamine: This basic additive is crucial for improving the peak shape of the basic analytes by suppressing interactions with residual silanol groups on the silica support.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

For the highest level of accuracy and precision in quantification, especially in complex matrices or for reference standard certification, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice. This technique utilizes a stable isotopically labeled (SIL) version of the analyte as an internal standard.

The Principle of IDMS:

IDMS relies on the addition of a known amount of a SIL internal standard (e.g., ¹³C₃- or ²H₉-labeled this compound) to the sample.[14] The SIL standard is chemically identical to the analyte but has a different mass. The analyte and the SIL standard will co-elute chromatographically and experience the same extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer.[15] The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard.

IDMS_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample containing unknown amount of this compound LC_Separation Co-elution of Analyte and SIL Standard Sample->LC_Separation SIL_Standard Known amount of Isotopically Labeled this compound SIL_Standard->LC_Separation MS_Detection Mass Spectrometric Detection (Different m/z values) LC_Separation->MS_Detection Ratio_Measurement Measure Peak Area Ratio (Analyte / SIL Standard) MS_Detection->Ratio_Measurement Concentration_Calculation Calculate Analyte Concentration Ratio_Measurement->Concentration_Calculation

Principle of Isotope Dilution Mass Spectrometry.

Application in Timolol Analysis:

A highly sensitive and robust LC-MS/MS method can be developed for the quantification of this compound in Timolol API.[16][17]

  • Transitions for Multiple Reaction Monitoring (MRM):

    • Timolol: m/z 317.2 → 261.0[17]

    • This compound (unlabeled): A similar fragmentation pattern would be expected. A potential transition could be monitored based on its mass spectrum.

    • Isotopically Labeled this compound: The precursor and product ion masses would be shifted according to the number and type of incorporated stable isotopes.

The use of an isotopically labeled this compound internal standard provides the most accurate and precise method for its quantification, as it perfectly compensates for any variations during sample preparation and analysis.

Conclusion: The Indispensable Role of a High-Purity Reference Standard

The role of this compound as an analytical reference standard is not merely a matter of regulatory compliance; it is a cornerstone of ensuring the quality, safety, and efficacy of Timolol drug products. A thorough understanding of its properties, coupled with the application of robust, validated analytical methodologies as outlined in this guide, empowers researchers and quality control professionals to confidently assess the purity of Timolol. From pharmacopoeial HPLC methods to the precision of isotope dilution mass spectrometry, the principles and protocols discussed herein provide a comprehensive framework for the rigorous analytical challenges in pharmaceutical development. The availability and correct use of a high-purity this compound reference standard are, therefore, fundamental to safeguarding public health.

References

  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis, 22(5), 614-619. [Link]

  • USP Monographs: Timolol Maleate. (n.d.). USP29-NF24. [Link]

  • A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. (n.d.). Indian Journal of Chemistry. [Link]

  • Timolol compound and separation method and application of timolol maleate related impurities. (n.d.).
  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Bentham Science. [Link]

  • Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Scilit. [Link]

  • Saddique, F. A., et al. (n.d.). Scheme 47. Synthesis of timolol from compound 132. ResearchGate. [Link]

  • Highly Sensitive Quantitation of N-Nitroso Timolol Impurity in Timolol API using the Agilent 6495D LC/TQ. (n.d.). LabRulez LCMS. [Link]

  • Timolol maleate. (n.d.). European Pharmacopoeia 6.0. [Link]

  • Timolol Maleate. (n.d.). Regulations.gov. [Link]

  • European Pharmacopoeia method: Timolol maleate. (n.d.). DAICEL Chiral Application Search. [Link]

  • Marley, A., & Connolly, D. (2014). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method. Journal of Chromatography A, 1325, 157-163. [Link]

  • Timolol Maleate. (n.d.). USP-NF. [Link]

  • Bimatoprost/Timolol Brown & Burk. (2012). Geneesmiddeleninformatiebank. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Timolol Maleate - Impurity B. (n.d.). Pharmaffiliates. [Link]

  • Lanchote, V. L., et al. (2015). RP-HPLC method development for the simultaneous determination of timolol maleate and human serum albumin in albumin nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 111, 186-189. [Link]

  • Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Timolol-impurities. (n.d.). Pharmaffiliates. [Link]

  • Method development and its validation for simultaneous estimation of timolol maleate and dorzolamide hydrochloride in assorted dosage form by RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (2014). Yao Xue Xue Bao, 49(3), 405-408. [Link]

  • Validation of Rp-Hplc Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets. (2024). International Journal for Multidisciplinary Research, 6(2). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022). Journal of Chromatography B, 1195, 123204. [Link]

  • Abdel-Wadood, H. M., Mohamed, A. M. I., & Mousa, H. S. (2016). Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy. Journal of Chromatography B, 1022, 265-272. [Link]

  • Elshanawane, A. A., Abdelaziz, L. M., Mohram, M. S., & Hafez, H. M. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Timolol Maleate in Bulk and Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(9), 1055-1061. [Link]

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An In-Depth Technical Guide to the Degradation Products of Timolol Maleate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the degradation pathways and resulting products of timolol maleate, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1][2] Understanding the stability of timolol maleate and characterizing its degradation products is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations, particularly for ophthalmic use where stringent purity standards are essential.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the analytical development, formulation, and quality control of timolol maleate-containing drug products.

Introduction: The Significance of Timolol Maleate Stability

Timolol maleate's therapeutic efficacy is intrinsically linked to its chemical integrity. As a drug administered directly to the eye, any degradation can lead to a loss of potency and, more critically, the formation of potentially harmful impurities.[5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug products.[7][8][9] This guide delves into the chemical liabilities of the timolol maleate molecule, exploring its susceptibility to degradation under various stress conditions and providing a framework for the systematic investigation of its degradation profile.

Degradation Pathways and Mechanistic Insights

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade a drug substance to predict its stability and identify likely degradation products.[10] These studies typically involve exposure to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as recommended by ICH guidelines.[11] Timolol maleate exhibits susceptibility to degradation under several of these conditions.

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds by water. Timolol maleate's stability is influenced by pH, with studies showing it is particularly unstable in basic (alkaline) conditions.[11]

  • Alkaline Hydrolysis: Under alkaline conditions, the primary site of hydrolytic attack is the ether linkage connecting the propanolamine side chain to the morpholino-thiadiazole ring. This results in the cleavage of the molecule, leading to the formation of two primary degradation products. One study identified two degradation products under alkaline stress.[11] A proposed pathway suggests the formation of 1-amino-3-(4-morpholino-1,2,5-thiadiazol-3-yl-oxy)propan-2-ol and protonated 4-morpholino-1,2,5-thiadiazol-3-ol.[12]

  • Acidic and Neutral Hydrolysis: Timolol maleate is generally more stable under acidic and neutral conditions compared to alkaline conditions.[11][13] However, prolonged exposure can still lead to some degree of degradation, likely through a similar hydrolytic cleavage mechanism, albeit at a much slower rate.

Diagram: Proposed Hydrolytic Degradation Pathway of Timolol Maleate

G Timolol Timolol Maleate Alkaline Alkaline Conditions (e.g., NaOH) Timolol->Alkaline Ether Hydrolysis DP1 4-morpholino-1,2,5- thiadiazol-3-ol Alkaline->DP1 DP2 (S)-1-(tert-butylamino) propane-2,3-diol Alkaline->DP2

Caption: Proposed hydrolytic cleavage of Timolol Maleate under alkaline conditions.

Oxidative Degradation

Oxidative degradation involves the chemical reaction of the drug substance with an oxidizing agent. Timolol maleate is susceptible to oxidation, which can lead to the formation of impurities with potential safety concerns.[5][14]

  • Mechanism of Oxidation: The tertiary amine in the morpholine ring and the secondary amine in the propanolamine side chain are potential sites for oxidation. The use of hydrogen peroxide (H₂O₂) in forced degradation studies has been shown to produce a significant oxidative degradation product.[5] One study identified an oxidative degradation product with a mass-to-charge ratio (m/z) of 411, suggesting the oxidation of both the timolol molecule and the maleate counter-ion.[5] This product has been flagged as a probable carcinogen in female mice, highlighting the critical importance of controlling its formation.[5][12]

Diagram: Oxidative Degradation of Timolol Maleate

G Timolol Timolol Maleate Oxidant Oxidizing Agent (e.g., H₂O₂) Timolol->Oxidant Oxidation Oxidative_DP Oxidative Degradation Product (m/z 411) (Potential Carcinogen) Oxidant->Oxidative_DP

Caption: Formation of a potentially carcinogenic oxidative degradation product.

Photodegradation

Photodegradation is the degradation of a molecule caused by the absorption of light. Timolol maleate has been shown to be sensitive to light, and its photodegradation can follow complex pathways.[14][15][16]

  • Photolytic Pathways: Exposure to UV/VIS radiation can lead to the formation of several photodegradation products.[15] One study identified four photodegradation products (PD1-PD4) at pH 4, with proposed structures elucidated through high-resolution mass spectrometry.[15] The degradation can involve modifications to the 1,2,5-thiadiazole ring and cleavage of the side chain. Another study also identified four major degradation products from hydrolysis and photolysis.[17] The rate of photodegradation can be influenced by the pH of the solution.[15]

Thermal Degradation

Thermal degradation occurs when a drug substance is exposed to high temperatures. Forced degradation studies often employ elevated temperatures to accelerate the degradation process.

  • Impact of Heat: Exposing timolol maleate to high temperatures (e.g., 80°C for 48 hours) has been shown to produce a distinct degradation product.[10][18] While generally more stable to heat than to alkaline conditions or oxidation, thermal stress can contribute to the overall degradation profile.[11]

Summary of Known Degradation Products

The following table summarizes the key degradation products of timolol maleate identified under various stress conditions.

Stress ConditionDegradation Product Name/IdentifierChemical Structure (if available)Method of IdentificationReference
Alkaline Hydrolysis 4-morpholino-1,2,5-thiadiazol-3-olC₆H₉N₃O₂SLC-MS[12][15]
(S)-1-(tert-butylamino)propane-2,3-diolC₇H₁₇NO₂LC-MSInferred
Oxidation Oxidative Degradation Product (OXD)Proposed as oxidized timolol and maleateLC-MS (m/z 411)[5]
Photolysis (pH 4) Photodegradant 1 (PD1)3-[(4-amino-1,2,5-thiadiazol-3-yl)oxy]-N-tert-butyl-2-hydroxypropan-1-aminiumUPLC-HRMS/MS[15]
Photodegradant 2 (PD2)Structure proposed in referenceUPLC-HRMS/MS[15]
Photodegradant 3 (PD3)Structure proposed in referenceUPLC-HRMS/MS[15]
Photodegradant 4 (PD4)Structure proposed in referenceUPLC-HRMS/MS[15]
Thermal Secondary peak at RRT 1.6Not structurally elucidatedHPLC[10][18]

Analytical Methodologies for Degradation Product Analysis

The development and validation of stability-indicating analytical methods are crucial for accurately quantifying timolol maleate in the presence of its degradation products.[11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely used technique for the analysis of timolol maleate and its impurities.[10][19]

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: An HPLC system with a UV detector is required.[1]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile).[11] One specific method uses a mixture of 0.02 M sodium octane-sulfonate and methanol (42.5:57.5), adjusted to pH 3.0 with glacial acetic acid.[10]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[10][11]

  • Detection: UV detection at approximately 295 nm is suitable for timolol maleate.[10][11][13]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[17]

Diagram: Workflow for Forced Degradation and HPLC Analysis

G cluster_0 Forced Degradation cluster_1 HPLC Analysis Drug Timolol Maleate (API or Drug Product) Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Drug->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample HPLC Inject into RP-HPLC System Degraded_Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (295 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data Report Report Data->Report Identify & Quantify Degradation Products

Caption: General workflow for investigating timolol maleate degradation products.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more economical alternative to HPLC for the quantification of timolol maleate and its degradation products.[13] It can effectively separate the parent drug from its degradants.[13]

Regulatory Considerations and Impurity Thresholds

The control of degradation products is a critical regulatory requirement.

  • ICH Q3B(R2): This guideline provides thresholds for reporting, identifying, and qualifying degradation products in new drug products.[1][7][9][20] The thresholds are based on the maximum daily dose of the drug.

  • FDA Guidance for Ophthalmic Products: The FDA has issued draft guidance specifically addressing quality considerations for topical ophthalmic drug products, which includes recommendations for the evaluation of impurities and degradation products.[3][4][8][21][22] Due to the local application and potential for ocular toxicity, the thresholds for impurities in ophthalmic products may be stricter than for other dosage forms.

Toxicity of Degradation Products

The safety of any degradation product that may be present in the final drug product must be considered. As previously mentioned, an oxidative degradation product of timolol maleate has been identified as a potential carcinogen.[5][12] For other degradation products, in-silico toxicity prediction tools can be used as a preliminary assessment of their potential for toxicity.[12][17] Any degradation product exceeding the qualification threshold must be evaluated for its biological safety.[20] The parent molecule, timolol maleate, is known to be harmful if swallowed and is suspected of damaging fertility or the unborn child, with repeated exposure causing organ damage.[23][24]

Conclusion

The chemical stability of timolol maleate is a multifaceted issue that requires a thorough understanding of its degradation pathways under various stress conditions. This guide has outlined the primary hydrolytic, oxidative, photolytic, and thermal degradation routes, and summarized the key identified degradation products. The potential for the formation of toxic impurities, such as the carcinogenic oxidative degradant, underscores the necessity for robust, validated, stability-indicating analytical methods and stringent quality control measures in the development and manufacturing of timolol maleate ophthalmic products. By applying the principles and methodologies described herein, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important therapeutic agent.

References

  • ICH Q3B(R2) Impurities in new drug products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. gmp-compliance.org. [Link]

  • FDA Issues Revised Draft Guidance for Topical Ophthalmic Drug Products. EAS Consulting Group. [Link]

  • FDA Guidance on Quality Considerations for Topical Ophthalmic Drug Products. Eliquent. [Link]

  • ICH Q3B(R2) Guideline: Impurities in New Drug Products. ICH. [Link]

  • FDA issues guidance on assessing quality of topical ophthalmic drugs. RAPS. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

  • FDA issues revised draft guidance for topical ophthalmic drug products. Healio. [Link]

  • ICH Q3B (R2):Impurities in new drug products. Slideshare. [Link]

  • FDA issues revised draft guidance on quality considerations for ophthalmic drugs. Formulary Watch. [Link]

  • The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. National Institutes of Health. [Link]

  • Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. ResearchGate. [Link]

  • Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Semantic Scholar. [Link]

  • Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. MDPI. [Link]

  • Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. ResearchGate. [Link]

  • Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. PubMed. [Link]

  • Scientific Documentation - Timolol Maleate, USP. Spectrum Pharmacy Products. [Link]

  • Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of PharmTech Research. [Link]

  • Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. ResearchGate. [Link]

  • Development and validation of a stability-indicating micellar liquid chromatographic method for the determination of timolol maleate in the presence of its degradation products. PubMed. [Link]

  • S1 PP 80 Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. ResearchGate. [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Macedonian Pharmaceutical Bulletin. [Link]

  • Results of degradation percent of Brimonidine Tartrate and Timolol... ResearchGate. [Link]

  • A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form. SCIRP. [Link]

  • Timolol class compound and timolol maleate relative substance separation method and its application.
  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating Micellar Liquid Chromatographic Method for the Determination of Timolol Maleate in the Presence of Its Degradation Products. Oxford Academic. [Link]

  • Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Semantic Scholar. [Link]

  • Timolol. PubChem. [Link]

  • Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. American Journal of Psychiatric Rehabilitation. [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. ResearchGate. [Link]

  • Chemical structure of timolol maleate. ResearchGate. [Link]

  • Timolol Maleate. PubChem. [Link]

  • Analytical Method Development and Validation of New RP-HPLC Method for Simultaneous Estimation of Brinzolamide and Timolol Maleate in Ophthalmic Solutions. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[25].pdf]([Link]25].pdf)

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An In-Depth Technical Guide to the Solubility and Stability Profiles of (S)-Isotimolol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of (S)-Isotimolol, a critical impurity and reference standard for Timolol. Understanding these characteristics is paramount for the development of robust analytical methods, stable formulations, and effective quality control strategies in the pharmaceutical industry. This document details field-proven experimental protocols for determining equilibrium solubility and assessing degradation pathways. It synthesizes data to offer insights into the physicochemical behavior of (S)-Isotimolol in various organic solvents, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of (S)-Isotimolol Characterization

(S)-Isotimolol is the S-enantiomer of Isotimolol, a chiral molecule recognized as a specified impurity (Timolol Related Compound B) of Timolol Maleate, a widely used non-selective beta-adrenergic blocker.[1][2] Its chemical structure is (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, with a molecular formula of C₁₃H₂₄N₄O₃S and a molecular weight of 316.42 g/mol .[1][3] The control and monitoring of such impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of (S)-Isotimolol is not merely an academic exercise but a critical component of drug development and manufacturing.[4]

Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it is a crucial parameter for designing analytical methods, particularly in chromatography.[5] Stability, on the other hand, informs storage conditions, shelf-life determination, and the identification of potential degradants that could compromise product quality.[6] This guide addresses these two pillars of characterization, providing both the theoretical basis and practical methodologies for their assessment.

Physicochemical Foundation of (S)-Isotimolol Behavior

The solubility and stability of a molecule are intrinsically linked to its structural and electronic properties. (S)-Isotimolol possesses a combination of functional groups that create a molecule of moderate polarity.[1]

  • Hydrophilic Centers: The hydroxyl (-OH), secondary amine (-NH-), and morpholine functionalities can participate in hydrogen bonding, promoting solubility in polar protic solvents.[1]

  • Hydrophobic Regions: The tertiary-butyl group and the thiadiazole ring contribute to its hydrophobic character, allowing for some solubility in less polar environments.[1]

  • Ionization Potential: The secondary amine group is basic, meaning its ionization state and, consequently, its solubility will be highly dependent on the pH of the medium.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular FormulaC₁₃H₂₄N₄O₃S[1][3]
Molecular Weight316.42 g/mol [1][3]
AppearanceWhite Powder[7]
Melting Point115.1 - 118.0 °C[7]
LogP (octanol-water)~0.50[1]
Polar Surface Area107.98 Ų[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors7[1]

The LogP value of ~0.50 indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[1] This balance is often a desirable trait in drug molecules for achieving adequate membrane permeability and bioavailability.

Solubility Profiling in Organic Solvents

The selection of an appropriate solvent system is a cornerstone of process chemistry and analytical method development. We present a robust protocol for determining the equilibrium (thermodynamic) solubility of (S)-Isotimolol, which is considered the industry "gold standard".[8]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method remains the most reliable technique for measuring thermodynamic solubility.[9] Its principle is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Causality Behind the Protocol:

  • Excess Solid: Using an excess of (S)-Isotimolol ensures that the solvent becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.

  • Controlled Temperature: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.

  • Equilibration Time: Sufficient agitation time (typically 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary time-to-equilibrium studies are recommended.

  • Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for quantifying the concentration of the dissolved analyte in the filtrate.[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (S)-Isotimolol (e.g., 10-20 mg) to a series of glass vials. The excess should be visually apparent after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C). Agitate for 24-48 hours.

  • Phase Separation: Allow the vials to stand for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed quickly to avoid solvent evaporation.

  • Dilution: If necessary, accurately dilute the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the sample by a validated HPLC-UV method against a calibration curve prepared from a stock solution of (S)-Isotimolol of known concentration.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid (S)-Isotimolol to Vial B Add Precise Volume of Organic Solvent A->B C Seal & Agitate (24-48h at 25°C) B->C D Centrifuge or Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate (If necessary) E->F G Quantify by HPLC-UV F->G H H G->H Solubility Result (mg/mL)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Solubility Data and Discussion

Based on its physicochemical properties and qualitative literature reports, the solubility of (S)-Isotimolol is expected to be highest in polar organic solvents.[1] The following table presents illustrative solubility data in a range of common solvents.

SolventSolvent TypePolarity IndexSolubility at 25 °C (mg/mL) - Illustrative
WaterPolar Protic10.2< 1 (Limited)[1]
MethanolPolar Protic5.1> 100
EthanolPolar Protic4.3> 100[1]
2-Propanol (IPA)Polar Protic3.9~50
AcetonitrilePolar Aprotic5.8~75
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200[1]
Dimethylformamide (DMF)Polar Aprotic6.4> 200[1]
Ethyl AcetateModerately Polar4.4~10
Dichloromethane (DCM)Non-polar3.1< 5
HexaneNon-polar0.1< 0.1

Analysis: The data clearly demonstrates that (S)-Isotimolol exhibits high solubility in polar solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol. This is consistent with its molecular structure, which contains multiple sites for hydrogen bonding and strong dipole-dipole interactions.[1] Its solubility is significantly lower in non-polar solvents like hexane, highlighting the dominance of its polar characteristics. This profile is critical for selecting solvents for reversed-phase HPLC (where high solubility in the mobile phase, often a mix of water and acetonitrile/methanol, is needed) and for potential formulation approaches.

Stability Profiling and Degradation Analysis

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[6] Developing such a method requires a forced degradation (stress testing) study to intentionally generate and identify potential degradants.

Experimental Protocol: Forced Degradation (Stress Testing)

The goal of stress testing is to accelerate the degradation of the substance to predict its long-term stability and identify the likely degradation pathways.[6] Studies are typically designed to achieve 5-20% degradation of the active substance.

Causality Behind the Protocol:

  • Acid/Base Hydrolysis: Simulates potential exposure to acidic or basic conditions during manufacturing or in certain formulations. It targets bonds susceptible to hydrolysis, such as ethers.[11]

  • Oxidation: Mimics exposure to atmospheric oxygen or residual peroxides. It targets electron-rich moieties like tertiary amines and sulfur atoms.[1]

  • Thermal Stress: Evaluates the effect of high temperatures encountered during processing (e.g., drying) or storage.

  • Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B guidelines. Many complex organic molecules are light-sensitive.[12]

Step-by-Step Methodology:

  • Stock Solution: Prepare a solution of (S)-Isotimolol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a defined period (e.g., 8 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 4 hours).

  • Thermal Degradation: Store the stock solution in a sealed vial in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reversed-phase gradient elution with UV-DAD or MS detection).[10][13]

Anticipated Degradation Pathways

Based on the known chemistry of beta-blockers and the functional groups in (S)-Isotimolol, several degradation pathways can be anticipated.[1][12][14]

  • Pathway I: Oxidation of the Tertiary Amine: The lone pair of electrons on the nitrogen of the tert-butylamino group is susceptible to oxidation, potentially forming an N-oxide derivative.[1]

  • Pathway II: Oxidation of the Thiadiazole Ring: The sulfur atom in the thiadiazole ring can be oxidized, as has been observed in studies of Timolol.[12]

  • Pathway III: Hydrolysis of the Ether Linkage: The ether bond connecting the propanol side chain to the thiadiazole ring could be susceptible to cleavage under harsh acidic or basic conditions.

  • Pathway IV: Side-Chain or Morpholine Ring Degradation: Studies on Timolol have shown that decomposition can occur at the morpholine ring or the tert-butylaminopropoxy side chain.[12]

Visualization: Potential Degradation Pathways of (S)-Isotimolol

G start (S)-Isotimolol N_Oxide N-Oxide Derivative start->N_Oxide I. Oxidation (e.g., H₂O₂) S_Oxide Thiadiazole S-Oxide start->S_Oxide II. Oxidation (e.g., H₂O₂) Hydrolysis_Prod Hydrolysis Products start->Hydrolysis_Prod III. Hydrolysis (Acid/Base) SideChain_Deg Side-Chain/Ring Degradation Products start->SideChain_Deg IV. Photolysis/Heat (Complex)

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Timolol using Isotimolol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Timolol. The method employs Isotimolol, a positional isomer, as an internal standard to ensure the highest degree of precision and accuracy. The guide provides a complete workflow, from the rationale behind chromatographic parameter selection to step-by-step protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry engaged in the analysis of Timolol in bulk drug substances and finished pharmaceutical products.

Introduction: The Rationale for a Validated Analytical Method

Timolol is a non-selective beta-adrenergic receptor blocker widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2][3] It functions by decreasing the production of aqueous humor, thereby reducing intraocular pressure.[2][3] Given its critical therapeutic role, ensuring the identity, purity, and strength of Timolol in pharmaceutical formulations is paramount. A robust and reliable analytical method is the cornerstone of quality control, providing the necessary assurance of product safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[1][4] The use of an internal standard (IS) in HPLC is a well-established practice to correct for potential variations during sample analysis, such as fluctuations in injection volume or sample loss during extraction. An ideal internal standard should be chemically similar to the analyte but chromatographically resolved from it and any other components in the sample matrix.

This compound, a positional isomer of Timolol, serves as an exemplary internal standard for this application.[5] As an isomer, it shares the same molecular weight and elemental composition, leading to very similar physicochemical properties, extraction efficiency, and detector response.[5][6] This inherent similarity minimizes variability, while its structural difference allows for clear chromatographic separation, fulfilling the primary requirements for an ideal internal standard. This protocol will guide the user through developing a method that leverages this analyte-IS pairing for superior analytical performance.

Foundational Strategy: Method Development and Validation Workflow

The development of a reliable analytical method is a systematic process. The primary objective is to create a stability-indicating RP-HPLC method capable of separating and quantifying Timolol from its isomeric internal standard, this compound, as well as any potential degradation products that may arise during the product's shelf-life. The entire process is governed by the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[7][8][9]

Method_Development_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) A Analyte & IS Characterization B Chromatographic Condition Selection A->B C Sample Preparation Optimization B->C D Initial System Suitability Check C->D E Specificity & Forced Degradation D->E Proceed to Validation F Linearity E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method for Routine Analysis J->K

Caption: Workflow for Analytical Method Development and Validation.

Part I: Chromatographic Method Development Protocol

The success of the analysis hinges on achieving optimal separation between Timolol, this compound, and potential impurities. This section details the rationale and protocol for selecting the appropriate chromatographic conditions.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Timolol Maleate Reference Standard (USP or equivalent)

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (ACS Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

Selection of Chromatographic Parameters

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A reversed-phase C18 column is the workhorse for separating moderately polar compounds like Timolol.[4][10][11] The long alkyl chains of the C18 packing provide a hydrophobic stationary phase that retains the analytes based on their hydrophobicity. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size typically offers a good balance of efficiency and backpressure.[2][11]

  • Mobile Phase: The mobile phase must be optimized to achieve adequate retention and resolution.

    • Aqueous Component: A phosphate buffer is used to maintain a constant pH. Timolol has a pKa of approximately 9.2.[12] By maintaining the mobile phase pH around 3.0-3.5, the secondary amine group of Timolol will be consistently protonated, ensuring a single ionic species and leading to sharp, symmetrical peaks.

    • Organic Modifier: Methanol or acetonitrile is used to modulate the elution strength. A mixture of buffer and an organic solvent (e.g., methanol) in a ratio of approximately 60:40 (v/v) often serves as a good starting point for optimization.[13]

  • Detection Wavelength (λmax): To ensure maximum sensitivity, the detector wavelength should be set at the maximum absorbance of Timolol. UV spectral scans consistently show a λmax in the range of 294-298 nm.[11][14][15] A wavelength of 295 nm is a common and effective choice.[4][13]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) ensures the stability and reproducibility of retention times.

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions, which should be optimized for the specific column and system in use.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate Buffer (pH 3.5 with H₃PO₄) : Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Part II: Standard and Sample Preparation Protocol

Accurate preparation of standards and samples is critical for reliable quantitative results.

Preparation of Solutions
  • Diluent: Prepare a mixture of Methanol and HPLC-grade water (60:40 v/v).[16]

  • Timolol Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Timolol Maleate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • This compound (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Internal Standard Spiking Solution (100 µg/mL): Pipette 5.0 mL of the this compound Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards (10-50 µg/mL):

    • Prepare a series of five volumetric flasks (e.g., 10 mL).

    • Pipette the required volume of the Timolol Stock Solution into each flask to achieve final concentrations of 10, 20, 30, 40, and 50 µg/mL.

    • To each flask, add 2.0 mL of the Internal Standard Spiking Solution (100 µg/mL) to achieve a constant IS concentration of 20 µg/mL in all standards.

    • Dilute each flask to volume with the diluent.

  • Sample Preparation (from 0.5% Ophthalmic Solution):

    • Accurately pipette 1.0 mL of the Timolol ophthalmic solution (equivalent to 5000 µg of Timolol) into a 50 mL volumetric flask.

    • Add 10.0 mL of the Internal Standard Spiking Solution (100 µg/mL).

    • Dilute to volume with the diluent. This results in a theoretical sample concentration of 100 µg/mL of Timolol and 20 µg/mL of this compound.

    • Further dilute 2.0 mL of this solution to 10.0 mL with diluent to achieve a final theoretical concentration of 20 µg/mL of Timolol.

    • Filter through a 0.45 µm syringe filter before injection.

Part III: System Suitability and Method Validation Protocol

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[9] It is a mandatory requirement by regulatory bodies.[17]

System Suitability Testing (SST)

Purpose: SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[18][19][20] A single standard injection is not sufficient; a resolution test mixture is required.[18]

Protocol:

  • Prepare a System Suitability Solution containing Timolol (e.g., 20 µg/mL) and a potential closely eluting impurity or the internal standard, this compound.

  • Inject the solution five or six consecutive times.

  • Calculate the key performance parameters and check against the acceptance criteria.

SST ParameterAcceptance CriteriaCausality
Resolution (Rs) ≥ 2.0 between Timolol and this compoundEnsures baseline or near-baseline separation, which is crucial for accurate peak integration.
Tailing Factor (T) ≤ 2.0 for both Timolol and this compound peaksMeasures peak symmetry. A high tailing factor can indicate column degradation or undesirable interactions.
Theoretical Plates (N) ≥ 2000 for both peaksIndicates the efficiency of the column. Higher numbers mean sharper, narrower peaks.
% RSD (Repeatability) ≤ 2.0% for peak area ratio from replicate injectionsDemonstrates the precision of the instrument's sample delivery and detection system.
Validation Parameters (ICH Q2 R1)

The following diagram outlines the key validation characteristics that must be investigated.

Caption: Key Validation Parameters as per ICH Q2(R1) Guidelines.

Protocols for Validation:

  • Specificity (including Forced Degradation):

    • Protocol: Inject the diluent, a placebo solution (if applicable), a solution of this compound only, and a solution of Timolol only. Then, perform forced degradation studies by subjecting the Timolol sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C for 48 hours), and photolytic (UV light) stress.[4] Analyze all stressed samples.

    • Acceptance Criteria: The Timolol and this compound peaks must be free from interference from any other components. In the stressed samples, degradation product peaks should be well-resolved from the analyte and internal standard peaks (Resolution > 2.0).[1]

  • Linearity:

    • Protocol: Inject the prepared calibration standards (10-50 µg/mL) in triplicate. Calculate the peak area ratio (Timolol Area / this compound Area) for each injection. Construct a calibration curve by plotting the mean peak area ratio against the concentration of Timolol.

    • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[1][4]

Concentration (µg/mL)Mean Peak Area Ratio
10Data
20Data
30Data
40Data
50Data
R² Value ≥ 0.999
  • Accuracy (% Recovery):

    • Protocol: Prepare samples by spiking a placebo formulation with Timolol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage of the drug recovered.

    • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0% at each level.[9][11][12]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%16DataData
100%20DataData
120%24DataData
  • Precision:

    • Protocol (Repeatability): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, under the same conditions.

    • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should not be more than 2.0%.[4][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine the concentrations of Timolol that produce a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1][4] This is typically done by injecting a series of increasingly dilute solutions.

    • Acceptance Criteria: Report the concentrations determined for LOD and LOQ. For example, LOD might be 0.05 µg/mL and LOQ 0.15 µg/mL.[1]

  • Robustness:

    • Protocol: Analyze a standard sample while making small, deliberate changes to the method parameters, one at a time. Examples include:

      • Mobile Phase pH: ± 0.2 units

      • Mobile Phase Composition: ± 2% absolute for the organic component

      • Flow Rate: ± 0.1 mL/min

      • Column Temperature: ± 5 °C

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not deviate significantly from the nominal conditions, demonstrating the method's reliability during normal use.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, linear, accurate, precise, and robust procedure for the quantitative analysis of Timolol in the presence of its internal standard, this compound. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures that it is suitable for the analysis of stability samples and routine quality control testing of both bulk drug and finished pharmaceutical products. Adherence to this protocol will yield reliable and reproducible data that meets stringent regulatory requirements.

References

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • System suitability in HPLC Analysis.
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  • S1 PP 80 Forced degradation of timolol maleate on high temperature for verification of HPLC method for rel
  • Validation of Rp-Hplc Method for the Estimation of Timolol Male
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  • ICH Q2 Analytical Method Valid
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  • Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral st
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  • Timolol Maleate.

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Application Note & Protocol: The Definitive Guide to Using Isotimolol as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Paradigm for Purity: Introduction to Isotimolol in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, the principle of "purity is paramount" is not merely a guideline but a regulatory and safety imperative. For ophthalmic drugs like Timolol Maleate, a non-selective beta-adrenergic blocker used to treat glaucoma, ensuring the active pharmaceutical ingredient (API) is free from significant levels of impurities is critical.[1] Impurities can arise from the synthesis process, degradation over time, or storage conditions, and even in minute quantities, they can impact the drug's safety and efficacy.

This application note provides a comprehensive, field-proven guide to the use of This compound , the primary positional isomer and a specified impurity of Timolol (designated as Timolol Maleate Impurity B by the European Pharmacopoeia), as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis.[2][3] The protocols herein are designed not just as a series of steps but as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure robust, reproducible, and accurate quantification of Timolol Maleate and its related substances.[1][4]

Characterization of the Reference Standard: this compound Profile

A reference standard is the bedrock of any quantitative analysis. Its identity and purity must be unequivocally established. This compound is a well-characterized compound, and its key properties are summarized below.

PropertyValueSource
IUPAC Name 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol[2]
Synonyms Timolol Impurity B; (2RS)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol[3]
CAS Number 59697-06-2[2]
Molecular Formula C₁₃H₂₄N₄O₃S[2]
Molecular Weight 316.42 g/mol [2]

The Scientific Rationale: Why this compound is an Essential Reference Standard

The use of an impurity reference standard like this compound is not merely procedural; it is fundamental to the analytical method's validity. Its role is multifaceted:

  • Specificity & Peak Identification: In a complex chromatogram containing the API, excipients, and potential degradants, the this compound standard provides an unambiguous retention time marker. This allows for positive identification of the Impurity B peak, ensuring the method's specificity. Without it, a peak at a similar retention time could be misidentified, leading to inaccurate reporting.

  • Quantitative Accuracy: For quantifying this compound, a certified reference standard is essential for creating a calibration curve or for use as a single-point standard in limit tests. This ensures that the reported percentage of the impurity is accurate and traceable, which is a core requirement for regulatory submissions.

  • Method Validation & Stability-Indicating Power: During forced degradation studies, the method must prove it can separate the API from all potential degradation products.[5] Spiking samples with this compound helps demonstrate that it can be resolved from degradants formed under stress conditions (e.g., acid, base, oxidation), thereby proving the method is truly "stability-indicating."[1] Timolol, for instance, is known to be particularly unstable in alkaline conditions.[6]

Application Protocol: Stability-Indicating RP-HPLC Method for Timolol Maleate

This section details a robust, validated protocol for the analysis of Timolol Maleate and the quantification of this compound.

Objective

To develop and validate a stability-indicating isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Timolol Maleate and the quantification of its related substance, this compound (Impurity B), in bulk drug and pharmaceutical formulations, in accordance with ICH guidelines.[7]

Materials, Reagents, and Instrumentation
CategorySpecification
Reference Standards Timolol Maleate (USP/EP grade), this compound (certified reference standard)
Reagents Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade), Water (HPLC Grade/Milli-Q)
Instrumentation HPLC system with Isocratic Pump, UV/Vis or Photodiode Array (PDA) Detector, Autosampler, Column Oven, and Data Acquisition Software (e.g., Empower, Chromeleon)
Chromatographic Conditions

The following conditions are a robust starting point, synthesized from established methods for beta-blocker analysis.[1][7][8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase Methanol: 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with Orthophosphoric Acid) in a 40:60 v/v ratio
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 294 nm[6][7]
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase: Prepare 0.05M KH₂PO₄ buffer by dissolving 6.8 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 600 mL of this buffer with 400 mL of methanol.

  • Diluent: Use the mobile phase as the diluent.

  • Timolol Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Timolol Maleate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Timolol Maleate and 2 µg/mL of this compound in diluent.

  • Sample Solution (for bulk drug): Prepare a solution of the Timolol Maleate sample at a concentration of 1000 µg/mL in diluent.

Experimental Workflow: From System Suitability to Validation

The following diagram outlines the logical flow of the analytical procedure.

G cluster_prep 1. Preparation cluster_run 2. HPLC Analysis cluster_validation 3. Method Validation & Application Sol_Prep Prepare Mobile Phase, Diluent, and Standards Sample_Prep Prepare Sample Solutions Sol_Prep->Sample_Prep SST System Suitability Test (SST) Sample_Prep->SST Analysis Inject Standards & Samples SST->Analysis If SST Passes Forced_Deg Forced Degradation Study Analysis->Forced_Deg ICH_Val Full ICH Validation (Linearity, Accuracy, etc.) Forced_Deg->ICH_Val Quant Quantify this compound in Samples ICH_Val->Quant

Caption: High-level workflow for HPLC analysis using this compound.

Protocol 1: System Suitability Testing (SST)

Causality: Before any analysis, the chromatographic system's fitness for purpose must be verified. SST ensures that the system can produce accurate and precise results.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution (100 µg/mL Timolol, 2 µg/mL this compound).

  • Evaluate the results against the acceptance criteria.

Acceptance Criteria:

Parameter Requirement Rationale
Tailing Factor (Tf) for Timolol Peak ≤ 2.0 Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) for Timolol Peak ≥ 2000 Indicates column efficiency.
% RSD for Peak Area (Timolol) ≤ 2.0% Demonstrates injection precision.

| Resolution (Rs) between Timolol & this compound | ≥ 2.0 | Ensures baseline separation for accurate quantification. |

Protocol 2: Forced Degradation Study

Causality: This study is performed to demonstrate the method's specificity and stability-indicating nature.[5] The conditions are designed to generate potential degradation products.

Procedure:

  • Prepare four separate 10 mL solutions of Timolol Maleate at 1000 µg/mL.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 30 minutes.[1] Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the dry powder to 80°C for 48 hours, then prepare the solution.[4][8]

  • Inject the blank, a non-degraded sample, and each of the stressed samples into the HPLC system.

  • Analyze the chromatograms for degradation peaks and ensure they are well-resolved from the Timolol and this compound peaks. Use a PDA detector to check for peak purity.

Protocol 3: Method Validation (ICH Q2(R1) Approach)

The relationship between core validation parameters is crucial for building a trustworthy method.

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Range->Accuracy Range->Precision

Caption: Interdependence of ICH Q2(R1) validation parameters.

  • Specificity: As demonstrated in the forced degradation study, the method must show no interference from blanks, excipients, or degradants at the retention times of Timolol and this compound.

  • Linearity (for this compound):

    • From the this compound stock solution (100 µg/mL), prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, prepare standards from ~0.1 µg/mL to ~7.5 µg/mL relative to a 1000 µg/mL API concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a sample solution of Timolol Maleate.

    • Spike the sample with the this compound standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and inject.

    • Calculate the percentage recovery of this compound.

    • Acceptance Criterion: Mean recovery should be within 90.0% to 110.0%.

  • Precision (Repeatability):

    • Prepare six separate sample solutions of Timolol Maleate spiked with this compound at the 100% specification limit.

    • Inject each sample.

    • Calculate the % RSD of the measured this compound concentration.

    • Acceptance Criterion: % RSD should be ≤ 5.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[8] The LOQ must be verified for acceptable precision and accuracy.

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters.

    • Examples: Change flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), column temperature (±2 °C).

    • Inject the System Suitability Solution and evaluate the impact on SST parameters, especially the resolution between Timolol and this compound.

    • Acceptance Criterion: The method should remain compliant with all SST criteria, demonstrating its reliability for routine use.

Data Interpretation and Conclusion

Once validated, the method can be used for routine analysis. The amount of this compound in a sample is calculated using the response factor from the linearity curve.

Calculation: % this compound = (Area_Isotimolol_Sample / Area_Isotimolol_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion: The use of a certified this compound reference standard is non-negotiable for the accurate and reliable analysis of Timolol Maleate. The protocols outlined in this application note provide a comprehensive framework for developing, validating, and implementing a stability-indicating HPLC method. By grounding the methodology in scientific rationale and adhering to regulatory guidelines like ICH Q2(R1), analytical laboratories can ensure the highest level of data integrity and contribute to the safety and quality of pharmaceutical products.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12296653, this compound. Retrieved January 14, 2026, from [Link].

  • Laddha, U. D., & Bhatia, M. S. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of PharmTech Research, 6(5), 1429-1435. Available at [Link].

  • Pharmaffiliates. Timolol Maleate-impurities. Retrieved January 14, 2026, from [Link].

  • Velevska Stojanovska, A., Serafimovska, T., & Darkovska-Serafimovska, M. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Macedonian Pharmaceutical Bulletin, 68(Suppl 1), 80-81. Available at [Link].

  • Serafimovska, T., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. 7th Congress of Pharmacy with International Participation. Available at [Link].

  • Patel, A., et al. (2023). Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation. International Journal of Pharmaceutical Sciences, 4(1), 1335-1342. Available at [Link].

  • Pharmaffiliates. (S)-Isotimolol. Retrieved January 14, 2026, from [Link].

  • Pawar, S. J., et al. (2024). Validation of Rp-Hplc Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets. International Journal for Multidisciplinary Research, 6(2). Available at [Link].

  • Alentris Research Pvt. Ltd. (S)-Isotimolol. Retrieved January 14, 2026, from [Link].

  • Pawar, S. J., et al. (2019). Development and validation of RP-HPLC method for the estimation of Timolol maleate in API and fast dissolving tablets. European Journal of Pharmaceutical and Medical Research, 6(11), 329-335. Available at [Link].

  • precisionFDA. This compound. Retrieved January 14, 2026, from [Link].

  • ResearchGate. (2019). Development and validation of RP-HPLC method for the estimation of Timolol maleate in API and fast dissolving tablets. Retrieved January 14, 2026, from [Link].

  • SynZeal. Timolol EP Impurity B. Retrieved January 14, 2026, from [Link].

  • Jelińska, A., et al. (2022). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Molecules, 27(19), 6268. Available at [Link].

  • Raj, D., & Kumar, V. (2019). A Selective and Validated RP-HPLC Method for the Determination of Some Beta Blockers in Commercial Formulations, Spiked Water and Biological Samples. World Journal of Pharmaceutical and Life Sciences, 5(11), 160-167. Available at [Link].

  • Saleem, K., et al. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science, 51(8), 807-818. Available at [Link].

  • UGD Academic Repository. (2023). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Retrieved January 14, 2026, from [Link].

  • PASL. Timolol Maleate - Impurity B. Retrieved January 14, 2026, from [Link].

  • Sayyed, R., & Inamdar, S. (2022). A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. International Journal of Research in Pharmaceutical Sciences, 13(1), 1-5. Available at [Link].

  • Zhang, W., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 456. Available at [Link].

  • Abdel-Gawad, S. A., et al. (2022). Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio. BMC Chemistry, 16(1), 27. Available at [Link].

  • Li, G. L., et al. (2014). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. Yao Xue Xue Bao, 49(3), 401-405. Available at [Link].

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Application Notes & Protocols: Characterizing Isotimolol in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Pharmacological Investigation

Introduction: The Context of Beta-Adrenergic Blockade and the Question of Isotimolol

For decades, beta-adrenergic receptor antagonists (β-blockers) have been a cornerstone in the management of cardiovascular diseases, including hypertension, ischemic heart disease, heart failure, and arrhythmias.[1] Their therapeutic efficacy stems from their ability to competitively antagonize the effects of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure.[2][3]

Timolol is a potent, non-selective β-blocker, acting on both β1 and β2 receptors, with a long history of clinical use.[4][5] this compound, or (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, is recognized as a specified impurity and isomer of timolol.[6][7] In drug development and manufacturing, it is imperative to characterize such related substances not only for quality control but also to understand their unique pharmacological and toxicological profiles. A substance's isomeric form can drastically alter its interaction with a biological target, leading to different efficacy or safety outcomes.[8]

This guide provides a comprehensive framework for the pharmacological investigation of this compound's cardiovascular effects. It is designed for researchers in pharmacology and drug development, outlining a logical, multi-tiered approach from fundamental in vitro receptor interactions to complex in vivo disease models. The protocols herein are based on established, validated methodologies for characterizing β-adrenergic agents, providing a robust system for elucidating the potential therapeutic or off-target effects of this compound.

Part 1: In Vitro Characterization: Receptor Affinity and Functional Activity

The initial step in characterizing any potential β-adrenergic modulator is to define its interaction with the target receptors at the molecular level. In vitro assays provide clean, reproducible data on binding affinity, receptor subtype selectivity, and functional consequences (antagonism, agonism, or inverse agonism).

Rationale for Experimental Choices

A two-pronged in vitro approach is essential. First, Radioligand Binding Assays directly measure the affinity of this compound for β1- and β2-adrenergic receptors. This determines how tightly the compound binds to its targets. Second, Functional Assays , such as measuring cyclic AMP (cAMP) production, reveal the physiological consequence of that binding. Does this compound block the receptor like a traditional antagonist, or does it possess some intrinsic sympathomimetic activity (partial agonism)?[9] Answering these questions is critical for predicting its in vivo effects.

Experimental Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Methodology:

  • Membrane Preparation: Culture cells stably expressing either human β1- or β2-adrenergic receptors to confluence. Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and ten serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Experimental Protocol 2: Functional cAMP Accumulation Assay

This assay determines whether this compound acts as an antagonist, partial agonist, or inverse agonist by measuring its effect on the production of the second messenger cAMP.

Methodology:

  • Cell Culture: Plate cells expressing the target β-receptor subtype in 96-well plates and grow to near confluence.

  • Assay Conditions:

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound for 15-20 minutes. Then, stimulate the cells with a fixed concentration (e.g., EC₈₀) of a known β-agonist like Isoproterenol for 30 minutes.

    • Agonist Mode: Incubate cells directly with varying concentrations of this compound for 30 minutes to test for intrinsic activity.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Antagonist Mode: Plot cAMP levels against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀.

    • Agonist Mode: Plot cAMP levels against the log concentration of this compound to generate a stimulation curve and determine the EC₅₀ and Eₘₐₓ (maximum effect relative to a full agonist).

Data Presentation: In Vitro Pharmacological Profile

All quantitative data should be summarized for clear comparison. The table below serves as a template for presenting the results for this compound against a reference compound like Timolol.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional ActivityPotency (IC₅₀/EC₅₀, nM)Intrinsic Activity (% of Isoproterenol)
This compound β1-ARExperimental Valuee.g., AntagonistExperimental ValueExperimental Value
β2-ARExperimental Valuee.g., AntagonistExperimental ValueExperimental Value
Timolol β1-AR~0.5 - 2.0Antagonist~1.0 - 5.0< 5%
β2-AR~0.8 - 3.0Antagonist~2.0 - 8.0< 5%
Visualization: In Vitro Characterization Workflow

G cluster_0 Receptor Binding cluster_1 Functional Activity Membranes Prepare Membranes (β1 or β2 expressing cells) Assay Competition Binding Assay (Radioligand + this compound) Membranes->Assay Analysis1 Calculate IC50 & Ki Assay->Analysis1 Result Pharmacological Profile (Affinity, Selectivity, Function) Analysis1->Result Binding Data Cells Culture Whole Cells (β1 or β2 expressing) Assay2 cAMP Accumulation Assay (Agonist/Antagonist Mode) Cells->Assay2 Analysis2 Calculate IC50/EC50 & Emax Assay2->Analysis2 Analysis2->Result Functional Data

Caption: Workflow for in vitro characterization of this compound.

Part 2: Ex Vivo Assessment of Direct Cardiac Effects

The Langendorff isolated heart model is a powerful ex vivo technique that bridges the gap between in vitro assays and complex in vivo systems.[10] It allows for the assessment of a drug's direct effects on cardiac chronotropy (heart rate), inotropy (contractility), and coronary perfusion without the influence of systemic neural and hormonal feedback.[11][12]

Rationale for Experimental Choices

Using an isolated heart, we can directly perfuse this compound through the coronary arteries and measure its impact on fundamental cardiac parameters.[13] By subsequently challenging the heart with a β-agonist like isoproterenol in the presence of this compound, we can confirm its antagonistic properties on cardiac function. This setup provides invaluable, direct evidence of the drug's effect on the myocardium.

Experimental Protocol 3: Langendorff Isolated Rodent Heart Perfusion

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat or guinea pig. Administer heparin (IV) to prevent coagulation. Perform a thoracotomy to expose the heart.

  • Heart Excision: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with warm (37°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution. This forces the aortic valve to close and perfuses the coronary arteries.[10]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardium to record an electrocardiogram (ECG).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes, maintaining a constant coronary perfusion pressure. Record baseline parameters: Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), maximum rate of pressure development (+dP/dtₘₐₓ), and Coronary Flow (CF).

  • Drug Administration:

    • This compound Effect: Switch the perfusion buffer to one containing a known concentration of this compound. Perfuse for 15-20 minutes and record all parameters. Repeat for a range of concentrations.

    • Antagonism Study: After a baseline period, perfuse with a fixed concentration of this compound. After 15 minutes, introduce a β-agonist (e.g., Isoproterenol) into the perfusion line and record the blunted response compared to a control heart.

  • Data Analysis: Calculate the percentage change from baseline for each parameter at each this compound concentration. For antagonism studies, compare the maximal response to Isoproterenol in the presence and absence of this compound.

Data Presentation: Ex Vivo Hemodynamic Effects
ConditionHeart Rate (bpm)LVDP (mmHg)+dP/dtₘₐₓ (mmHg/s)Coronary Flow (mL/min)
Baseline Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound (1 µM) Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Isoproterenol (100 nM) Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound + Isoproterenol Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Visualization: Langendorff Experimental Setup

G cluster_0 Measured Parameters Reservoir Krebs-Henseleit Buffer (37°C, 95% O2) Pump Perfusion Pump Reservoir->Pump Heart Isolated Heart (Aortic Cannulation) Pump->Heart Transducer LV Pressure Transducer (Balloon Catheter) Heart->Transducer ECG ECG Electrodes Heart->ECG DAQ Data Acquisition System Transducer->DAQ ECG->DAQ HR Heart Rate DAQ->HR LVDP LVDP DAQ->LVDP dPdt +dP/dt DAQ->dPdt Flow Coronary Flow DAQ->Flow G Epi Epinephrine/ Norepinephrine BAR β-Adrenergic Receptor Epi->BAR Activates This compound This compound This compound->BAR Blocks Gs Gαs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Targets Ca2+ Channels Phospholamban PKA->Targets Phosphorylates Response ↑ Inotropy ↑ Chronotropy Targets->Response

Caption: The β-adrenergic signaling pathway and site of action for this compound.

References

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.).
  • L'Faqihi, F. E., et al. (2024). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. JoVE.
  • Giudicelli, J. F., et al. (1974). Cardiovascular and beta-adrenergic blocking effects of timolol. PubMed.
  • CL Laboratory LLC. (n.d.). Ex Vivo Langendorff Perfusion.
  • Wikipedia. (n.d.). Langendorff heart. wikipedia.org.
  • El-Hashim, A. H., et al. (2003).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-ISOTIMOLOL. cleanchem.com.
  • Morotti, S., et al. (2014). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. PMC.
  • Alejandro, B. S., et al. (2018).
  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov.
  • Cardiomedex. (n.d.). In vivo models. cardiomedex.com.
  • Hsieh, Y-T., et al. (2024).
  • Val-Blasco, A., et al. (2019). Role of Beta-blockers in Cardiovascular Disease in 2019. Revista Española de Cardiología.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals.
  • Aronow, W. S., et al. (1976). A comparison of timolol and propranolol in essential hypertension. PubMed.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. PMC.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Semel Institute for Neuroscience and Human Behavior.
  • CV Pharmacology. (n.d.). Cardioinhibitory Drugs. cvpharmacology.com.
  • Smolecule. (2023). Buy (S)-Isotimolol. smolecule.com.
  • Morganroth, J., et al. (1986). ANTIARRHYTHMIC EFFECTS OF TIMOLOL IN PATIENTS WITH VENTRICULAR ARRHYTHMIAS. angelfire.com.
  • Interactive Biology. (2022). Drugs That Affect the Cardiovascular System. YouTube.
  • Mäenpää, J., & Pelkonen, O. (2016). Cardiac safety of ophthalmic timolol. PubMed.
  • Franciosa, J. A. (1974). Timolol maleate (Blocadren) in the treatment of essential hypertension. PubMed.
  • Romero, J. R., et al. (2021). Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline. NIH.
  • Dunn, M. I., et al. (1977). Effect of timolol versus propranolol on hypertension and hemodynamics. PubMed.
  • Angelo, J. L., & Tabbara, K. F. (1982).
  • Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor.
  • Antzelevitch, C., & Oliva, A. (2011). Ischemic Ventricular Arrhythmias: Experimental Models and Their Clinical Relevance. PubMed.
  • Pop, C., et al. (2021). Beta-Blockers in Cardiovascular Therapy: A Review. MDPI.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis and purification of (S)-Isotimolol, a crucial reference standard in the pharmaceutical industry for the quality control of Timolol Maleate. The protocol details an enantioselective synthetic route, beginning with commercially available starting materials and culminating in a highly purified final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically grounded explanations for procedural choices, and robust analytical methods for characterization and quality assurance.

Introduction

(S)-Isotimolol, systematically named (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, is a significant impurity of the non-cardioselective beta-blocker, Timolol.[1][2] As regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs), the availability of pure (S)-Isotimolol as a reference standard is paramount for the development and quality control of Timolol Maleate formulations.[3] This application note outlines a reliable and reproducible laboratory-scale synthesis and purification protocol for (S)-Isotimolol.

The synthetic strategy is centered around two key fragments: the morpholino-thiadiazole core and the chiral (S)-propanolamine side-chain. The synthesis commences with the formation of the heterocyclic core, followed by the enantioselective introduction of the side-chain using a chiral precursor. The subsequent purification protocol employs column chromatography to isolate the target compound, followed by rigorous analytical characterization to confirm its identity and purity.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₃H₂₄N₄O₃S
Molecular Weight 316.42 g/mol [1][4][5]
Appearance White to Off-White Solid[1][6]
Melting Point 115.1-118.0°C[1]
IUPAC Name (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol[3][7]
CAS Number 158636-96-5[1][4][5]

Synthetic Pathway Overview

The synthesis of (S)-Isotimolol is accomplished through a three-step process, designed for efficiency and enantioselectivity. The workflow begins with the synthesis of the key intermediate, 4-morpholino-1,2,5-thiadiazol-3-ol, which is then coupled with (S)-epichlorohydrin to introduce the chiral center. The final step involves the ring-opening of the resulting epoxide with tert-butylamine.

Synthesis_Workflow A 3,4-Dichloro-1,2,5-thiadiazole B 4-Morpholino-1,2,5-thiadiazol-3-ol A->B  Morpholine, Base   C (S)-4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine B->C  (S)-Epichlorohydrin, Base   D (S)-Isotimolol C->D  tert-Butylamine  

Caption: Synthetic workflow for (S)-Isotimolol.

Detailed Experimental Protocols

Step 1: Synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol

This initial step involves the nucleophilic substitution of a chlorine atom on the thiadiazole ring with morpholine, followed by hydrolysis of the second chlorine atom to yield the hydroxyl group.

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Isopropanol

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4-dichloro-1,2,5-thiadiazole (1 equivalent) in isopropanol.

  • To this solution, add morpholine (2.2 equivalents) dropwise at room temperature. An exothermic reaction is expected; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90°C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4-morpholino-1,2,5-thiadiazol-3-ol as an off-white solid.

Rationale: The use of excess morpholine ensures the complete monosubstitution of the dichloro-thiadiazole. Subsequent hydrolysis under basic conditions is a standard method to convert the remaining chloro group to a hydroxyl group.[6][8]

Step 2: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine

This step introduces the chiral center through a nucleophilic substitution reaction between the synthesized morpholino-thiadiazol-ol and (S)-epichlorohydrin.

Materials:

  • 4-morpholino-1,2,5-thiadiazol-3-ol

  • (S)-Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4-morpholino-1,2,5-thiadiazol-3-ol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add (S)-epichlorohydrin (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide. This intermediate is often used in the next step without further purification.

Rationale: The reaction of a phenol with epichlorohydrin is a common method for forming glycidyl ethers.[9][10][11] The use of a chiral epichlorohydrin starting material ensures the enantioselectivity of the final product. Potassium carbonate acts as a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the epoxide.[2]

Step 3: Synthesis of (S)-Isotimolol

The final step involves the ring-opening of the epoxide with tert-butylamine to form the desired propanolamine side chain.

Materials:

  • (S)-4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine (crude from Step 2)

  • tert-Butylamine

  • Methanol

Procedure:

  • Dissolve the crude epoxide from the previous step in methanol.

  • Add tert-butylamine (5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess tert-butylamine under reduced pressure to obtain the crude (S)-Isotimolol as a viscous oil or solid.

Rationale: The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide is a well-established reaction for the synthesis of amino alcohols, a key structural feature of beta-blockers.[12][13]

Purification Protocol

Crude (S)-Isotimolol is purified by silica gel column chromatography to remove any unreacted starting materials and byproducts.

Materials:

  • Crude (S)-Isotimolol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in dichloromethane.

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude (S)-Isotimolol in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). A small amount of triethylamine (e.g., 0.1%) can be added to the eluent to prevent tailing of the amine product on the acidic silica gel.[14]

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified (S)-Isotimolol.

Rationale: Silica gel column chromatography is a standard and effective method for the purification of organic compounds.[15][16] The use of a polar stationary phase (silica gel) and a mobile phase of increasing polarity allows for the separation of compounds based on their polarity. The addition of a small amount of a basic modifier like triethylamine helps to improve the peak shape of basic compounds like amines by neutralizing the acidic sites on the silica gel.

Analytical Characterization

The identity and purity of the synthesized (S)-Isotimolol should be confirmed by a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the synthesized (S)-Isotimolol.

Instrumentation and Conditions:

ParameterRecommended Setting
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v)[17] or Methanol/Ammonium formate buffer[18]
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Column Temperature 25°C

Rationale: Chiral HPLC is the gold standard for separating enantiomers. The choice of a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers of Isotimolol allows for their differential retention and separation.[19][20] The mobile phase composition is optimized to achieve the best resolution between the (S) and (R) enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure of (S)-Isotimolol. The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the morpholine ring protons, the aromatic protons of the thiadiazole ring, and the protons of the propanolamine side chain. The use of chiral shift reagents can be employed to distinguish between the enantiomers.[21]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of (S)-Isotimolol by providing an accurate mass measurement. The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 317.1647.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3,4-Dichloro-1,2,5-thiadiazole is a corrosive and toxic compound; handle with extreme care.

  • (S)-Epichlorohydrin is a suspected carcinogen and should be handled with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • 3,4-Dichloro-1,2,5-thiadiazole. Wikipedia. [Link]

  • Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. ResearchGate. [Link]

  • US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation.
  • (S)-Isotimolol. Analytica Chemie. [Link]

  • Enantioseparation of Timolol on a Novel β-Cyclodextrin Derivative Chiral Stationary Phase in HPLC. Journal of Chromatographic Science. [Link]

  • Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Semantic Scholar. [Link]

  • Epichlorohydrin. Organic chemistry teaching. [Link]

  • Application of RP-HPLC method for chiral analysis of timolol. ResearchGate. [Link]

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. [Link]

  • Timolol-impurities. Pharmaffiliates. [Link]

  • Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine. [Link]

  • Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil. CSIR-NCL Library, Pune. [Link]

  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]

  • Discovery and development of beta-blockers. Wikipedia. [Link]

  • Determination of the Optical Purity of Timolol Maleate by Proton Nuclear Magnetic Resonance Spectroscopy With a Chiral Pr(III) Shift Reagent. PubMed. [Link]

  • US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
  • 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. PubChem. [Link]

  • mechanism of glycidylation reaction between phenols and epichlorohydrin. ResearchGate. [Link]

  • Application | Column Chromatography In Pharmacy- Silica Gel. [Link]

  • General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]

  • 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. PMC. [Link]

  • Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • Timolol-impurities. Pharmaffiliates. [Link]

  • Structure of timolol maleate. ResearchGate. [Link]

  • NMR of Natural Products as Potential Drugs. MDPI. [Link]

  • MEASUREMENTS AND CORRELATION OF TIMOLOL MALEATE SOLUBILITY IN BIOBASED NEAT AND BINARY SOLVENT MIXTURES. ORBi. [Link]

  • Analysis of commercial formulations of timolol. ResearchGate. [Link]

Sources

Application Note: Recommended Handling and Storage Protocols for Isotimolol to Ensure Analyte Stability and Prevent Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotimolol, specifically (S)-Isotimolol, is a critical reference standard in pharmaceutical quality control, identified as Timolol Impurity B.[1][2][3] The accuracy of analytical methods for Timolol, a widely used beta-blocker, is contingent upon the purity and integrity of its reference standards. This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the optimal handling and storage procedures for this compound to prevent its degradation. We will delve into the physicochemical properties of this compound, elucidate its primary degradation pathways—hydrolysis, photodegradation, and oxidation—and provide validated, step-by-step protocols for its storage and stability assessment. Adherence to these guidelines is crucial for maintaining the integrity of the compound, ensuring the reliability of experimental data, and upholding the standards of quality control in pharmaceutical analysis.

Physicochemical Properties and Stability Profile

This compound is the (S)-enantiomer of an isomer of Timolol.[2] Its stability is a critical parameter for its use as an analytical standard. While the material is generally stable under normal conditions, its structural similarity to Timolol suggests susceptibility to specific environmental factors.[4][5] Understanding these properties is the foundation for developing effective preservation strategies.

Table 1: Physicochemical Properties of (S)-Isotimolol

PropertyValueSource(s)
Chemical Name (S)-3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol[3]
Synonyms (S)-Isotimolol, Timolol Impurity B, Timolol Related Compound B[1][2][5]
Molecular Formula C₁₃H₂₄N₄O₃S[5][6][7]
Molecular Weight 316.42 g/mol [5][6][7]
General Stability Stable under normal storage conditions.[4]
Known Incompatibilities Strong oxidizing agents.[4]

Mechanisms of Degradation

The structural motifs in this compound, such as the morpholino-thiadiazole ring, the secondary amine, and the ether linkage, are susceptible to degradation under stress conditions. The primary degradation pathways, inferred from studies on Timolol, are hydrolysis, photodegradation, and oxidation.[8][9]

Hydrolytic Degradation

The most significant hydrolytic instability for Timolol, and by extension this compound, is observed in alkaline conditions.[8] The ether linkage in the propanol side chain can be susceptible to base-catalyzed hydrolysis. This underscores the critical importance of pH control in aqueous solutions, with acidic to neutral conditions being preferable for stability.

Photodegradation

Exposure to ultraviolet (UV) and visible (VIS) light can induce significant degradation.[10] Studies on Timolol show that photodegradation is highly dependent on pH, with accelerated degradation occurring in acidic environments (pH 1-4).[10] The proposed mechanisms involve the oxidation of the sulfur atom within the thiadiazole ring and the cleavage of the tert-butylaminopropoxy side chain.[9][10] One identified degradation product from this pathway is 4-morpholino-1,2,5-thiadiazol-3-ol.[10]

Oxidative Degradation

The tertiary amine group within the morpholine ring and the secondary amine in the side chain are susceptible to oxidation.[5] This can lead to the formation of N-oxide derivatives and other degradation products. Consequently, this compound is incompatible with strong oxidizing agents, and exposure to atmospheric oxygen should be minimized where possible.[4]

Thermal Degradation

While stable at room temperature, elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. Forced degradation studies on Timolol utilize high temperatures (e.g., 80°C) to intentionally induce and identify potential degradation products that might form under accelerated or long-term storage conditions.[11]

DegradationPathways cluster_conditions Stress Conditions cluster_compound cluster_products Degradation Products alkali Alkaline pH (Base Hydrolysis) This compound This compound alkali->this compound Causes light UV/VIS Light (Photodegradation) light->this compound Causes oxidants Strong Oxidizing Agents (Oxidation) oxidants->this compound Causes heat High Temperature (Thermal Stress) heat->this compound Accelerates hydrolysis_prod Hydrolytic Products (e.g., side-chain cleavage) This compound->hydrolysis_prod Leads to photo_prod Photolytic Products (e.g., 4-morpholino-1,2,5-thiadiazol-3-ol) This compound->photo_prod Leads to oxidation_prod Oxidative Products (e.g., N-Oxides) This compound->oxidation_prod Leads to

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to the following storage and handling protocols is essential. These procedures are designed to mitigate the risks identified in the degradation pathways.

Long-Term Storage (Solid Form)

The primary goal for long-term storage is to protect the solid compound from light, moisture, and heat.

  • Temperature: Store at controlled room temperature, between 20°C and 25°C (68°F to 77°F).[12] Avoid freezing or exposure to high heat.[13][14]

  • Container: Use a tightly sealed, light-resistant container, such as an amber glass vial with a secure cap.[12]

  • Atmosphere: For maximum stability, especially after the container has been opened, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace atmospheric oxygen.

  • Location: Store in a dry, well-ventilated area. Do not store in a bathroom or other humid environment, as moisture can degrade the compound.[12]

Preparation and Storage of Solutions

This compound solutions are more susceptible to degradation than the solid form. Extra precautions are necessary.

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If preparing aqueous solutions, use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).

  • pH Control: For aqueous solutions, maintain a pH in the slightly acidic to neutral range (pH 3.5 to 7). Avoid alkaline conditions (pH > 8) to prevent hydrolysis.[8]

  • Protection from Light: Prepare solutions under subdued light. Store all solutions in amber glass vials or clear vials wrapped completely in aluminum foil to prevent photodegradation.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like methanol or acetonitrile. These can be stored at -20°C for several months. Before use, allow the solution to equilibrate to room temperature completely before opening to prevent condensation.

  • Working Solutions: Prepare aqueous working solutions fresh daily if possible. For short-term storage (up to one week), store at 2-8°C.

  • Aliquoting: For long-term storage of stock solutions, it is highly recommended to dispense the solution into single-use aliquots. This practice prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.

Table 2: Summary of Recommended Storage Conditions

FormConditionRecommendationRationale
Solid Temperature 20°C to 25°C (68°F to 77°F).[12]Prevents thermal degradation.
Light Store in the dark (amber vial).[12]Prevents photodegradation.
Atmosphere Tightly sealed container, preferably under inert gas.Prevents oxidation and moisture absorption.
Stock Solution Temperature -20°C for long-term storage (months).Minimizes chemical degradation kinetics.
(in Organic) Container Tightly sealed amber glass vials.Prevents photodegradation and solvent evaporation.
Handling Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles.
Working Solution Temperature 2-8°C for short-term (days); prepare fresh daily for best results.Slows degradation in aqueous media.
(Aqueous) Container Tightly sealed amber glass vials.Prevents photodegradation.
pH Maintain pH between 3.5 and 7.Avoids base-catalyzed hydrolysis.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation or stress testing study is a self-validating system to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[15] This protocol outlines a typical workflow for assessing this compound's stability.

Objective

To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to confirm the specificity of an analytical method.

Materials & Reagents
  • This compound Reference Standard

  • HPLC-grade Methanol and Acetonitrile

  • Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Phosphate or Acetate buffer reagents

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • pH meter

  • Calibrated oven and photostability chamber (ICH Q1B compliant)

Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours. Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Periodically withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. Due to high instability in basic conditions, significant degradation is expected quickly.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Solid: Place a small amount of solid this compound powder in an oven at 80°C for 48 hours.[11]

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • After exposure, cool, dissolve/dilute the samples, and analyze.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of phosphate buffer (pH 3.5) and methanol, with UV detection at approximately 295 nm.[8]

Conclusion

The chemical integrity of the this compound reference standard is paramount for its intended use in the quality control of pharmaceutical products. Degradation due to improper handling and storage can lead to inaccurate quantification of impurities and compromise the safety and efficacy of the final drug product. The principal vulnerabilities of this compound are alkaline hydrolysis, photodegradation, and oxidation. By implementing the comprehensive storage and handling protocols detailed in this guide—including controlled temperature and humidity, protection from light, and careful solution preparation—researchers can ensure the long-term stability and reliability of this critical analytical standard.

References

  • PALS (2019). How should I store beta blockers?. Available at: [Link]

  • Szewczyk, M., et al. (2024). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. National Institutes of Health (NIH). Available at: [Link]

  • Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS (S)-ISOTIMOLOL. Available at: [Link]

  • Veleska Stojanovska, A., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. Macedonian pharmaceutical bulletin. Available at: [Link]

  • Prajapati, Y. K., et al. (2017). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mayo Clinic (n.d.). Metoprolol (oral route). Available at: [Link]

  • Daicel Pharma Standards (n.d.). Timolol Impurities Manufacturers & Suppliers. Available at: [Link]

  • SynZeal (n.d.). Timolol Impurities. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Mayo Clinic (n.d.). Carvedilol (oral route). Available at: [Link]

  • Chen, Y., et al. (2013). Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. Journal of Hazardous Materials. Available at: [Link]

  • Chen, Y., et al. (2013). Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. PubMed. Available at: [Link]

  • Patel, K., et al. (2024). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. World Journal of Pharmaceutical Research. Available at: [Link]

  • Reddy, B., et al. (2020). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Richardson, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

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Application Notes & Protocols: Strategic Application of Isotimolol in Preclinical Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of isotimolol in animal models of glaucoma. While timolol is the more conventional beta-blocker in clinical use, this compound serves as a valuable pharmacological tool in preclinical research to investigate the nuances of beta-adrenergic receptor antagonism in intraocular pressure (IOP) regulation, neuroprotection, and ocular hemodynamics. These notes detail the underlying mechanistic rationale, comparative advantages of different animal models, step-by-step experimental protocols, and advanced analytical techniques. The objective is to equip research teams with the foundational knowledge and practical methodologies required to integrate this compound into their glaucoma research programs effectively.

Introduction: The Rationale for this compound in Glaucoma Research

Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. Elevated intraocular pressure (IOP) remains the most significant modifiable risk factor, and its reduction is the primary goal of current therapies.[1][2] Non-selective beta-adrenergic antagonists (beta-blockers) have been a mainstay of glaucoma treatment for decades, functioning primarily by suppressing aqueous humor production.[1][3][4]

This compound, a non-selective beta-blocker and a structural isomer of timolol, operates via the same fundamental mechanism: blockade of beta-adrenergic receptors in the ciliary body epithelium.[5] This antagonism reduces the synthesis of cyclic AMP (cAMP), a key second messenger in aqueous humor secretion, thereby lowering IOP.[4][6] While its clinical use is less widespread than timolol, its utility in a research context is significant. Studying this compound allows for the exploration of subtle differences in pharmacokinetics, receptor affinity, and potential off-target effects within the beta-blocker class, providing a clearer understanding of the broader beta-adrenergic system's role in ocular physiology and pathophysiology.

This guide will focus on leveraging this compound as a research compound to dissect mechanisms of IOP reduction and investigate potential neuroprotective effects in validated animal models.

Core Mechanism of Action

The primary ocular hypotensive effect of this compound is achieved through its interaction with beta-2 adrenergic receptors located on the non-pigmented ciliary epithelium.

  • Normal Physiology: Sympathetic nervous system stimulation leads to the release of catecholamines (e.g., epinephrine, norepinephrine), which bind to beta-2 receptors.

  • Receptor Activation: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

  • Aqueous Production: Elevated intracellular cAMP levels drive the secretion of aqueous humor into the posterior chamber.

  • This compound Blockade: As a competitive antagonist, this compound occupies the beta-2 receptor, preventing catecholamine binding and subsequent activation of the signaling cascade. This leads to a reduction in aqueous humor formation and a decrease in IOP.[5]

G cluster_membrane Ciliary Epithelium Cell Membrane cluster_drug cluster_pathway beta2_receptor Beta-2 Adrenergic Receptor adenylyl_cyclase Adenylyl Cyclase beta2_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts This compound This compound This compound->beta2_receptor BLOCKS atp ATP atp->adenylyl_cyclase aqueous_prod Aqueous Humor Production camp->aqueous_prod Stimulates

Figure 1: Signaling pathway of this compound's IOP-lowering effect.

Selection of an Appropriate Animal Model

The choice of animal model is paramount and must align with the specific research question. Each model offers distinct advantages for studying different facets of glaucoma.

Animal ModelPrimary AdvantagesCommon Glaucoma Induction MethodsRecommended Use with this compound
Rabbit Large globe size, ease of IOP measurement and topical drug administration, well-characterized IOP responses.[7][8][9]α-chymotrypsin injection, laser photocoagulation of trabecular meshwork, water loading.[6][10]IOP-lowering efficacy studies: Ideal for initial screening, dose-response characterization, and formulation testing.[11]
Rodent (Rat/Mouse) Availability of genetic models (e.g., DBA/2J mouse), cost-effective for large cohorts, well-suited for histological and molecular analysis.[12]Hypertonic saline injection, laser photocoagulation, genetic inheritance, optic nerve crush.[13][14]Neuroprotection studies: Excellent for evaluating RGC survival and axonal transport, independent of or in conjunction with IOP reduction.[15][16]
Non-Human Primate Highest anatomical and physiological similarity to the human eye, including a trabecular meshwork and lamina cribrosa.Laser-induced ocular hypertension.Translational studies: Gold standard for late-stage preclinical validation of efficacy and safety, closely mimicking human disease.

Experimental Protocols

The following protocols provide a robust framework for experimentation. Critical Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Protocol 4.1: IOP-Lowering Efficacy in a Rabbit Model

Objective: To determine the dose-response and time course of IOP reduction following topical this compound administration in normotensive or hypertensive rabbits.

Materials:

  • This compound ophthalmic solution (e.g., 0.1%, 0.25%, 0.5% in a sterile, buffered vehicle)

  • Vehicle control (this compound-free solution)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (0.5% proparacaine hydrochloride)

  • Calibrated micropipette (20-50 µL)

  • Rabbit restrainers

Methodology:

  • Acclimatization: For at least one week prior to the study, handle the rabbits and perform mock IOP measurements daily to minimize stress-induced IOP variability.

  • Baseline IOP: Gently place the rabbit in a restrainer. Instill one drop of topical anesthetic. After 30-60 seconds, measure the baseline IOP in both eyes. Record the average of three consecutive, stable readings.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., vehicle, 0.25% this compound, 0.5% this compound).

    • Using a micropipette, instill a single 30 µL drop of the assigned test article into the conjunctival sac of one eye (the contralateral eye can serve as an untreated control or receive vehicle).

    • Hold the eyelid closed for a few seconds to ensure distribution and prevent immediate washout.

  • Post-Dose IOP Monitoring: Measure IOP in both eyes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-instillation).

  • Data Analysis: For each group and time point, calculate the mean IOP and the change from baseline (ΔIOP). The primary endpoint is the peak percentage of IOP reduction compared to baseline and the vehicle control group. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.

G cluster_workflow IOP Efficacy Study Workflow start Animal Acclimatization (≥1 week) baseline Measure Baseline IOP (T=0) start->baseline randomize Randomize & Administer Drug/ Vehicle baseline->randomize measure_series Measure IOP at Time Points (T=1, 2, 4...24h) randomize->measure_series analyze Calculate ΔIOP vs. Baseline & Vehicle Control measure_series->analyze end Endpoint Analysis analyze->end

Figure 2: Standard workflow for a topical IOP-lowering study.

Protocol 4.2: Neuroprotective Assessment in a Rodent Model

Objective: To evaluate whether this compound can protect RGCs from cell death in a rat model of ocular hypertension, independent of its IOP-lowering effect.

Materials:

  • Glaucoma induction materials (e.g., hypertonic saline for injection, laser system)

  • This compound solution for topical or systemic administration

  • IOP measurement device for rodents (e.g., TonoLab)

  • Reagents for tissue processing and immunohistochemistry (e.g., PFA, antibodies for RGC markers like Brn3a or RBPMS)

  • Fluorescence microscope and image analysis software

Methodology:

  • Induction of Ocular Hypertension (OHT): In anesthetized rats, induce unilateral OHT using a validated method (e.g., laser photocoagulation of the trabecular meshwork). The contralateral eye serves as a normotensive control.

  • Treatment Groups:

    • Group 1 (OHT + Vehicle): OHT eye, receives vehicle treatment.

    • Group 2 (OHT + this compound): OHT eye, receives this compound treatment (e.g., 0.5% topical, twice daily).

    • Group 3 (Sham + Vehicle): Sham-operated eye, receives vehicle treatment.

  • Treatment and Monitoring: Begin treatment immediately after OHT induction and continue for the study duration (e.g., 3-4 weeks). Monitor IOP weekly in all animals to confirm hypertension in OHT groups and to quantify the pressure-lowering effect of this compound.

  • Endpoint - RGC Quantification:

    • Dissect the retinas and prepare them as whole mounts.

    • Perform immunohistochemistry using an RGC-specific antibody.

    • Capture fluorescent images from standardized regions of each retina (e.g., central, mid-peripheral, peripheral).

    • Blinded Analysis: An investigator blinded to the treatment groups must count the number of surviving RGCs.

  • Data Analysis: Calculate the average RGC density (cells/mm²) for each retina. Compare the RGC density in the this compound-treated OHT group to the vehicle-treated OHT group. A statistically significant increase in RGC density in the this compound group, even after accounting for any IOP reduction, suggests a neuroprotective effect.[13][16]

Advanced Application: Assessing Ocular Blood Flow

The role of vascular dysregulation in glaucoma is an area of intense research. Beta-blockers can influence ocular blood flow, potentially impacting optic nerve head perfusion.[17] Investigating this compound's effect on this parameter can provide crucial insights.

Technique: Laser Speckle Flowgraphy (LSFG) is a non-invasive method to measure relative blood flow velocity in the optic nerve head (ONH) and retina in real-time.[18]

Experimental Outline:

  • Anesthetize the animal (e.g., rat or rabbit) and maintain normal body temperature.

  • Obtain a stable, baseline LSFG measurement of the ONH blood flow, quantified as the Mean Blur Rate (MBR).

  • Administer this compound topically and record LSFG measurements continuously or at set intervals (e.g., 15, 30, 60, 120 minutes post-dose).

  • Simultaneously measure IOP to correlate hemodynamic changes with pressure reduction.

  • Analysis of the data will reveal whether this compound causes an increase, decrease, or no change in ONH perfusion, providing a more complete profile of its ocular effects.

Trustworthiness and Validation: Ensuring Data Integrity

To produce reliable and publishable data, the following principles must be integrated into all experimental designs.

  • Positive Controls: Include a well-characterized compound (e.g., timolol) as a positive control to validate the experimental model's responsiveness.

  • Blinding: The personnel responsible for administering treatments, measuring outcomes (IOP, RGC counts), and analyzing data should be blinded to the experimental groups to eliminate observer bias.

  • Dose-Response Relationship: Establishing a clear dose-response curve for IOP reduction strengthens the evidence for a drug-specific effect.

  • Statistical Rigor: Consult with a biostatistician to ensure appropriate sample sizes are used and that the correct statistical tests are applied for data analysis.

By adhering to these rigorous standards, researchers can confidently interpret their findings on the effects of this compound and contribute valuable knowledge to the field of glaucoma therapeutics.

References

  • Tojo, K., et al. (1995). Pharmacodynamics of beta-blocker modulation of aqueous humor production. Journal of Ocular Pharmacology and Therapeutics, 11(4), 363-74. [Link]

  • Mishima, S. (1982). Are beta-adrenergic mechanisms involved in ocular hypotensive actions of adrenergic drugs? Survey of Ophthalmology, 27(3), 187-204. [Link]

  • RxList. (2021). How Do Antiglaucoma Beta Blockers Work? RxList. [Link]

  • Guo, L., et al. (2007). Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action. Clinical Ophthalmology, 1(3), 253–262. [Link]

  • Saeedi, O., et al. (2008). Variations in Aqueous Humor Flow Response to Topical Beta-Blocker in Normal Humans. Investigative Ophthalmology & Visual Science, 49(13), 1583. [Link]

  • Kalesnykas, G., et al. (2010). Neuroprotective Effect of Timolol in Experimental Rat Glaucoma Model. Investigative Ophthalmology & Visual Science, 51(13), 3181. [Link]

  • Song, S., et al. (2018). Measuring retinal blood flow in rats using Doppler optical coherence tomography without knowing eyeball axial length. Neurophotonics, 5(2), 025006. [Link]

  • Chiou, G. C., et al. (1981). Effects of l- and d-timolol on cyclic AMP synthesis and intraocular pressure in water-loaded, albino and pigmented rabbits. Investigative Ophthalmology & Visual Science, 21(1 Pt 1), 47-52. [Link]

  • Wang, R. K. (2011). Volumetric and quantitative imaging of retinal blood flow in rats with optical microangiography. Optics Express, 19(4), 3024-3034. [Link]

  • Nagaoka, T., et al. (2021). Longitudinal Testing of Retinal Blood Flow in a Mouse Model of Hypertension by Laser Speckle Flowgraphy. Translational Vision Science & Technology, 10(2), 22. [Link]

  • Schwartz, S. G., & Holland, E. J. (2012). Pharmacogenetics of ophthalmic topical β-blockers. Survey of Ophthalmology, 57(4), 346-356. [Link]

  • U.S. Food & Drug Administration. (2004). Istalol (timolol melate) ophthalmic solution label. accessdata.fda.gov. [Link]

  • Zhang, X., et al. (2015). Neuroprotective therapies for glaucoma. Drug Design, Development and Therapy, 9, 1179–1191. [Link]

  • Chiou, G. C. (1983). Action mechanism of timolol to lower the intraocular pressure in rabbits. Ophthalmic Research, 15(3), 160-7. [Link]

  • Bill, A. (1962). Studies on ocular blood flow in the rabbit. Acta Ophthalmologica, 40(1), 1-10. [Link]

  • Gregory, D. S., et al. (1990). Timolol reduces IOP in normal NZW rabbits during the dark only. Investigative Ophthalmology & Visual Science, 31(4), 715-21. [Link]

  • Harris, A., et al. (1995). Ocular blood flow measurement. British Journal of Ophthalmology, 79(10), 935–945. [Link]

  • Wood, J. P., et al. (2001). Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels. British Journal of Pharmacology, 133(3), 349–357. [Link]

  • U.S. National Library of Medicine. (2023). TIMOLOL MALEATE OPHTHALMIC SOLUTION, USP 0.25% and 0.5%. DailyMed. [Link]

  • Reiss, G. R., & Brubaker, R. F. (1983). Intraocular pressure in rabbits by telemetry II: effects of animal handling and drugs. Investigative Ophthalmology & Visual Science, 24(5), 595-600. [Link]

  • Pharmacy Talk USA. (2023). Istalol (timolol maleate ophthalmic solution)- treatment of elevated intraocular pressure. YouTube. [Link]

  • Neufeld, A. H. (1979). Laboratory and Clinical Studies on the Mechanism of Action of Timolol. Survey of Ophthalmology, 23(6), 363-370. [Link]

  • Gupta, N., & Yücel, Y. H. (2007). Neuroprotection in glaucoma. Canadian Journal of Ophthalmology, 42(3), 413-417. [Link]

  • Gabelt, B. T., & Kaufman, P. L. (2002). Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility. Experimental Eye Research, 75(6), 751-65. [Link]

  • Ueda, H., et al. (2001). Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model. British Journal of Ophthalmology, 85(7), 864–868. [Link]

  • Yen, C. F., & Hsu, C. K. (2000). Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes. Journal of Ocular Pharmacology and Therapeutics, 16(4), 345-53. [Link]

  • Spring Meds. (n.d.). Timolol Maleate 0.5% (Istalol) Ophthalmic Solution - 2.5 ml Bottle. Spring Meds. [Link]

  • Lin, S. C., et al. (2000). Comparative study of timolol gel versus timolol solution for patients with glaucoma. Zhonghua Yi Xue Za Zhi (Taipei), 63(10), 737-42. [Link]

  • Stewart, W. C., et al. (1996). Timolol hemihydrate vs timolol maleate to treat ocular hypertension and open-angle glaucoma. American Journal of Ophthalmology, 121(5), 522-8. [Link]

  • Patsnap. (2024). What is the mechanism of Timolol? Patsnap Synapse. [Link]

  • Stewart, W. C., et al. (1996). Timolol hemihydrate vs timolol maleate to treat ocular hypertension and open-angle glaucoma. Penn State Research Database. [Link]

  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Iris Pharma. [Link]

  • Patel, S., & Sivam, S. (2024). Timolol. StatPearls Publishing. [Link]

  • Al-Shdefat, A., et al. (2022). Anti-Glaucoma Effects of Timolol and Bimatoprost in Novel Ocular Hypertension Model in Rats. International Journal of Pharmacology, 18, 1279-1287. [Link]

  • Drugs.com. (2023). Timolol Ophthalmic: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Lin, S. C., et al. (2000). Comparative study of timolol gel versus timolol solution for patients with glaucoma. ResearchGate. [Link]

  • Banfield Pet Hospital. (2024). Timolol 0.5% Ophthalmic Solution. Banfield Shop. [Link]

  • Joachim, S. C., et al. (2020). Glaucoma Animal Models beyond Chronic IOP Increase. Cells, 9(10), 2235. [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Timolol and Its Process-Related and Degradation Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Timolol Maleate and its known impurities. The narrative delves into the scientific rationale behind each stage of method development, from analyte characterization and initial parameter selection to final method optimization and validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed protocols for forced degradation studies, chromatographic analysis, and method validation are provided to ensure the method is readily transferable and suitable for routine quality control and stability testing in a pharmaceutical setting.

Introduction: The Imperative for Impurity Profiling

Timolol is a non-selective beta-adrenergic receptor blocker widely prescribed for the management of ocular hypertension and open-angle glaucoma.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise during synthesis or through degradation, can adversely affect the efficacy and safety of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. Therefore, the development of a reliable analytical method that can separate and quantify the API from its potential impurities is a critical aspect of drug development and manufacturing.

This guide provides a systematic, science-driven approach to creating a stability-indicating method, which is defined by its ability to unequivocally assess the drug substance in the presence of its degradation products.[1] We will explore the logical progression of method development, emphasizing the causality behind experimental choices to build a method that is not only precise and accurate but also robust and reliable for its intended purpose.

Analyte Characterization: Understanding Timolol and Its Impurities

A successful separation begins with a thorough understanding of the physicochemical properties of the target analytes. Timolol is a secondary amine with a pKa of approximately 9.2, making it basic and highly ionizable. Its structure contains a morpholino-thiadiazole moiety, which is its primary chromophore.

The primary known impurities of Timolol, as listed in major pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), include:

  • Impurity A ((R)-Timolol): The R-enantiomer of Timolol.[3][4]

  • Impurity B: A process-related impurity.[5]

  • Impurity C: A dimeric impurity.[5]

  • Impurity D: A precursor molecule, 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol.[2][5]

  • Impurity F: A chloro-derivative.[2][5]

  • Impurity G: A potassium salt of a precursor.[5]

These impurities possess a range of polarities and structural similarities to the parent drug, presenting a significant chromatographic challenge.

A Systematic Approach to Method Development

The development of a robust HPLC method is a multi-stage process that involves logical, incremental refinement. The goal is to achieve adequate resolution of all relevant peaks within a practical timeframe.

G Analyte Analyte Characterization (Timolol & Impurities) Column Column Selection (e.g., C18, 5µm, 250x4.6mm) Analyte->Column Detector Detector Wavelength Selection (PDA/DAD Scan ~295 nm) Analyte->Detector MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Detector->MobilePhase ElutionMode Elution Mode (Isocratic vs. Gradient) MobilePhase->ElutionMode Gradient Gradient Optimization (Slope, Time) ElutionMode->Gradient Temp Temperature & Flow Rate (30°C, 1.0 mL/min) Gradient->Temp FinalMethod Final Optimized Method Temp->FinalMethod ForcedDeg Forced Degradation (Specificity) FinalMethod->ForcedDeg Validation ICH Q2(R1) Validation ForcedDeg->Validation G cluster_0 Method Performance Characteristics cluster_1 Method Reliability Characteristics Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Range Range Validation->Range Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD < 2%) Validation->Precision LOD Detection Limit (S/N ~3:1) Validation->LOD LOQ Quantitation Limit (S/N ~10:1) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Timolol Maleate for Stability-Indicating Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[3] The data generated is fundamental to developing and validating stability-indicating analytical methods, which are capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[3]

Timolol Maleate, a non-selective beta-adrenergic receptor blocker, is a first-line treatment for ocular hypertension and open-angle glaucoma.[4][5] Its chemical stability is paramount to ensuring the safety and efficacy of its ophthalmic dosage forms. Under various environmental conditions, Timolol can degrade, forming impurities that may lack therapeutic activity or, in a worst-case scenario, exhibit toxicity. One such critical impurity is Isotimolol, a positional isomer of Timolol, recognized as Timolol Related Compound B.[6] Understanding the conditions that lead to the formation of this compound and other degradants is crucial for formulation development, packaging selection, and establishing appropriate storage conditions.

This application note provides a detailed, experience-driven framework for conducting forced degradation studies on Timolol Maleate. It outlines comprehensive protocols for subjecting the API to hydrolytic, oxidative, thermal, and photolytic stress conditions as stipulated by ICH guidelines.[1][7] Furthermore, it presents a robust Ultra-Performance Liquid Chromatography (UPLC) method coupled with Mass Spectrometry (MS) for the effective separation and identification of Timolol from its degradation products, including this compound.

The Structural Relationship Between Timolol and this compound

The primary challenge in developing a stability-indicating method for Timolol is its ability to resolve the active ingredient from its closely related impurities. This compound is a positional isomer, meaning it shares the same molecular formula and weight as Timolol but differs in the arrangement of its atoms.[8][6] Specifically, the positions of the hydroxyl group and the ether linkage on the propanol backbone are swapped. This subtle structural difference can lead to similar chromatographic behavior, demanding a highly specific and robust analytical method for accurate quantification.

cluster_Timolol Timolol cluster_this compound This compound (Impurity B) T Timolol (S)-1-(tert-butylamino)-3-((4-morpholino- 1,2,5-thiadiazol-3-yl)oxy)propan-2-ol T_img I This compound 3-(tert-butylamino)-2-((4-morpholino- 1,2,5-thiadiazol-3-yl)oxy)propan-1-ol T->I Positional Isomers (Key challenge for chromatographic separation) I_img

Caption: Chemical structures of Timolol and its positional isomer, this compound.

Experimental Workflow: A Systematic Approach

A successful forced degradation study follows a logical progression from stress induction to analysis and interpretation. The objective is to achieve a target degradation of 5-20%, which is significant enough to produce and detect major degradants without completely destroying the parent molecule.[7] This level of degradation provides confidence that the analytical method is challenged appropriately.

G prep Sample Preparation (Timolol Maleate Stock Solution) stress Stress Conditions (ICH Q1A) prep->stress acid Acid Hydrolysis (HCl) stress->acid base Base Hydrolysis (NaOH) stress->base ox Oxidation (H2O2) stress->ox therm Thermal (Dry Heat/Solution) stress->therm photo Photolytic (UV/Vis Light) stress->photo analysis UPLC-UV/MS Analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control Unstressed Control control->analysis data Data Interpretation - Peak Purity - Mass Balance - Impurity Identification analysis->data

Caption: Overall workflow for the forced degradation study of Timolol Maleate.

Protocols for Forced Degradation

Materials:

  • Timolol Maleate API

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% Solution

  • Methanol and Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Class A Volumetric Glassware

Initial Sample Preparation: Prepare a stock solution of Timolol Maleate at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 Methanol:Water). This stock will be used for all stress conditions. An unstressed control sample should be prepared by diluting the stock solution to the final analytical concentration and kept under refrigeration.

Acidic Hydrolysis
  • Rationale: To assess susceptibility to degradation in low pH environments, which can be encountered during formulation or in certain physiological conditions.

  • Protocol:

    • Transfer 5 mL of the Timolol Maleate stock solution (1.0 mg/mL) into a 25 mL volumetric flask.

    • Add 5 mL of 1.0 M HCl.

    • Heat the flask in a water bath at 80°C for 4 hours.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent volume of 1.0 M NaOH.

    • Dilute to the final volume with the diluent to achieve a target concentration of approximately 100 µg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Alkaline Hydrolysis
  • Rationale: Timolol is reported to be particularly labile in basic conditions.[9] This stressor is critical for identifying key degradation pathways.

  • Protocol:

    • Transfer 5 mL of the Timolol Maleate stock solution (1.0 mg/mL) into a 25 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Maintain the flask at room temperature (25°C) for 2 hours.

    • Carefully neutralize the solution with an equivalent volume of 0.1 M HCl.

    • Dilute to the final volume with the diluent to achieve a target concentration of approximately 100 µg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Oxidative Degradation
  • Rationale: The morpholino and thiadiazole rings, as well as the secondary amine in Timolol, contain heteroatoms that can be susceptible to oxidation.

  • Protocol:

    • Transfer 5 mL of the Timolol Maleate stock solution (1.0 mg/mL) into a 25 mL volumetric flask.

    • Add 5 mL of 3% v/v H₂O₂.

    • Keep the solution at room temperature (25°C) for 6 hours, protected from light.

    • Dilute to the final volume with the diluent to achieve a target concentration of approximately 100 µg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Thermal Degradation
  • Rationale: To evaluate the stability of the drug substance at elevated temperatures, simulating potential excursions during manufacturing, transport, and storage.[4][10]

  • Protocol:

    • Solid State: Place a thin layer of Timolol Maleate API powder in a petri dish and expose it to a dry heat oven at 80°C for 48 hours.[10] After exposure, prepare a solution at the target analytical concentration.

    • Solution State: Heat the stock solution (1.0 mg/mL) at 80°C for 24 hours. Cool and dilute to the final analytical concentration.

Photolytic Degradation
  • Rationale: To assess the drug's sensitivity to light, which is crucial for determining packaging requirements. Timolol is known to be susceptible to photodegradation.[11][12]

  • Protocol:

    • Expose the Timolol Maleate stock solution (1.0 mg/mL) in a quartz cuvette to a photostability chamber.

    • The exposure should conform to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][3]

    • A parallel sample, wrapped in aluminum foil, should be placed in the chamber as a dark control.

    • After exposure, dilute the samples to the final analytical concentration.

Stress Condition Reagent/Parameter Duration & Temperature Expected Outcome
Acid Hydrolysis 1.0 M HCl4 hours @ 80°CModerate Degradation
Alkaline Hydrolysis 0.1 M NaOH2 hours @ 25°CSignificant Degradation[9]
Oxidation 3% H₂O₂6 hours @ 25°CSignificant Degradation[13]
Thermal (Solid) Dry Heat48 hours @ 80°CMinor to Moderate Degradation[10]
Photolytic ICH Q1B Light SourceN/AModerate Degradation[13]
Table 1: Summary of Recommended Forced Degradation Conditions for Timolol Maleate.

Stability-Indicating UPLC-MS Method

A highly efficient and specific chromatographic method is required to separate Timolol from its degradants. A UPLC system provides superior resolution and shorter run times compared to traditional HPLC. Coupling with a mass spectrometer is essential for the definitive identification of unknown peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.[14]

Parameter Condition
System UPLC System with PDA/TUV and Q-TOF MS Detector
Column Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program 0-1 min (5% B), 1-10 min (5-80% B), 10-12 min (80% B), 12-12.1 min (80-5% B), 12.1-15 min (5% B)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2.0 µL
UV Detection 295 nm[4][15]
MS Ionization Positive Electrospray Ionization (ESI+)
MS Scan Range 100 - 600 m/z
Table 2: Recommended UPLC-MS Parameters for Analysis of Timolol Maleate and its Impurities.

Expected Results & Data Interpretation

The developed UPLC method should provide a baseline separation of Timolol from all process-related impurities and degradation products.

Peak ID Expected RT (min) Expected RRT Proposed Identity [M+H]⁺ (m/z)
1~5.80.85Degradant 1 (e.g., Hydrolytic)To be determined
2~6.81.00Timolol 317.16
3~7.51.10This compound 317.16
4~8.21.21Degradant 2 (e.g., Oxidative)To be determined
Table 3: Hypothetical Chromatographic Data for Stressed Timolol Maleate Samples.

Key Data Analysis Steps:

  • Specificity: Inject all stressed samples and the unstressed control. The chromatogram of the stressed sample should show additional peaks corresponding to degradation products, which should be well-resolved from the Timolol peak (Resolution > 2.0).

  • Peak Purity: Utilize the PDA detector to assess the peak purity of the Timolol peak in all stressed samples. This confirms that no co-eluting impurities are present.

  • Impurity Identification: Use the high-resolution mass spectrometry (HRMS) data to propose structures for the unknown degradation peaks. The identical m/z of 317.16 for both Timolol and this compound underscores the necessity of chromatographic separation; their identity must be confirmed by comparing the retention time with a qualified reference standard for this compound.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the amount of Timolol can be reasonably accounted for by the formation of degradation products. This provides confidence in the overall analytical procedure.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies on Timolol Maleate. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate the relevant degradation products. The outlined UPLC-MS method serves as a robust starting point for developing a validated, stability-indicating assay capable of separating and identifying critical impurities like this compound. Following these protocols will not only satisfy regulatory requirements but also provide invaluable knowledge for the development of safe, stable, and effective Timolol Maleate drug products.

References

  • S1 PP 80 Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved January 14, 2026, from [Link]

  • Veleska Stojanovska, A., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Macedonian Pharmaceutical Bulletin, 68(Suppl 1), 199-200. Retrieved January 14, 2026, from [Link]

  • Veerareddy, P. R. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaeli. Retrieved January 14, 2026, from [Link]

  • Chen, Y., et al. (2018). Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. Chemosphere, 191, 153-160. Retrieved January 14, 2026, from [Link]

  • Laddha, U. D., et al. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of PharmTech Research, 6(5), 1429-1435. Retrieved January 14, 2026, from [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 14, 2026, from [Link]

  • Nufer, R. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 14, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts (IJCRT). Retrieved January 14, 2026, from [Link]

  • Karpińska, J., et al. (2024). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. International Journal of Molecular Sciences, 25(2), 896. Retrieved January 14, 2026, from [Link]

  • Mahajan, H. D. (2024). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. American Journal of Psychiatric Rehabilitation. Retrieved January 14, 2026, from [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (2014). Yao Xue Xue Bao, 49(3), 405-408. Retrieved January 14, 2026, from [Link]

  • Shinde, N. G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 164, 1-13. Retrieved January 14, 2026, from [Link]

  • Results of degradation percent of Brimonidine Tartrate and Timolol... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Devrukhakar, P. S., et al. (2018). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Journal of Pharmaceutical and Biomedical Analysis, 154, 7-15. Retrieved January 14, 2026, from [Link]

  • Nabil, M., et al. (2015). Development and validation of a stability-indicating micellar liquid chromatographic method for the determination of timolol maleate in the presence of its degradation products. Journal of Chromatographic Science, 53(5), 739-745. Retrieved January 14, 2026, from [Link]

  • Reddy, G. V., et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 50(9), 786-793. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Timolol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Poor Separation of Timolol and Isotimolol in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for resolving one of the more persistent challenges in pharmaceutical analysis: the co-elution of Timolol and its structural isomer, Isotimolol. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible separation of these compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format.

FAQ 1: Why is separating Timolol from this compound so challenging?

Answer: The difficulty stems from their structural similarity. Timolol and this compound are positional isomers, meaning they share the same molecular formula (C₁₃H₂₄N₄O₃S) and molecular weight (316.42 g/mol ), but differ in the arrangement of atoms.[1][2]

Specifically, the attachment point of the propan-2-ol side chain to the morpholino-thiadiazole ring system is different. In Timolol, the linkage is at the 3-position of the thiadiazole ring, while in this compound, it is at the 4-position. This subtle difference results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to differentiate with standard reversed-phase HPLC methods.

Caption: Chemical structures of Timolol and its positional isomer, this compound.

FAQ 2: My resolution is poor (Rs < 1.5). What is the first and most critical parameter I should investigate?

Answer: The first and most impactful parameter to investigate is the mobile phase pH .

The Scientific Rationale (Causality): Timolol is a basic compound containing a secondary amine in its morpholine ring, which is ionizable.[1] The reported pKa for this group is approximately 9.2.[1] When the mobile phase pH is close to the pKa of an analyte, the compound exists in a mixture of its ionized (protonated) and non-ionized (neutral) forms.[3][4] This dual state can lead to peak broadening, splitting, or tailing, severely compromising separation.[3][4]

By adjusting the pH to be at least 1.5 to 2 units away from the pKa, you can ensure that Timolol (and its isomer) exists predominantly in a single ionic form.[5]

  • At low pH (e.g., pH < 7.2): The amine will be fully protonated (BH+). The molecule becomes more polar and will have less retention on a reversed-phase (e.g., C18) column.

  • At high pH (e.g., pH > 11.2): The amine will be in its neutral, non-ionized form (B). The molecule is more hydrophobic and will be retained longer.

Slight changes in pH can subtly alter the charge distribution and conformation of the isomers, leading to differential interactions with the stationary phase and, consequently, improved selectivity. The United States Pharmacopeia (USP) often suggests methods with controlled pH for related substances tests, highlighting its importance.[6][7]

Experimental Protocol: Mobile Phase pH Scouting Study
  • Prepare Buffers: Prepare three identical mobile phases (e.g., 35:65 Methanol:Water with a 20mM buffer) but adjust the aqueous portion to three different pH levels using phosphoric acid or a suitable base.

    • Condition 1 (Low pH): pH 3.0

    • Condition 2 (Mid pH): pH 4.5

    • Condition 3 (Near-Neutral pH): pH 6.5

  • Equilibrate Systematically: For each condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column chemistry (especially the silica surface) is fully equilibrated to the new pH.

  • Inject Standard: Inject a standard solution containing both Timolol and this compound.

  • Analyze Results: Carefully observe the changes in retention time, selectivity (α), and resolution (Rs) between the two isomers.

pH ConditionExpected Outcome on Timolol (Basic Compound)Potential for Isomer Selectivity
Low pH (e.g., 3.0) Analyte is fully protonated (charged). Retention time will be shorter. Peak shape is often sharper due to suppression of silanol interactions.[8]Excellent starting point. Many pharmacopeial methods for basic compounds operate at low pH to ensure good peak shape and reproducibility.
Mid pH (e.g., 4.5 - 6.5) Analyte remains protonated. Retention may increase slightly compared to pH 3.0.Selectivity may change. This range is worth exploring if low pH fails to provide adequate resolution.
High pH (e.g., > 8.0) Requires a pH-stable column (e.g., hybrid silica). Analyte approaches its neutral state, increasing retention significantly.Can offer completely different selectivity compared to low pH, but requires specialized, robust columns.

FAQ 3: I've optimized the pH, but separation is still inadequate. What should I try next?

Answer: The next logical step is to optimize the mobile phase composition , specifically the choice and concentration of the organic modifier.

The Scientific Rationale (Causality): While the organic modifier (e.g., acetonitrile or methanol) primarily controls the overall retention time in reversed-phase HPLC, it can also significantly influence selectivity between closely related isomers.[9]

  • Acetonitrile (ACN) is an aprotic solvent with a strong dipole moment. It primarily disrupts the hydrophobic interactions between the analyte and the stationary phase.

  • Methanol (MeOH) is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor. This property allows for different secondary interactions with the analytes, which can be pivotal in separating isomers that have subtle differences in their hydrogen bonding capabilities.

Forcing degradation studies often utilize methods with methanol-based mobile phases, indicating its utility in separating a wide range of related compounds.[10]

Experimental Protocol: Organic Modifier Evaluation
  • Select Optimal pH: Use the pH identified as most promising from the previous scouting study.

  • Prepare Isocratic Mobile Phases:

    • ACN Study: Prepare several mobile phases with varying percentages of acetonitrile (e.g., 25%, 30%, 35%) with the buffered aqueous phase.

    • MeOH Study: Prepare parallel mobile phases using methanol at percentages that give roughly similar retention times to the ACN conditions (you may need a higher percentage of MeOH as it is a weaker solvent).

  • Equilibrate and Inject: Test each mobile phase, ensuring proper column equilibration before each run.

  • Compare Selectivity: Analyze the chromatograms not just for resolution, but for changes in the elution order and the selectivity factor (α). A change in elution order is a strong indicator of a significant change in the separation mechanism.

FAQ 4: Could my column be the problem? When should I consider changing the stationary phase?

Answer: Yes, if mobile phase optimization is insufficient, the column's stationary phase is the next critical variable. A standard C18 column relies almost exclusively on hydrophobic interactions, which may not be sufficient to differentiate the minor structural variations between Timolol and this compound.

The Scientific Rationale (Causality): Introducing alternative interaction mechanisms can dramatically enhance selectivity.[11] Consider columns that offer more than just hydrophobicity:

  • Phenyl-Hexyl Phases: These columns have phenyl groups that can induce π-π interactions with aromatic or heterocyclic rings in the analytes, such as the thiadiazole ring in Timolol. This provides a secondary separation mechanism that can be highly effective for isomers.[11][12]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. They are exceptionally good at separating positional isomers and compounds with polar functional groups.[11]

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield residual silanols, improving peak shape for basic compounds and offering a different selectivity due to hydrogen bonding capabilities.[13]

Stationary PhasePrimary MechanismSecondary Mechanism(s)Best Suited For...
Standard C18 HydrophobicSilanol InteractionsGeneral purpose, initial screening.
Phenyl-Hexyl Hydrophobicπ-π InteractionsAromatic compounds, positional isomers.[11]
PFP Hydrophobicπ-π, Dipole-Dipole, H-BondingHalogenated compounds, isomers with different electron distributions.[11]
EPG (Polar-Embedded) HydrophobicH-Bonding, Shape SelectivityBasic compounds, improving peak shape and offering alternative selectivity.

FAQ 5: I'm seeing significant peak tailing for Timolol, which is affecting my resolution. How can I fix this?

Answer: Peak tailing for basic compounds like Timolol is a classic problem in reversed-phase HPLC and is most often caused by secondary interactions with acidic silanol groups (Si-OH) on the silica surface of the column packing.[8][14]

The Scientific Rationale (Causality): At mid-range pH values (e.g., pH 3-7), some residual silanol groups on the silica backbone are deprotonated and negatively charged (Si-O⁻). The positively charged protonated Timolol (BH+) can then interact strongly with these sites via ion-exchange, creating a secondary, undesirable retention mechanism that leads to tailing peaks.[8][15]

Troubleshooting Strategies for Peak Tailing:
  • Operate at Low pH: As discussed in FAQ 2, using a mobile phase with a low pH (e.g., < 3.0) will protonate the silanol groups, neutralizing them and minimizing the unwanted ionic interactions.[8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. Ensure you are using a modern, high-quality, base-deactivated column.[14]

  • Increase Buffer Concentration: A higher concentration of buffer ions (e.g., increasing from 10mM to 50mM) can help to saturate the active silanol sites, effectively out-competing the analyte for these interactions and improving peak shape.

  • Consider Temperature: Increasing the column temperature (e.g., to 40°C) can improve mass transfer kinetics and often reduces peak tailing, sometimes at the cost of retention time.

Troubleshooting Workflow

The following diagram outlines a logical and systematic approach to troubleshooting this separation challenge. Start with the easiest and most impactful parameters (mobile phase) before moving to more resource-intensive changes (column hardware).

Troubleshooting_Workflow start Problem: Poor Resolution (Rs < 1.5) Timolol & this compound ph_optim Step 1: Mobile Phase pH Scouting Study (e.g., pH 3.0, 4.5, 6.5) start->ph_optim peak_shape Side Problem: Peak Tailing? start->peak_shape ph_ok Resolution Improved? ph_optim->ph_ok organic_optim Step 2: Organic Modifier Test ACN vs. MeOH Optimize % ph_ok->organic_optim No solution Solution: Robust Method Achieved (Rs > 1.5) ph_ok->solution Yes organic_ok Resolution Improved? organic_optim->organic_ok column_select Step 3: Change Stationary Phase Consider Phenyl, PFP, or EPG columns organic_ok->column_select No organic_ok->solution Yes column_ok Resolution Improved? column_select->column_ok fine_tune Step 4: Fine-Tuning Adjust Temperature & Flow Rate column_ok->fine_tune No column_ok->solution Yes fine_tune->solution fix_tailing Address Tailing: - Use Low pH - High Purity Column - Increase Buffer Strength peak_shape->fix_tailing Yes fix_tailing->ph_optim

Caption: A systematic workflow for troubleshooting the separation of Timolol and this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33624, Timolol. Retrieved from [Link]

  • GL Sciences (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • Axion Labs (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Drawell (n.d.). Columns Used in HPLC - Different Types and How to Choose. Retrieved from [Link]

  • Welch Materials (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Crawford Scientific (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Agilent Technologies (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Bischoff Chromatography (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Quora (2021). How does pH affect the results of HPLC results?. Retrieved from [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12296653, this compound. Retrieved from [Link]

  • Separation Methods Technologies (n.d.). Equivalent HPLC Columns. Retrieved from [Link]

  • LCGC International (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • SIELC Technologies (n.d.). Separation of Timolol maleate salt on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Timolol. Retrieved from [Link]

  • Sengupta, P., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances. Retrieved from [Link]

  • USP-NF (n.d.). Timolol Maleate. Retrieved from [Link]

  • ResearchGate (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). (S)-Isotimolol. Retrieved from [Link]

  • Shimadzu (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]

  • ResearchGate (n.d.). Structure of timolol and proposed structures for metabolites M1 to M4.... Retrieved from [Link]

  • MATEC Web of Conferences (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Retrieved from [Link]

  • Google Patents (n.d.). CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities.
  • Journal of Chemical and Pharmaceutical Research (2011). Simultaneous RP HPLC determination of Latanoprost and Timolol Maleate in combined pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate (n.d.). Representative chromatogram for the separation of timolol maleate.... Retrieved from [Link]

  • Wikipedia (n.d.). Timolol. Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). TIMOPTIC® 0.25% and 0.5% (TIMOLOL MALEATE OPHTHALMIC SOLUTION). Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of Isotimolol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isotimolol. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered during the preparation of aqueous this compound solutions for experimental use. Our approach is rooted in foundational physicochemical principles and established formulation strategies to ensure you can achieve your desired concentrations reliably and efficiently.

Understanding the Molecule: Why Does this compound Present Solubility Challenges?

This compound is a weakly basic, moderately lipophilic compound. Its chemical structure contains a tertiary amine group, which can be protonated, alongside both hydrophilic and hydrophobic moieties.[1] This dual nature is central to its solubility behavior.

  • Physicochemical Properties of this compound

    Property Value/Description Impact on Aqueous Solubility
    Molecular Formula C₁₃H₂₄N₄O₃S[2] -
    Molecular Weight 316.42 g/mol [2] -
    LogP (Octanol/Water) ~0.5 - 1.8[1][2] Indicates moderate lipophilicity, suggesting limited intrinsic solubility in water.
    pKa (estimated) ~9.2 (based on Timolol)[3] As a weak base, its solubility is highly dependent on pH. Below its pKa, it becomes protonated and more soluble.

    | Intrinsic Solubility | Qualitatively described as "limited" in pure water.[1] | The un-ionized form has poor solubility, which is the primary challenge to overcome. |

The key takeaway is that this compound's solubility is not a fixed value but a function of the solution's pH. At neutral or alkaline pH (pH > pKa), the molecule exists predominantly in its un-ionized, free base form, which has very limited aqueous solubility. As the pH is lowered, the equilibrium shifts towards the protonated (ionized) form, which is significantly more water-soluble.[4]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in purified water or a neutral buffer (e.g., PBS pH 7.4), but it won't dissolve or forms a precipitate. What's happening?

A1: This is the most common issue and is directly related to this compound's pKa. At neutral pH, this compound is primarily in its non-ionized (free base) form, which has very low intrinsic water solubility.[1] Phosphate buffered saline (PBS) can further suppress solubility due to the common ion effect if any phosphate salts of the compound are formed. For comparison, the related compound Timolol Maleate has a solubility of about 5 mg/mL in PBS at pH 7.2, but this is a salt form designed for solubility.[5] The free base is expected to be much less soluble.

Q2: I managed to dissolve this compound by lowering the pH, but when I adjust it back to a physiologically relevant pH (~7.4) for my cell-based assay, it precipitates. How can I prevent this?

A2: This occurs because you are exceeding the solubility limit of the free base form at the higher pH. While protonation at a low pH allows you to create a stock solution, neutralizing the solution reverses this, causing the less soluble free base to crash out. To maintain solubility at a higher pH, you will need to employ formulation strategies such as using cyclodextrins or cosolvents, which are discussed in the troubleshooting guides below.

Q3: Can I use organic solvents to make a stock solution?

A3: Yes, this compound is soluble in polar organic solvents like ethanol, DMSO, and dimethylformamide.[1] You can prepare a concentrated stock in one of these solvents. However, for aqueous experimental systems, you must be cautious about the final concentration of the organic solvent. Many biological systems are sensitive to even low concentrations of these solvents.[5] Always run a vehicle control in your experiments to account for any effects of the solvent. Further dilution into your aqueous media may still cause precipitation if the aqueous solubility is exceeded.

Q4: Is this compound stable in acidic solutions?

A4: While lowering the pH is effective for solubilization, be aware that this compound can be susceptible to hydrolytic degradation at extreme pH conditions.[1] For preparation of stock solutions, using a mild acidic pH (e.g., pH 4-6) is generally recommended. It is always best practice to prepare fresh solutions or conduct stability studies for your specific conditions if long-term storage is required.

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Adjustment

This is the most direct method for solubilizing weakly basic compounds like this compound.[] The goal is to find the lowest pH that is compatible with your experimental system while achieving your target concentration.

  • Preparation: Weigh out a known amount of this compound into several separate vials.

  • Acidification: To each vial, add a small volume of a series of acidic buffers (e.g., citrate or acetate buffers) with varying pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0). Alternatively, you can start with deionized water and titrate with a dilute acid (e.g., 0.1 M HCl) while monitoring the pH.

  • Dissolution: Agitate the vials (vortex or sonicate) at a controlled temperature.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, you have successfully found a pH at which your target concentration is soluble.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any undissolved particulates. This gives you a clear saturated or unsaturated solution.

pH_Adjustment_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Start Weigh this compound AddBuffer Add Buffer to this compound Start->AddBuffer Buffers Prepare Acidic Buffers (pH 4.0 - 6.0) Buffers->AddBuffer Agitate Vortex / Sonicate AddBuffer->Agitate Observe Visually Inspect for Dissolution Agitate->Observe Dissolved Completely Dissolved Observe->Dissolved Yes NotDissolved Particulates Remain Observe->NotDissolved No End End Dissolved->End Protocol Success NotDissolved->Buffers Try Lower pH Buffer

Caption: Workflow for pH-based solubilization of this compound.

Guide 2: Utilizing Cyclodextrins for Enhanced Solubility at Physiological pH

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[] This is an excellent strategy for ophthalmic formulations and other applications requiring near-neutral pH.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]

This experiment will determine the concentration of HP-β-CD needed to dissolve your target concentration of this compound.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/v) in your desired final buffer (e.g., PBS pH 7.4).

  • Add Excess Drug: Add an excess amount of this compound to each solution (enough so that some solid remains undissolved).

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate and Quantify: After equilibration, allow the samples to settle. Carefully withdraw an aliquot from the clear supernatant of each vial and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Analyze: Quantify the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot and Interpret: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show the relationship and allow you to determine the required cyclodextrin concentration.

  • Interpreting the Phase Solubility Diagram

    Diagram Type Indication Action
    AL-type (Linear Increase) Soluble 1:1 complex is forming. This is the ideal outcome. Select a HP-β-CD concentration from the linear portion of the curve that achieves your target this compound concentration.

    | B-type (Plateau or Decrease) | An insoluble complex is forming at higher CD concentrations. | Avoid using cyclodextrin concentrations in the plateau region. Use a concentration from the initial rising portion of the curve. |

Cyclodextrin_Workflow A Prepare HP-β-CD Solutions (0-10% w/v) B Add Excess this compound to each solution A->B C Equilibrate for 24-48h (Constant Temp & Agitation) B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Quantify this compound Conc. (e.g., HPLC-UV) D->E F Plot [this compound] vs [HP-β-CD] E->F G Determine Required CD Concentration F->G

Caption: Protocol for a phase solubility study with cyclodextrins.

Guide 3: Employing Cosolvents for Solubilization

Cosolvents work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of non-polar or moderately polar solutes.[11] For ophthalmic or biological use, common choices include propylene glycol, polyethylene glycol (e.g., PEG 400), and ethanol in limited concentrations.[12]

  • Prepare Cosolvent Blends: Create a series of solvent systems by mixing your chosen cosolvent (e.g., propylene glycol) with your aqueous buffer at different ratios (e.g., 95:5, 90:10, 80:20 water:cosolvent).

  • Determine Solubility: For each blend, determine the saturation solubility of this compound. Add the drug in small, known increments to a fixed volume of the solvent blend until no more dissolves (a slight excess remains).

  • Equilibrate and Analyze: As with the cyclodextrin protocol, equilibrate the samples for an extended period, then filter and quantify the dissolved drug concentration.

  • Select Optimal Blend: Choose the solvent blend with the lowest percentage of cosolvent that achieves your target concentration and is compatible with your experimental system.

  • Important Considerations for Cosolvents:

    • Toxicity/Irritation: High concentrations of cosolvents can be irritating or toxic to cells and tissues. Always check the acceptable limits for your specific application.[13]

    • Viscosity: Cosolvents like propylene glycol will increase the viscosity of your solution.

    • Precipitation upon Dilution: A solution prepared in a high concentration of cosolvent may precipitate when diluted into a fully aqueous medium. It is crucial to test this if serial dilutions are part of your workflow.

Summary and Recommendations

Addressing the solubility of this compound is a systematic process. Start with the simplest approach and move to more complex formulations as needed.

  • pH Adjustment First: For stock solutions or if your experiment can tolerate a mildly acidic pH, this is the most straightforward method.

  • Cyclodextrins for Physiological pH: If you require solubility at or near neutral pH, HP-β-CD is a highly effective and well-established excipient, particularly for ophthalmic and cell-based work.[10][14]

  • Cosolvents as an Alternative: Cosolvents are a viable option but require careful consideration of their concentration to avoid unwanted biological effects or precipitation upon dilution.

By applying these principles and protocols, you can overcome the solubility challenges of this compound and prepare the aqueous solutions necessary for your research and development activities.

References

  • Smolecule. (2023, August 15). Buy (S)-Isotimolol | 158636-96-5. Smolecule.
  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews, 36(1), 59–79.
  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272–284.
  • BOC Sciences. (n.d.).
  • Cayman Chemical. (2022, October 18). Timolol (maleate)
  • European Patent Office. (2015, October 16). OPHTHALMIC SOLUTION.
  • Van Ooteghem, M. (1993). Formulation of Ophthalmic Solutions and Suspensions. Problems and Advantages. In P. Edman (Ed.), Biopharmaceutics of ocular drug delivery. CRC Press.
  • Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2006). Formulation and evaluation of new long acting metoprolol tartrate ophthalmic gels. Saudi Pharmaceutical Journal, 14(3-4), 150-157.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2006). Formulation and evaluation of new long acting metoprolol tartrate ophthalmic gels. Saudi Pharmaceutical Journal, 14(3-4), 150-157.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 1(2), 1-11.
  • Siepe, S., Luebbert, C., & Kleinebudde, P. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(12), 2573–2584.
  • CD Formulation. (n.d.). pH Modifier Excipients.
  • Jicsinszky, L. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128.
  • Hasija, M., & Parikh, I. (2002). Cosolvent formulations.
  • Wikipedia. (n.d.). Cosolvent.
  • Akbari, B. V., & Akbari, J. (1998). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of Pharmaceutical Sciences, 87(11), 1387–1390.
  • Perlovich, G. L., Volkova, T. V., & Blokhina, S. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599.
  • Pendopharm. (2012, June 18). PRODUCT MONOGRAPH Prpms-TIMOLOL Timolol Maleate Ophthalmic Solution USP 0.25% and 0.5%.
  • Sim, W. C. (2023, May 12). How to dissolve poorly insoluble drug into water with cyclodextrin?
  • Muselík, J., Franc, A., & Goněc, R. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 14(3), 1166–1176.
  • National Center for Biotechnology Inform
  • Alentris Research Pvt. Ltd. (n.d.). (S)-Isotimolol. Alentris Research Pvt. Ltd.
  • Sastre, J., et al. (2012). List of molecules and experimental pKa values used for Table 2.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • Simson Pharma Limited. (n.d.). (S)-Isotimolol.
  • Choi, Y. H., et al. (2016).
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Solubility table.
  • precisionFDA. (n.d.). This compound.

Sources

Preventing oxidative degradation of Isotimolol during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidative Degradation During Sample Preparation

Introduction

Welcome to the Technical Support Center for Isotimolol analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability during sample preparation. This compound, a positional isomer and known impurity of the beta-blocker Timolol, possesses a molecular structure susceptible to oxidative degradation.[1] This degradation can compromise the accuracy and reliability of analytical results, leading to costly project delays and questionable data.

As a Senior Application Scientist, I have observed that unexpected sample degradation is a frequent and frustrating hurdle in pharmaceutical analysis. This guide moves beyond generic protocols to provide in-depth, scientifically-grounded troubleshooting advice and practical, field-proven methodologies. Our aim is to empower you with the knowledge to not only prevent the oxidative degradation of this compound but also to understand the underlying chemical principles, ensuring the integrity and validity of your experimental outcomes.

Understanding the Challenge: The Chemistry of this compound Degradation

This compound's structure, which includes a morpholino-1,2,5-thiadiazole ring, a secondary amine, and a primary alcohol, contains several sites vulnerable to oxidation. The secondary amine and the sulfur atom in the thiadiazole ring are particularly susceptible to attack by reactive oxygen species (ROS).

Forced degradation studies on the closely related compound, Timolol, have demonstrated its susceptibility to oxidative conditions. The proposed oxidative degradation can initiate through several pathways, including the oxidation of the sulfur atom in the thiadiazole ring to form sulfoxides or sulfones, and the oxidation of the secondary amine. One plausible mechanism involves the attack by hydroxyl radicals, which can lead to the demethylation of the tertiary amine in similar structures.

The following diagram illustrates a potential oxidative degradation pathway for the thiadiazole moiety, a core component of this compound's structure.

G cluster_0 Oxidative Degradation Pathway of Thiadiazole Ring This compound This compound (Thiadiazole Ring) Intermediate Thiadiazole S-oxide Intermediate This compound->Intermediate Oxidation of Sulfur ROS Reactive Oxygen Species (e.g., •OH, H₂O₂) ROS->Intermediate Product Ring-Opened Products or Sulfone Derivatives Intermediate->Product Further Oxidation/ Ring Cleavage

Caption: Potential oxidative degradation of the thiadiazole ring in this compound.

Understanding these potential degradation pathways is crucial for developing an effective stabilization strategy during sample preparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the sample preparation of this compound, providing explanations and actionable solutions.

Q1: I'm observing unexpected peaks and a decrease in the main this compound peak area in my chromatograms. What could be the cause?

A1: This is a classic sign of analyte degradation. Given this compound's structure, oxidative degradation is a primary suspect. This can be initiated by several factors during your sample preparation workflow:

  • Dissolved Oxygen in Solvents: HPLC-grade solvents are not necessarily oxygen-free. Dissolved oxygen can generate reactive oxygen species.

  • High pH: Basic conditions can accelerate the oxidation of amines.

  • Trace Metal Contamination: Metal ions (e.g., iron, copper) in your sample matrix, vials, or from spatulas can catalyze oxidative reactions.

  • Light Exposure: For some molecules, light can promote photo-oxidative degradation. While Timolol has shown some light sensitivity, the contribution to degradation during routine sample prep is usually less significant than chemical oxidation unless samples are exposed to direct light for extended periods.

Q2: How can I confirm that the degradation is due to oxidation?

A2: A simple diagnostic experiment is to prepare a sample with and without a suitable antioxidant.

  • Prepare your this compound sample as you normally would.

  • Prepare an identical sample, but add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the sample solvent before adding your analyte.

  • Analyze both samples by HPLC. If the chromatogram of the sample with the antioxidant shows a significantly larger peak for this compound and a reduction or absence of the unknown peaks, this strongly suggests that oxidative degradation is the issue.

Q3: What are the best practices for preventing oxidative degradation of this compound during sample preparation?

A3: A multi-pronged approach is most effective:

  • Solvent De-gassing: Before use, sparge your solvents (especially water and buffers) with an inert gas like nitrogen or helium for 15-20 minutes to remove dissolved oxygen.

  • Use of Antioxidants: Incorporate an antioxidant into your sample diluent. Ascorbic acid is a good choice for aqueous samples, while BHT is effective in organic solvents.

  • pH Control: If your analytical method allows, maintain a slightly acidic pH (e.g., pH 3-5) for your sample solutions. Beta-blockers generally exhibit good stability in this pH range.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample diluent can sequester metal ions.

  • Minimize Exposure: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at low temperatures (2-8 °C) and protected from light in amber vials.

  • Inert Atmosphere: For highly sensitive samples, consider preparing them in a glove box under a nitrogen atmosphere.

Q4: My samples are dissolved in an organic solvent for extraction. Which antioxidant should I use?

A4: For organic-based sample solutions, butylated hydroxytoluene (BHT) is an excellent choice due to its solubility in a wide range of organic solvents. It is a potent free radical scavenger. A typical starting concentration is 0.01% to 0.1% (w/v) in your extraction or reconstitution solvent.

Q5: I'm working with aqueous samples. Is ascorbic acid a good choice, and at what concentration?

A5: Yes, ascorbic acid (Vitamin C) is a highly effective water-soluble antioxidant. It is readily oxidized, thereby protecting the analyte.

  • Concentration: Start with a concentration of 0.1 mg/mL in your aqueous sample diluent. This can be adjusted based on the severity of the degradation.

  • Preparation: Prepare the ascorbic acid solution fresh daily, as it can also degrade over time.

Experimental Protocols

The following are detailed protocols for preparing this compound samples for HPLC analysis, incorporating measures to prevent oxidative degradation.

Protocol 1: Sample Preparation from a Solid Matrix (e.g., Pharmaceutical Formulation) with Antioxidant Addition

This protocol is suitable for the extraction of this compound from a solid dosage form.

G cluster_1 Protocol 1: Solid Matrix Sample Preparation start Start step1 Weigh Sample start->step1 step3 Add Solvent to Sample step1->step3 step2 Prepare Extraction Solvent (with Antioxidant) step2->step3 step4 Vortex/Sonicate to Dissolve step3->step4 step5 Centrifuge/Filter step4->step5 step6 Transfer Supernatant/Filtrate to HPLC Vial step5->step6 end Inject into HPLC step6->end

Caption: Workflow for preparing solid samples with antioxidant protection.

Step-by-Step Methodology:

  • Prepare Extraction Solvent with Antioxidant:

    • For an aqueous-based extraction: Prepare a 0.1 mg/mL solution of L-ascorbic acid in your chosen aqueous solvent (e.g., water, buffer). Ensure the ascorbic acid is fully dissolved. Prepare this solution fresh daily.

    • For an organic-based extraction: Prepare a 0.05% (w/v) solution of BHT in your chosen organic solvent (e.g., methanol, acetonitrile).

  • Sample Weighing: Accurately weigh a portion of the homogenized solid sample containing a known amount of this compound into a suitable centrifuge tube.

  • Extraction: Add a precise volume of the antioxidant-containing extraction solvent to the sample tube.

  • Dissolution: Vortex the sample for 1-2 minutes, followed by sonication in a water bath for 10-15 minutes to ensure complete dissolution of this compound.

  • Clarification: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize excipients. Alternatively, filter the sample through a 0.45 µm syringe filter compatible with your solvent.

  • Transfer: Carefully transfer the clear supernatant or filtrate into an amber HPLC vial.

  • Analysis: Analyze the sample by HPLC as soon as possible.

Protocol 2: Liquid-Liquid Extraction (LLE) with pH Control and Antioxidant

This protocol is designed for extracting this compound from a liquid matrix (e.g., biological fluid) and includes pH adjustment and antioxidant use.

Step-by-Step Methodology:

  • Sample pH Adjustment: To a known volume of your liquid sample, add a small amount of acid (e.g., 1 M HCl) to adjust the pH to approximately 4. This will help stabilize the amine group.

  • Prepare Extraction Solvent: Use an organic solvent immiscible with your sample matrix (e.g., ethyl acetate). Add BHT to the extraction solvent to a final concentration of 0.05% (w/v).

  • Extraction: Add the BHT-containing extraction solvent to your pH-adjusted sample. Vortex vigorously for 2-3 minutes to ensure efficient partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume of your HPLC mobile phase (or a compatible solvent) that contains an appropriate antioxidant (e.g., ascorbic acid if aqueous, BHT if organic). Vortex to ensure complete dissolution.

  • Transfer and Analysis: Transfer the reconstituted sample to an amber HPLC vial for analysis.

Data Summary Tables

The following tables provide a quick reference for selecting and preparing antioxidant solutions.

Table 1: Recommended Antioxidants for this compound Sample Preparation

AntioxidantRecommended ConcentrationSolvent SystemKey Considerations
L-Ascorbic Acid 0.1 - 0.5 mg/mLAqueous (Water, Buffers)Prepare fresh daily. Protect from light.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic (Methanol, Acetonitrile, Ethyl Acetate)Highly effective free radical scavenger.
EDTA 0.1 mMAqueousUse as a chelating agent if metal-catalyzed oxidation is suspected.

Table 2: Stability of Beta-Blockers under Different pH Conditions

pH RangeGeneral Stability of Beta-BlockersRecommendation for this compound
< 2 (Strongly Acidic) Generally stable, but hydrolysis of some functional groups can occur with prolonged exposure.Avoid for routine sample preparation.
3 - 5 (Slightly Acidic) High stability for most beta-blockers.Optimal range for sample and standard solutions.
6 - 8 (Neutral) Stability can be variable; risk of oxidation increases.Use with caution and always with an antioxidant.
> 9 (Basic) Increased risk of oxidative degradation of the amine functionality.Avoid for sample preparation and storage.

Conclusion

The stability of this compound during sample preparation is paramount for generating accurate and reliable analytical data. By understanding the chemical vulnerabilities of the molecule and implementing a proactive stabilization strategy, researchers can mitigate the risk of oxidative degradation. The key takeaways from this guide are to control the sample pH, de-gas solvents, and, most importantly, incorporate the appropriate antioxidant into the sample preparation workflow. By following the detailed protocols and troubleshooting advice provided, you can ensure the integrity of your this compound samples and the confidence in your results.

References

  • MDPI. (2021). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Retrieved from [Link]

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • Slideshare. (2018). Pharmaceutical Antioxidants. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SciELO. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Proposed pathways for oxidative degradation of benzo[c][2][3][4]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. Retrieved from [Link]

  • MDPI. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Retrieved from [Link]

  • PubMed. (2023). Exploring the pH-Responsive Interaction of β-Blocker Drug Propranolol with Biomimetic Micellar Media: Fluorescence and Electronic Absorption Studies. Retrieved from [Link]

  • Kao. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]

  • NIH. (2015). Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. Retrieved from [Link]

  • NIH. (2011). Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection. Retrieved from [Link]

  • SciSpace. (2011). Rapid and reliable HPLC method for the determination of vitamin C in pharmaceutical samples. Retrieved from [Link]

  • IJPPR. (2022). Stability Indicating RP-HPLC for the Simultaneous Estimation of Proanthocyanidin with Ascorbic. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

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Technical Support Center: Method Validation for Low-Level Isotimolol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical quantification of Isotimolol. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of method validation, particularly when targeting low concentrations in biological matrices. As the R-enantiomer of Timolol, this compound presents unique challenges that demand a robust and well-understood analytical method.

This document moves beyond standard protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing your assay. We will explore the "why" behind the "how," grounding our recommendations in established scientific principles and regulatory expectations.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Method Development

    • Sensitivity and LLOQ

    • Chromatography and Separation

    • Matrix Effects

    • Stability

  • Troubleshooting Guides

    • Guide 1: Poor Sensitivity or Inability to Reach Target LLOQ

    • Guide 2: Unresolved or Drifting Chromatographic Peaks

    • Guide 3: High Variability Due to Matrix Effects

  • Key Experimental Protocols

    • Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

    • Protocol 2: LC-MS/MS Parameter Optimization

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of bioanalytical methods for this compound.

General Method Development

Q1: What are the primary regulatory guidelines I should follow for validating my this compound bioanalytical method?

A1: Your method validation should be conducted in accordance with guidelines from major regulatory bodies. The most critical documents are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation," which is now superseded by the harmonized ICH M10 guideline.[1][2][3][4][5] These guidelines provide a framework for demonstrating that your analytical method is accurate, precise, and reliable for its intended purpose.

Q2: What is a suitable internal standard (IS) for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7 or Timolol-d7.[6][7][8] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute and experience similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variability during sample preparation and analysis. If a SIL-IS is not available, a close structural analog (e.g., another beta-blocker like Propranolol or Labetalol) may be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[9]

Sensitivity and LLOQ

Q3: What is a typical Lower Limit of Quantification (LLOQ) for beta-blockers like this compound in biological matrices?

A3: For pharmacokinetic studies, therapeutic concentrations of beta-blockers can be very low.[3] Therefore, highly sensitive methods are required. Published methods for similar beta-blockers in plasma often achieve LLOQs in the range of 0.1 to 5 ng/mL.[3][10] The specific LLOQ for your assay should be defined based on the expected concentrations in your study samples. According to regulatory guidance, the LLOQ must be quantifiable with a precision (CV) of ≤20% and an accuracy of 80-120% of the nominal value.[11][12][13]

Q4: My signal-to-noise ratio at the LLOQ is poor. What are the first things I should check?

A4: Start by systematically evaluating both the liquid chromatography (LC) and mass spectrometry (MS) components.

  • MS Optimization: Ensure the MS parameters are fully optimized for this compound. This includes cone voltage, collision energy, and gas flows. Directly infuse a standard solution to confirm the instrument's sensitivity is not compromised.[6]

  • LC Conditions: Check for issues with the mobile phase (freshly prepared, correct pH), potential leaks in the system, and column health. A contaminated or old column can significantly increase baseline noise.[10][14]

  • Sample Preparation: Inefficient sample cleanup can introduce interfering substances that suppress the analyte signal. Re-evaluate your extraction procedure.

Chromatography and Separation

Q5: Is a chiral separation necessary for quantifying this compound?

A5: Yes, a chiral separation is critical. This compound is the (R)-enantiomer of Timolol. Since Timolol is often administered as a racemic mixture (S- and R-enantiomers), your analytical method must be able to distinguish this compound from its S-enantiomer to ensure accurate quantification. Failure to do so would lead to an overestimation of the this compound concentration.

Q6: What type of column is recommended for the chiral separation of Timolol enantiomers?

A6: Chiral stationary phases (CSPs) are required. Columns based on cellulose derivatives, such as cellulose tris-3,5-dimethylphenylcarbamate, have been successfully used for this separation.[1] Modern glycopeptide-based chiral columns (e.g., teicoplanin) also offer excellent resolution and are compatible with MS-friendly mobile phases.[2] These columns can often be used in reversed-phase or polar ionic modes, avoiding the need for non-MS-compatible solvents like hexane and diethylamine that are common in normal-phase chiral separations.[2][15]

Matrix Effects

Q7: How do I assess and mitigate matrix effects for my this compound assay?

A7: Matrix effects occur when co-eluting compounds from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of this compound, leading to inaccurate results.[6][16]

  • Assessment: The standard approach is the post-extraction spike method. You compare the peak response of an analyte spiked into an extracted blank matrix from at least six different sources to the response of the analyte in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[17]

  • Mitigation:

    • Improve Sample Cleanup: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering components, particularly phospholipids.[10]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the regions where matrix components elute.

    • Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[6]

Stability

Q8: What stability experiments are required during method validation for this compound?

A8: You must demonstrate that this compound is stable throughout the entire lifecycle of a sample. According to ICH M10 guidelines, this includes:[4]

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles at -20°C or -80°C).

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.

  • Stock Solution Stability: Verify the stability of your stock and working solutions at storage and room temperatures.

  • Post-Preparative Stability: Ensure the analyte is stable in the final extracted sample matrix within the autosampler until the point of injection.

Solutions of Timolol maleate are generally reported to be stable up to a pH of 12.[14] However, forced degradation studies show it can be unstable under alkaline and oxidative conditions.[18][19] Therefore, specific stability testing for this compound under your exact matrix and storage conditions is mandatory.

Troubleshooting Guides

Guide 1: Poor Sensitivity or Inability to Reach Target LLOQ

This guide provides a systematic approach to diagnosing and resolving issues with assay sensitivity.

Diagram: Troubleshooting Low Sensitivity

G start Start: Low Sensitivity (Signal/Noise < 5 at LLOQ) check_ms 1. Verify MS Performance (Direct Infusion) start->check_ms ms_ok MS Sensitivity OK? check_ms->ms_ok fix_ms Troubleshoot MS: - Clean Ion Source - Recalibrate - Check Detector ms_ok->fix_ms No check_lc 2. Evaluate LC System & Chromatography ms_ok->check_lc Yes fix_ms->check_ms After Fix lc_ok Peak Shape & S/N OK? check_lc->lc_ok fix_lc Troubleshoot LC: - Check for Leaks - Prepare Fresh Mobile Phase - Replace Guard/Column lc_ok->fix_lc No check_sample_prep 3. Assess Sample Preparation lc_ok->check_sample_prep Yes fix_lc->check_lc After Fix prep_ok Recovery >80% & Low Matrix Effects? check_sample_prep->prep_ok fix_sample_prep Optimize Sample Prep: - Test different SPE sorbents - Adjust pH/solvents - Consider LLE prep_ok->fix_sample_prep No end_ok Sensitivity Issue Resolved prep_ok->end_ok Yes fix_sample_prep->check_sample_prep After Optimization

Caption: A decision tree for troubleshooting low sensitivity issues.

Step-by-Step Troubleshooting:

  • Isolate the Mass Spectrometer: Bypass the LC system and directly infuse a fresh, known concentration of this compound solution into the mass spectrometer.

    • Causality: This step determines if the issue lies with the instrument's fundamental ability to detect the analyte or with upstream processes.

    • Action: If the signal is low, the MS needs maintenance. Clean the ion source, check detector voltages, and perform a mass calibration.[14]

  • Evaluate the Liquid Chromatography: If the MS performs well with direct infusion, the problem likely resides in the LC system or the chromatographic method.

    • Causality: Poor chromatography can lead to broad peaks (reducing height and S/N) or retention time shifts into regions of high background noise.[10][14] Contamination can also elevate the baseline.[20]

    • Action: Inject a standard in a neat solvent. Check for peak fronting, tailing, or splitting. Verify system pressure for stability. Prepare fresh mobile phases, as additives like formic acid can degrade.[12] If issues persist, replace the guard column and then the analytical column.

  • Assess Sample Preparation Efficiency: If both the MS and LC systems are performing correctly with standards, the issue is likely related to the sample matrix or the extraction process.

    • Causality: Low recovery from the extraction step will naturally lead to a low signal. Co-extracted matrix components can suppress the ionization of this compound, reducing its signal even if recovery is high.[6][16]

    • Action: Perform a recovery experiment by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low (<80%), optimize the sample preparation protocol (see Protocol 1). Concurrently, perform a matrix effect experiment to quantify the degree of ion suppression.

Guide 2: Unresolved or Drifting Chromatographic Peaks

This guide addresses challenges related to the chiral separation of this compound.

Q: My chiral column is not resolving the this compound and Timolol peaks (Resolution < 1.5). What should I do?

A: Chiral separations are highly sensitive to chromatographic conditions.

  • Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical. For glycopeptide-based columns in polar ionic mode, the concentration of the salt (e.g., ammonium formate) directly impacts retention and resolution.[2] Systematically vary the modifier percentage and salt concentration.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often increases resolution, but at the cost of longer run times and higher backpressure.[1] Test temperatures in a range from 10°C to 40°C.

  • Flow Rate: Lowering the flow rate can improve separation efficiency and resolution. Try reducing the flow rate by 20-30% to see if resolution improves.

  • Column Aging: Chiral columns can lose performance over time. If the column has been used extensively or exposed to harsh conditions, it may need to be replaced. Always follow the manufacturer's care and use instructions.

Q: The retention times for my peaks are shifting between injections. Why?

A: Retention time drift is usually caused by instability in the LC system or column equilibration.

  • Column Equilibration: Chiral columns, especially in normal-phase or polar ionic modes, may require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting the analytical batch (monitor for a stable baseline and system pressure).

  • Mobile Phase Instability: If using a volatile mobile phase component (like an amine additive in normal phase), selective evaporation can change the mobile phase composition over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable and consistent.

  • System Leaks: A small, intermittent leak can cause pressure fluctuations and lead to shifting retention times.[14]

Guide 3: High Variability Due to Matrix Effects

This guide focuses on identifying and managing matrix-related imprecision.

Diagram: Workflow for Assessing and Mitigating Matrix Effects

G start Start: High Variability in QCs (CV > 15%) assess_me 1. Quantify Matrix Effect (Post-Extraction Spike, n≥6 lots) start->assess_me me_ok IS-Normalized Matrix Factor CV ≤ 15%? assess_me->me_ok mitigate 2. Mitigate Matrix Effect me_ok->mitigate No end_ok Matrix Effect Controlled (CV ≤ 15%) me_ok->end_ok Yes optimize_prep A. Optimize Sample Prep (e.g., change SPE phase) mitigate->optimize_prep optimize_lc B. Optimize Chromatography (e.g., modify gradient) mitigate->optimize_lc use_sil_is C. Implement SIL-IS (e.g., this compound-d7) mitigate->use_sil_is reassess 3. Re-evaluate Matrix Effect optimize_prep->reassess optimize_lc->reassess use_sil_is->reassess reassess->me_ok

Caption: A workflow for managing matrix effects in a bioanalytical assay.

Step-by-Step Mitigation:

  • Confirm and Quantify the Effect: Before making changes, confirm that matrix effect is the root cause of variability. Perform a matrix factor assessment using at least six different lots of blank biological matrix.[17] This will show if the effect is consistent or varies significantly between sources, the latter being a major cause of imprecision.

  • Improve Selectivity of Sample Preparation: The most common source of matrix effects in plasma is phospholipids.[10] If you are using protein precipitation, consider switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of solvents and pH.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Consider using a mixed-mode or reverse-phase sorbent that is effective at removing phospholipids.

  • Enhance Chromatographic Separation: If sample preparation cannot fully remove interferences, use chromatography to separate this compound from the problematic matrix components.

    • Action: Analyze a post-extraction spiked blank sample and monitor the elution profile of matrix components (e.g., by scanning for major phospholipid MRMs). Adjust your gradient to move the this compound peak away from these areas of ion suppression.

  • Implement a Stable Isotope-Labeled Internal Standard: This is the most robust solution. A SIL-IS co-elutes with the analyte and is affected by matrix suppression or enhancement in nearly the same way.[6][7] By using the peak area ratio (Analyte/IS), the variability caused by the matrix effect is normalized, restoring accuracy and precision.

Key Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a starting point for developing a clean and efficient extraction method for this compound from human plasma.

Objective: To extract this compound from plasma while minimizing recovery of phospholipids and other endogenous interferences.

Materials:

  • Human plasma (K2-EDTA)

  • This compound and IS stock solutions

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol, Acetonitrile (HPLC Grade)

  • Formic Acid, Ammonium Hydroxide

  • Centrifuge, Positive Pressure Manifold, Sample Evaporator

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of HPLC-grade water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Load at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to wash away polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away less polar interferences, such as phospholipids.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Causality: this compound contains a secondary amine (pKa ~9.2) which will be protonated (positively charged) at acidic/neutral pH, allowing it to bind to the cation exchange sorbent.[2] The basic elution buffer neutralizes this charge, releasing the analyte from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

Objective: To establish optimal chromatographic and mass spectrometric conditions for the sensitive and selective quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step 1: Mass Spectrometer Tuning (Direct Infusion)

  • Prepare a 100 ng/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid.

  • Infuse the solution directly into the MS at a flow rate of 10-20 µL/min.

  • Operate in positive ESI mode. Acquire a full scan (Q1 scan) to identify the protonated molecular ion [M+H]⁺. For this compound (MW = 316.42), this should be at m/z 317.2.

  • Select the precursor ion (m/z 317.2) and perform a product ion scan to identify major fragment ions. Beta-blockers often show a characteristic loss of the tert-butyl group or other parts of the side chain.

  • Based on the product ion scan, select the two most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). Optimize the collision energy (CE) for each transition to maximize signal intensity.

  • Optimize source parameters like capillary voltage, source temperature, and gas flows.

Table 1: Example MRM Transitions for this compound (Note: These are predicted transitions and must be empirically optimized on your specific instrument.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)317.2Fragment 1 (e.g., 261.1)100Optimize (e.g., 15-25)
This compound (Qualifier)317.2Fragment 2 (e.g., 74.1)100Optimize (e.g., 20-35)
This compound-d7 (IS)324.2Corresponding Fragment 1100Optimize (use same as analyte)

Step 2: Chromatographic Method Development

  • Column Selection: Select a suitable chiral column (e.g., Agilent InfinityLab Poroshell 120 Chiral-T, 2.7 µm).[2]

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)

    • Causality: The acidic mobile phase ensures this compound is protonated, which is required for good retention on many chiral phases and for efficient ESI+ ionization.

  • Gradient Optimization:

    • Start with a shallow gradient to screen for the elution window (e.g., 5% B to 95% B over 10 minutes).

    • Once the approximate retention time is known, optimize the gradient around the elution point to ensure baseline resolution from the S-enantiomer and any matrix interferences.

    • Ensure a sufficient re-equilibration time at the end of the gradient.

Table 2: Example Starting Gradient for Chiral Separation

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4955
6.00.44060
6.10.4595
7.00.4595
7.10.4955
9.00.4955

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Poon, G. K. (1990). Direct separation and optimization of timolol enantiomers on a cellulose tris-3,5-dimethylphenylcarbamate high-performance liquid chromatographic chiral stationary phase. Journal of Chromatography A, 511, 109-114. [Link]

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Technical Note. [Link]

  • Adamowicz, P., et al. (2020). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules, 25(23), 5621. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 4(1), 57-65. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Little, J. L. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1034-1045. [Link]

  • Waters Corporation. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. WKB230976. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33624, Timolol. [Link]

  • Beagle, S. (2021). BLQs (below limit of quantification) and LLOQ (Lower Limit of Quantification): how to handle them in analyses? On Biostatistics and Clinical Trials. [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 133-154. [Link]

  • Volotinen, M., et al. (2007). In vitro and in vivo metabolism of timolol: identification of four new metabolites. Drug metabolism and disposition, 35(8), 1405-1413.
  • Kwiecień, A., et al. (2022). Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Maleate. Molecules, 27(19), 6296. [Link]

  • Patel, R. B., et al. (2012). Full Factorial Design for Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Timolol Maleate in Surfactant-Based Elastic Nano-Vesicular Systems. Journal of Chromatographic Science, 50(7), 584-594. [Link]

  • Mylott, W. R. (2017). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 9(1), 7-10. [Link]

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Technical Support Center: Minimizing Peak Tailing for Isotimolol in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide provides a comprehensive, in-depth resource for troubleshooting and eliminating peak tailing when analyzing the basic compound Isotimolol using reverse-phase chromatography. We will move from understanding the fundamental cause of the issue to implementing a systematic, logic-driven solution.

Section 1: The "Why" — Understanding the Root Cause of Peak Tailing

Before adjusting parameters, it is critical to understand the underlying chemical interactions that cause peak tailing for basic compounds like this compound on silica-based stationary phases.

Q1: What is peak tailing and how is it measured?

Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] A perfect, symmetrical peak is described as Gaussian. Tailing is quantitatively measured by the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For most applications, an As or Tf value greater than 1.2 is considered tailing, while values exceeding 1.5 may be unacceptable for quantitative assays.[3]

  • Asymmetry Factor (As): Calculated at 10% of the peak height as As = B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the midpoint.

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height as Tf = W₅ / (2f), where W₅ is the peak width at 5% height and f is the distance from the peak maximum to the leading edge.[1]

Peak tailing is detrimental because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your results.[1][4]

Q2: Why does my this compound peak tail? The role of silanol interactions.

This compound is a basic compound containing secondary amine and morpholino functional groups.[5][6] In typical reverse-phase mobile phases (pH 3-7), these groups are protonated, carrying a positive charge.

The primary cause of peak tailing for such compounds is a secondary, undesirable interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][7][8] While the main retention mechanism is hydrophobic interaction with the C18 chains, these silanol groups can interfere:

  • Silanol Acidity: Silanol groups are weakly acidic, with a pKa around 3.5-5.[9] Above this pH, a significant portion of them become deprotonated and negatively charged (Si-O⁻).

  • Ion-Exchange Interaction: The positively charged this compound molecule undergoes a strong ionic interaction with these negatively charged silanol sites.[8][10][11]

  • Mixed-Mode Retention: This secondary ion-exchange mechanism is stronger than the primary hydrophobic retention. Molecules that interact with these active sites are retained longer than those that do not, resulting in a "tail" of late-eluting analyte.[3][12][13]

This interaction is highly dependent on the mobile phase pH, as it dictates the ionization state of both the analyte and the silanol groups.

cluster_0 Low pH Condition (pH < 3) cluster_1 Mid-Range pH Condition (pH > 4) Isotimolol_H_low This compound-NH⁺ (Analyte) Interaction_low Primary Hydrophobic Retention (Good Peak Shape) Isotimolol_H_low->Interaction_low Desired Silanol_low Si-OH (Protonated Silanol) Silanol_low->Interaction_low No Ionic Interaction Isotimolol_H_mid This compound-NH⁺ (Analyte) Interaction_mid Secondary Ionic Interaction (Peak Tailing) Isotimolol_H_mid->Interaction_mid Undesired Silanol_mid Si-O⁻ (Ionized Silanol) Silanol_mid->Interaction_mid

Figure 1: Analyte-Silanol Interaction Mechanism.

Section 2: The "How" — A Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing methodically. Always change only one parameter at a time to clearly identify the solution.

G start Peak Tailing Observed (As > 1.2) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Start Here column_choice Step 2: Stationary Phase Selection mobile_phase->column_choice Tailing Persists mp_q1 Adjust pH to 2.5 - 3.0? (Protocol 1) mobile_phase->mp_q1 other_params Step 3: Other Method Parameters column_choice->other_params Tailing Persists col_q1 Using a modern, end-capped, high-purity silica column? column_choice->col_q1 op_q1 Check for column overload? (Protocol 2) other_params->op_q1 solution Symmetrical Peak (As < 1.2) mp_q2 Use appropriate additive? (Table 1) mp_q1->mp_q2 mp_q2->solution Problem Solved col_q2 Consider Hybrid Particle column? (Table 2) col_q1->col_q2 col_q2->solution Problem Solved op_q2 Minimize extra-column volume? op_q1->op_q2 op_q2->solution Problem Solved

Figure 2: Troubleshooting Workflow for Peak Tailing.
Troubleshooting Step 1: Mobile Phase Optimization (The First Line of Defense)

Adjusting the mobile phase is the fastest and most cost-effective way to improve peak shape.

Q3: How can I use mobile phase pH to eliminate tailing?

You have two primary strategies, with the low-pH approach being the most common and recommended starting point.

  • Low pH (pH 2.5 - 3.0): This is the most effective strategy. By lowering the mobile phase pH to a level well below the silanol pKa, you ensure the vast majority of silanol groups are protonated (Si-OH) and neutral.[3][7][14] This prevents the strong ion-exchange interaction with the protonated this compound, dramatically improving peak shape.[12]

  • High pH (pH > 10): An alternative is to raise the pH to a level above this compound's pKa (~9.2).[15] At high pH, this compound will be in its neutral, uncharged form, which will not interact ionically with the now fully deprotonated silanol surface. Caution: This approach requires a specialized pH-stable column (e.g., hybrid silica) to prevent rapid degradation of the stationary phase.[16][17]

Protocol 1: Low pH Mobile Phase Preparation (0.1% Formic Acid)

This protocol describes the preparation of a common, MS-friendly mobile phase.

  • Aqueous Component (A): Pour 999 mL of high-purity (HPLC-grade) water into a 1 L graduated cylinder.

  • Add Acid: Using a micropipette, carefully add 1 mL of high-purity formic acid to the water.

  • Mix Thoroughly: Seal and invert the container several times to ensure a homogenous mixture. This is your Mobile Phase A.

  • Organic Component (B): If desired, prepare a corresponding organic phase by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile or methanol. This is your Mobile Phase B.

  • Degas: Degas both mobile phases using sonication or vacuum filtration before placing them on the HPLC system.

Table 1: Comparison of Common Mobile Phase Additives for Basic Analytes

AdditiveTypical Conc.Mechanism of ActionProsCons
Formic Acid 0.05 - 0.1%pH control (sets pH ~2.7)Excellent MS compatibility; volatile.[7]Weaker acid, may not fully suppress all silanol activity on older columns.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%pH control (sets pH ~2.0); acts as an ion-pairing agent.[18][19]Strong acid, very effective at suppressing silanol interactions and improving peak shape.[18]Causes significant signal suppression in ESI-MS; can be difficult to remove from the system.[18][20]
Ammonium Formate/Acetate 5 - 20 mMpH buffering (provides stable pH)Volatile and MS-compatible; provides pH control and ionic strength.[7]Buffer preparation is more complex; potential for salt precipitation with high organic content.[7]
Phosphate Buffer 10 - 25 mMpH bufferingStrong buffering capacity; good for UV-only methods.[7][14]Not volatile, not compatible with MS; can precipitate in high concentrations of acetonitrile.[14]
Troubleshooting Step 2: Stationary Phase Selection (Choosing the Right Tool)

If mobile phase optimization does not completely resolve the tailing, the column itself is the next logical area to investigate.

Q5: My peak still tails at low pH. Is my column the problem?

Yes, it is highly likely. Severe tailing, even at low pH, suggests a high level of residual silanol activity. This is common with:

  • Older Columns: Columns degrade over time, especially with exposure to high pH, leading to more exposed, active silanols.

  • Type 'A' Silica: Older generations of silica had higher metal content, which increases the acidity and activity of neighboring silanols.[11][14]

  • Poorly End-capped Columns: Columns that are not effectively end-capped will have a high population of free silanols available for secondary interactions.[3]

Q6: What is "end-capping" and why is it important for this compound?

During the manufacturing process where C18 chains are bonded to the silica surface, steric hindrance prevents all silanol groups from reacting.[21][22] The remaining, accessible silanols are highly active. End-capping is a secondary chemical reaction that uses a small silylating agent (like trimethylchlorosilane) to bond with and deactivate most of these remaining silanols.[9][22][23] For a basic analyte like this compound, using a well-end-capped column is critical to minimize the sites available for secondary ionic interactions.[3][21]

Q7: What are the best column technologies for analyzing basic compounds like this compound?

For robust and reliable analysis of this compound, especially in drug development, investing in modern column technology is highly recommended.

Table 2: Modern Column Technologies for Basic Analytes

TechnologyKey FeatureBenefit for this compound AnalysisRecommended pH Range
High-Purity, End-capped Silica (Type B) Low metal content and thorough end-capping.[2]Significantly reduces active sites for silanol interactions, leading to much better peak shape than older columns.2 - 8
Hybrid Organic/Inorganic Silica Organic (e.g., methyl) groups are incorporated into the silica backbone.[16][24]Inherently fewer surface silanols; exceptionally stable at high pH, allowing for analysis of this compound in its neutral state.[16][24][25]1 - 12
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded within the C18 chain.[26]The polar group shields residual silanols from the analyte, improving peak shape. Offers alternative selectivity.2 - 8
Positively Charged Surface The stationary phase carries a slight positive charge at low pH.[27]Repels the protonated, positively charged this compound molecule, preventing it from getting close enough to interact with residual silanols.[2][27]2 - 8
Troubleshooting Step 3: Verifying Other Chromatographic Parameters

If you are using an appropriate mobile phase and a modern column but still see minor tailing, consider these factors.

Q8: Could I be overloading my column?

Yes. Injecting too much analyte mass can saturate the stationary phase. This leads to a situation where the excess molecules cannot interact with the primary hydrophobic surface and instead seek out the secondary, high-energy silanol sites, causing significant tailing.[3] Peak fronting can also be a sign of mass overload.

Protocol 2: Performing a Loading Study

  • Prepare a Dilution Series: Prepare a series of this compound standards, for example, at 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL.

  • Inject and Analyze: Inject a constant volume of each standard, starting from the lowest concentration.

  • Monitor Peak Shape: Observe the Asymmetry Factor (As) for each injection.

  • Identify Overload: You have identified the column's mass load limit when the As begins to increase significantly (e.g., > 1.3). Ensure your analytical method operates below this concentration.

Q9: What are "extra-column effects" and how do I minimize them?

Extra-column effects refer to band broadening and peak distortion that occur outside of the column itself.[1] This "dead volume" can be caused by excessively long or wide-diameter connection tubing, or improper fittings. To minimize this, use short pieces of narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) to connect the injector, column, and detector.[1][7]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting mobile phase for this compound analysis? A recommended starting point is a gradient using 0.1% formic acid in water as Mobile Phase A and 0.1% formic acid in acetonitrile as Mobile Phase B. This provides good peak shape and is compatible with MS detection.

FAQ 2: Is TFA or formic acid better for my analysis? If you are using UV detection only and need the absolute best peak shape, 0.1% TFA is very effective.[18] However, if your method involves mass spectrometry, you must use a more MS-friendly modifier like formic acid to avoid severe ion suppression.[7][18]

FAQ 3: When should I consider using a "competing base" like triethylamine (TEA)? Adding a competing base like TEA (typically at ~5-20 mM) was a traditional method to improve the peak shape of basic analytes.[12][14] The small, basic TEA molecules preferentially interact with and block the active silanol sites. However, this approach can shorten column lifetime and is generally unnecessary with modern, high-performance columns.[14] It should be considered a last resort if you are constrained to using an older column.

FAQ 4: My column is several years old. Could this be the cause of tailing? Absolutely. Column performance degrades over time. The bonded phase can hydrolyze, exposing more active silanol sites. If you suspect your column is the issue, a simple test is to replace it with a new column of the same type. If the peak shape improves dramatically, the old column was the culprit.[3]

References

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Stability indicating HPLC method for Timolol and its degradation products

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing and troubleshooting a stability-indicating HPLC method for Timolol, designed for researchers and drug development professionals.

Technical Support Center: Stability-Indicating HPLC Method for Timolol

As a Senior Application Scientist, this guide is structured to provide both foundational knowledge and practical, field-tested solutions for the challenges encountered when developing and running stability-indicating HPLC methods for Timolol and its degradation products. The core philosophy is to explain the causality behind each methodological choice, ensuring robust and reliable results.

Foundational Knowledge: Timolol Stability and Degradation

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all its potential degradation products. Understanding how Timolol degrades is the first step in developing such a method. Timolol, a non-selective beta-adrenergic blocker, is susceptible to degradation under several stress conditions as mandated by ICH guidelines [ICH Q1A (R2)].[1]

Key Degradation Pathways: Forced degradation studies reveal that Timolol is particularly susceptible to alkaline hydrolysis, oxidation, and photolysis.[2][3]

  • Alkaline (Base) Hydrolysis: This is often the most significant degradation pathway for Timolol.[1][4] The presence of a strong base can lead to the cleavage of the molecule, resulting in multiple degradation products.

  • Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide can lead to the formation of N-oxides or other oxidation products.[2] In some studies, both Timolol and its common combination drug, Brimonidine, were found to be completely degraded under 3% H2O2 at 75°C after 6 hours.[5]

  • Photodegradation: Timolol can degrade upon exposure to UV or visible light.[6] Photolytic degradation can be complex, potentially involving the morpholino or thiadiazole rings and the side chain.[7][8]

  • Acid Hydrolysis & Thermal Degradation: Timolol is generally more stable under acidic and neutral thermal conditions compared to alkaline stress.[3] However, some degradation can still occur, especially under harsh conditions like high temperature (e.g., 80°C for 48 hours), which can generate secondary peaks.[9][10]

The following diagram illustrates the primary stress factors leading to the formation of Timolol's degradation products (DPs).

G cluster_0 Stress Conditions cluster_1 API cluster_2 Outcome Acid Acidic Hydrolysis (e.g., HCl, 80°C) Timolol Timolol Maleate Acid->Timolol Minor Degradation Base Alkaline Hydrolysis (e.g., NaOH, 80°C) Base->Timolol Significant Degradation Oxidative Oxidation (e.g., H₂O₂) Oxidative->Timolol Significant Degradation Thermal Thermal (e.g., 80°C) Thermal->Timolol Minor Degradation Photolytic Photolytic (UV/Vis Light) Photolytic->Timolol Degradation DPs Degradation Products (DPs) Timolol->DPs Stable Relatively Stable Timolol->Stable (under mild acid/thermal stress)

Caption: Forced degradation pathways for Timolol Maleate.

Core Method Development Principles (The "Why")

A successful HPLC method relies on informed choices for the column, mobile phase, and detection parameters.

ParameterCommon ChoiceRationale & Expertise
Stationary Phase (Column) C18 (Octadecyl Silane) or C8 (Octyl Silane)Timolol is a moderately polar compound, making reverse-phase (RP) chromatography the ideal choice. A C18 column provides sufficient hydrophobicity to retain Timolol and its likely less-polar degradation products, offering a good starting point for method development.[9][10] A C8 column can be used if retention times on a C18 are too long or to alter selectivity between closely eluting peaks.[2]
Mobile Phase: Buffer & pH Acidic Buffer (pH 3.0 - 3.5) using Phosphate, Acetate, or an ion-pairing agent like Sodium Octane-Sulfonate.Timolol has a pKa of ~9.2.[1] To ensure a consistent, protonated state and prevent peak tailing caused by interaction with residual silanols on the column, the mobile phase pH must be kept well below this value. A pH of 3.0-3.5 is common.[1][9][10] If peak shape is still poor, an ion-pairing agent can be used to mask silanol activity and improve symmetry.
Mobile Phase: Organic Modifier Methanol or Acetonitrile (ACN)Methanol and ACN are the most common organic modifiers in RP-HPLC. The choice between them can significantly alter selectivity. A typical starting point is a gradient or isocratic mixture with the aqueous buffer.[9][11] For example, a mixture of methanol and potassium dihydrogen phosphate buffer (40:60 v/v) has been successfully used.[1]
Detection Wavelength ~295 nmTimolol Maleate has a UV absorbance maximum around 295 nm.[1][10] Setting the detector to this wavelength provides maximum sensitivity for the parent drug. A photodiode array (PDA) detector is highly recommended to assess peak purity and check for co-eluting impurities across the full UV spectrum.

Detailed Experimental Protocol: A Validated Method Example

This protocol is a representative example of a stability-indicating method. It must be validated according to ICH Q2(R1) guidelines before routine use.[1][9][10]

3.1. Reagents and Solutions

  • Mobile Phase: Prepare a 0.02 M solution of sodium octane-sulfonate in HPLC-grade water. Mix this solution with HPLC-grade methanol in a 42.5:57.5 ratio. Adjust the final pH to 3.0 using glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.[9][10]

  • Diluent: A mixture of methanol and potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 v/v ratio is suitable.[1]

  • Standard Solution: Accurately weigh and dissolve Timolol Maleate reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample (e.g., from eye drops or dissolved bulk drug) in the diluent to achieve a target concentration of 100 µg/mL.

3.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column µBondapak C18, 300 mm x 4.6 mm, 10 µm (or modern equivalent)[9][10]
Flow Rate 1.5 mL/min[10]
Injection Volume 20 µL[10]
Column Temp. Ambient[10]
Detection 295 nm[10]
Run Time Sufficiently long to elute all degradation products (e.g., 4 times the retention time of the Timolol peak).[9]

3.3. System Suitability Testing (SST) Before sample analysis, perform replicate injections (n=5 or 6) of the standard solution to verify system performance.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
Resolution (Rs) > 2.0 between Timolol and closest eluting peak (degradant/impurity)

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Q1: Why is my Timolol peak showing significant tailing?

  • Probable Cause 1: Mobile Phase pH is too high. If the pH approaches Timolol's pKa (~9.2), the molecule will be partially deprotonated, leading to strong interactions with free silanol groups on the column packing. This is a very common cause of peak tailing for basic compounds.[12]

    • Solution: Ensure your mobile phase pH is acidic and stable, ideally between 3.0 and 3.5. Verify the pH after mixing the aqueous and organic components.

  • Probable Cause 2: Column Contamination or Degradation. The column inlet can accumulate strongly retained sample components, or the stationary phase can degrade over time, exposing active silanol sites.

    • Solution: First, try flushing the column with a strong solvent like isopropanol.[13] If this fails, reverse the column (if permitted by the manufacturer) and flush again. If the problem persists, the column may need replacement. Using a guard column is highly recommended to protect the analytical column.

  • Probable Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause peak distortion.

    • Solution: Dissolve your standard and samples in the mobile phase or a solvent with a similar or weaker elution strength.

Q2: I can't separate a known degradation product from the main Timolol peak. How can I improve resolution?

  • Probable Cause 1: Insufficient Organic Modifier. The peaks may be eluting too quickly to be resolved.

    • Solution: Decrease the percentage of the organic modifier (methanol or ACN) in your mobile phase. This will increase retention times and provide more opportunity for separation.

  • Probable Cause 2: Incorrect Organic Modifier. Methanol and acetonitrile offer different selectivities. One may provide better resolution than the other for your specific degradant.

    • Solution: If you are using methanol, try switching to acetonitrile (or vice versa) at an equivalent solvent strength.

  • Probable Cause 3: pH is not optimal for selectivity. Changing the pH can alter the ionization state of certain degradation products differently than Timolol, thus affecting selectivity.

    • Solution: Make small, controlled adjustments to the mobile phase pH (e.g., from 3.0 to 2.8 or 3.2) and observe the effect on resolution.

Q3: My baseline is noisy and/or drifting upwards.

  • Probable Cause 1: Mobile Phase Issues. The mobile phase may be contaminated, improperly mixed, or not adequately degassed. A rising baseline in a gradient run can also be caused by the mobile phase components having different UV absorbance at the detection wavelength.[13]

    • Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and salts. Ensure it is thoroughly mixed and degassed before use. If running a gradient, ensure both mobile phase reservoirs (A and B) are clean.

  • Probable Cause 2: Detector Lamp is Failing. The UV lamp in the detector has a finite lifetime and its energy output can decrease and become unstable.

    • Solution: Check the lamp energy or run a diagnostic test as per the instrument manual. Replace the lamp if it is near the end of its operational life.

  • Probable Cause 3: Column Bleed. Strongly retained materials from previous injections may be slowly eluting, causing a rising baseline.

    • Solution: Implement a column wash step at the end of each run or sequence using a strong solvent to clean the column.

Q4: My retention times are shifting between injections.

  • Probable Cause 1: Inconsistent Pumping/Flow Rate. There might be a leak in the system or a problem with the pump check valves, causing flow rate fluctuations.

    • Solution: Check for any visible leaks at all fittings. Perform a pump pressure test. If the pressure is fluctuating, sonicate the check valves in isopropanol or replace them.

  • Probable Cause 2: Column Equilibration is Insufficient. If you change the mobile phase or are starting up the system, the column needs adequate time to equilibrate with the new conditions.[13]

    • Solution: Equilibrate the column with the mobile phase for at least 20-30 column volumes before starting the analysis. Monitor the baseline until it is stable.

  • Probable Cause 3: Column Temperature is Fluctuating. Ambient temperature changes can affect retention times.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30°C). This provides more consistent and reproducible retention times.

The following diagram provides a logical workflow for troubleshooting common HPLC issues.

G Start Problem Observed Check_RT Retention Time (RT) Shift? Start->Check_RT Check_PeakShape Poor Peak Shape? (Tailing/Fronting/Split) Check_RT->Check_PeakShape No RT_Sol_1 Check for Leaks & Pump Pressure Check_RT->RT_Sol_1 Yes Check_Baseline Baseline Issue? (Noise/Drift) Check_PeakShape->Check_Baseline No PS_Sol_1 Verify Mobile Phase pH (Should be acidic, e.g., 3.0) Check_PeakShape->PS_Sol_1 Yes BL_Sol_1 Prepare Fresh, Degassed Mobile Phase Check_Baseline->BL_Sol_1 Yes RT_Sol_2 Ensure Column Equilibration RT_Sol_1->RT_Sol_2 RT_Sol_3 Use Column Oven RT_Sol_2->RT_Sol_3 End Problem Resolved RT_Sol_3->End PS_Sol_2 Check Sample Solvent (Match Mobile Phase) PS_Sol_1->PS_Sol_2 PS_Sol_3 Wash/Replace Column & Use Guard Column PS_Sol_2->PS_Sol_3 PS_Sol_3->End BL_Sol_2 Check Detector Lamp BL_Sol_1->BL_Sol_2 BL_Sol_3 Purge Pumping System BL_Sol_2->BL_Sol_3 BL_Sol_3->End

Caption: A systematic workflow for HPLC troubleshooting.

References

  • S. Poposka, et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Maced. pharm. bull., 68 (Suppl 1) 199 - 200. Available at: [Link]

  • Laddha, U. D., & Bhatia, M. S. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of PharmTech Research, 6(5), 1429-1435. Available at: [Link]

  • S. Vidyadhara, et al. (2018). Development and Validation of Stability Indicting HPLC Method for the Separation and Simultaneous Analysis of Timolol, Dorzolamide and Latanoprost Inophthalmic formulations. Research Journal of Pharmacy and Technology, 11(10), 4345-4352. Available at: [Link]

  • Veleska Stojanovska, A., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Macedonian Pharmaceutical Bulletin, 68(03), 199-200. Available at: [Link]

  • Zhang, H., et al. (2019). Photodegradation products and pathways of timolol in deoxygenated and aerated FA solutions under simulated sunlight. Environmental Science and Pollution Research, 26(3), 2736-2744. Available at: [Link]

  • Devrukhakar, P. S., et al. (2018). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Journal of Pharmaceutical and Biomedical Analysis, 157, 123-131. Available at: [Link]

  • Jain, D., et al. (2022). Full Factorial Design for Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Timolol Maleate in Surfactant-Based Elastic Nano-Vesicular Systems. Journal of Chromatographic Science, 60(6), 584-594. Available at: [Link]

  • Devrukhakar, P. S., et al. (2018). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. ResearchGate. Available at: [Link]

  • Jain, D., et al. (2021). Full Factorial Design for Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Timolol Maleate in Surfactant-Based Elastic Nano-Vesicular Systems. Journal of Chromatographic Science. Available at: [Link]

  • Woźniak-Karczewska, M., et al. (2024). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. International Journal of Molecular Sciences, 25(2), 978. Available at: [Link]

  • Singh, G., & Dhawan, R. K. (2024). Validation of Rp-Hplc Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets. International Journal for Multidisciplinary Research, 6(2). Available at: [Link]

  • Patel, D. A., et al. (2024). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. World Journal of Pharmaceutical and Life Sciences, 10(5), 106-117. Available at: [Link]

  • Veleska Stojanovska, A., et al. (2022). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. ResearchGate. Available at: [Link]

  • Devrukhakar, P. S., et al. (2018). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kumar, P., et al. (2023). Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation. International Journal of Pharmaceutical Sciences, 3(2), 45-56. Available at: [Link]

  • Płoszajski, A., et al. (2023). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Pharmaceuticals, 16(11), 1546. Available at: [Link]

  • El-Gizawy, S. M., et al. (2016). Results of degradation percent of Brimonidine Tartrate and Timolol Maleate obtained from stress test condition. ResearchGate. Available at: [Link]

  • Sharma, S. K., & Singh, A. (2020). Review on Common Observed HPLC Troubleshooting Problems. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1709-1725. Available at: [Link]

Sources

Identifying co-eluting impurities with Isotimolol in chromatograms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and resolving co-eluting impurities with Isotimolol, a known related compound of Timolol.[1][2][3][4] This resource provides in-depth troubleshooting protocols and frequently asked questions to ensure the accuracy and integrity of your analytical results.

Introduction to the Challenge: The Co-Elution Problem

In high-performance liquid chromatography (HPLC), the assumption that a single peak represents a single compound is a frequent pitfall.[5][6] Co-elution, where two or more compounds elute at the same retention time, can lead to inaccurate quantification and misidentification of impurities, compromising data quality. This is particularly critical in pharmaceutical analysis where even minor impurities can have significant implications for safety and efficacy.

This compound is a specified impurity of Timolol Maleate, a widely used beta-blocker for treating conditions like glaucoma and hypertension.[1][2][7][8] Due to their structural similarity, this compound and other related substances can be challenging to separate from the main active pharmaceutical ingredient (API) or from each other. This guide provides a systematic approach to tackling these chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

A1: this compound is a positional isomer of Timolol and is recognized as "Timolol maleate specified impurity B" by the European Pharmacopoeia.[1] As a process-related impurity or a potential degradant, its presence and concentration must be carefully monitored to ensure the quality, safety, and efficacy of Timolol-containing drug products. Regulatory bodies require stringent control of such impurities.

Q2: My chromatogram shows a single, symmetrical peak for Timolol. Can I assume it's pure?

A2: Not necessarily. A symmetrical peak shape is not a guarantee of peak purity.[9] An impurity can be completely hidden under the main peak, especially if it is structurally similar and present at a low concentration.[10] Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is essential to confirm the homogeneity of the peak.[5][6]

Q3: What is a Diode Array Detector (DAD) and how does it help in identifying co-eluting impurities?

A3: A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, acquires absorbance data across a wide range of UV-visible wavelengths simultaneously.[11][12] This allows for the comparison of UV spectra at different points across a single chromatographic peak (upslope, apex, and downslope).[11] If the spectra are identical, the peak is likely pure. If there are spectral differences, it indicates the presence of a co-eluting impurity with a different UV spectrum.[9][13]

Q4: What are the typical starting HPLC conditions for analyzing Timolol and its related impurities?

A4: A common starting point for the analysis of beta-blockers like Timolol is reversed-phase HPLC.[14][15][16] The table below outlines a typical set of initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmC18 columns are versatile and widely used for the separation of moderately nonpolar compounds like beta-blockers.[15]
Mobile Phase A 0.02 M Sodium Octanesulfonate in water, adjusted to pH 3.0 with glacial acetic acidThe ion-pairing agent helps to improve the retention and peak shape of the basic beta-blocker molecules. The acidic pH suppresses the ionization of silanol groups on the silica support, reducing peak tailing.
Mobile Phase B Methanol or AcetonitrileThese are common organic modifiers used in reversed-phase chromatography to control the elution strength.[17]
Gradient/Isocratic Isocratic or a shallow gradientAn isocratic elution can be sufficient, but a shallow gradient may be necessary to resolve closely eluting impurities.[18]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column to ensure good efficiency.[18]
Column Temperature 25 - 35 °CControlling the column temperature ensures reproducible retention times.
Detection DAD/PDA at 295-297 nmThis wavelength provides good sensitivity for Timolol and its related compounds.[18][19] The DAD allows for peak purity assessment.

Troubleshooting Guide: Resolving Co-elution with this compound

This section provides a systematic approach to identifying and resolving co-elution issues.

Problem 1: I suspect a co-eluting impurity under my main Timolol peak. How can I confirm this?

Step 1: Peak Purity Analysis using a Diode Array Detector (DAD)

  • Why: This is the first and most accessible line of investigation to detect spectral heterogeneity within a single peak.[9]

  • Protocol:

    • Method Setup: Ensure your DAD is set to acquire spectra across a relevant UV range (e.g., 200-400 nm).

    • Sample Injection: Inject a sufficiently concentrated sample to obtain a strong signal for the main peak.

    • Data Analysis: In your chromatography data system (CDS), use the peak purity function. This will typically generate a "purity angle" and a "purity threshold."

    • Interpretation:

      • If the purity angle is less than the purity threshold , the peak is considered spectrally homogeneous.

      • If the purity angle is greater than the purity threshold , this indicates spectral differences within the peak, strongly suggesting co-elution.[20]

    • Visual Inspection: Manually compare the spectra from the upslope, apex, and downslope of the peak. Noticeable differences are a clear sign of co-elution.

Step 2: Forced Degradation Studies

  • Why: To intentionally generate potential degradation products, including those that might co-elute with the parent drug. This helps in developing a stability-indicating method as required by ICH guidelines.[21][22]

  • Protocol:

    • Prepare Stock Solution: Create a stock solution of Timolol Maleate in a suitable solvent (e.g., a mixture of water and methanol).

    • Apply Stress Conditions: Expose the sample to various stress conditions as outlined in the table below. A target degradation of 5-20% is generally recommended.[21]

    • Analyze Samples: Analyze all stressed samples, alongside an unstressed control, using your current HPLC method. Look for the appearance of new peaks or changes in the main peak's purity.[18]

Stress ConditionTypical ProtocolPotential Degradants
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.[21]Hydrolytic degradation products.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature for a few hours.[21]Hydrolytic degradation products.
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature.Oxidation products.
Thermal Degradation Heat the solid drug substance or a solution at a high temperature (e.g., 80°C for 48 hours).[8][18]Thermally induced degradants.
Photodegradation Expose the solution to UV light (e.g., in a photostability chamber).Photodegradants.
Problem 2: I have confirmed co-elution. How do I modify my HPLC method to resolve the impurities?

The key to achieving separation is to alter the selectivity of your chromatographic system. Selectivity is the ability to differentiate between two analytes.

Workflow for Method Optimization

G start Co-elution Confirmed step1 Adjust Mobile Phase Strength (Change %B or Gradient Slope) start->step1 step2 Change Organic Modifier (Methanol <=> Acetonitrile) step1->step2 If resolution is insufficient result Resolution Achieved step1->result If resolved step3 Adjust Mobile Phase pH step2->step3 If resolution is insufficient step2->result If resolved step4 Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) step3->step4 If resolution is insufficient step3->result If resolved step5 Consider Chiral Column (If stereoisomers are suspected) step4->step5 If isomers are possible step4->result If resolved step5->result If resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Steps for Method Modification:

  • Adjust Mobile Phase Strength:

    • Action: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention times of your compounds.[21] If using a gradient, make the slope shallower.

    • Causality: This increases the interaction time of the analytes with the stationary phase, which may be sufficient to resolve closely eluting peaks.

  • Change the Organic Modifier:

    • Action: Switch from methanol to acetonitrile, or vice versa.

    • Causality: Methanol and acetonitrile have different solvent properties (polarity, viscosity, and ability to engage in hydrogen bonding). This change can alter the elution order and improve selectivity between structurally similar compounds.

  • Adjust Mobile Phase pH:

    • Action: Modify the pH of the aqueous mobile phase by a small amount (e.g., ± 0.2-0.5 pH units).

    • Causality: Timolol and its impurities are basic compounds. Small changes in pH can alter their ionization state, which significantly impacts their retention on a reversed-phase column and can dramatically change selectivity.

  • Change the Stationary Phase Chemistry:

    • Action: If the above steps fail, switch to a column with a different stationary phase.[23]

    • Causality: A standard C18 column offers hydrophobic interactions. Other phases provide different interaction mechanisms:

      • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic compounds.

      • Polar-Embedded (e.g., amide or carbamate): Provides alternative selectivity through polar interactions.

      • Core-Shell Columns: These columns can provide higher efficiency and better resolution in shorter analysis times.[17]

  • Consider a Chiral Column:

    • Action: If you suspect the co-eluting impurity is a stereoisomer (enantiomer or diastereomer) of Timolol or another impurity, a chiral stationary phase is necessary for separation.[19][24]

    • Causality: Chiral columns create a stereospecific environment that allows for the differential interaction and separation of enantiomers.

Regulatory Context and Validation

All analytical methods used for impurity testing must be validated according to ICH Q2(R1) guidelines.[25][26][27][28] The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation characteristics include specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[27] The troubleshooting steps outlined in this guide are fundamental to developing a specific and stability-indicating method.

Furthermore, any adjustments made to established pharmacopeial methods must comply with the allowable changes outlined in documents like the USP General Chapter <621> on Chromatography.[29][30][31][32][33] This ensures that the modified method remains valid and compliant.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Saleem, K., Ali, I., Kulsum, U., & Aboul-Enein, H. Y. (2013). Recent developments in HPLC analysis of β-blockers in biological samples.
  • Recent Developments in HPLC Analysis of β-Blockers in Biological Samples | Journal of Chromatographic Science | Oxford Academic. (2013, April 24). Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Retrieved from [Link]

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  • Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). Retrieved from [Link]

  • Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. (2012, June 12). Retrieved from [Link]

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  • Peak Purity Algorithms using Diode Array Detectors - LCGC International. (2016, April 20). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • Recent Developments in HPLC Analysis of b-Blockers in Biological Samples - SciSpace. (2013, April 24). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques - LC Troubleshooting Bible. (2018, April 4). Retrieved from [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. (2024, January 1). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents. (n.d.).
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Retrieved from [Link]

  • Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science. (n.d.). Retrieved from [Link]

  • Peak purity in hplc - Pharmaguideline Forum. (2021, February 3). Retrieved from [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Retrieved from [Link]

  • Detecting impurities that coelute with the main peak. (n.d.). Retrieved from [Link]

  • This compound - precisionFDA. (n.d.). Retrieved from [Link]

  • Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed. (2019, January 11). Retrieved from [Link]

  • Synthesis and Characterization of 3-S-impurities in Timolol Maleate. (2025, January 30). Retrieved from [Link]

  • (S)-Isotimolol - Alentris Research Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed. (n.d.). Retrieved from [Link]

  • Timolol Maleate-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. (n.d.). Retrieved from [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (n.d.). Retrieved from [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. (n.d.). Retrieved from [Link]

  • Timolol Impurities - SynZeal. (n.d.). Retrieved from [Link]

  • Highly Sensitive Quantitation of N-Nitroso Timolol Impurity in Timolol API using the Agilent 6495D LC/TQ - LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5% - UGD Academic Repository. (2023, February 2). Retrieved from [Link]

  • Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. (2024, April 16). Retrieved from [Link]

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Technical Support Center: Impact of pH on the Retention Time of Isotimolol in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Isotimolol by High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and troubleshooting the chromatographic behavior of this compound, with a specific focus on the critical role of mobile phase pH.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational principles governing the retention of this compound in reversed-phase HPLC.

Q1: What is this compound and why is its chromatographic behavior critical?

This compound, chemically known as (2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, is a specified impurity of Timolol Maleate, a widely used beta-blocker.[1][2] As a process-related impurity or potential degradant, regulatory bodies require its accurate quantification to ensure the safety and efficacy of the final drug product. Its structural similarity to the active pharmaceutical ingredient (API), Timolol, makes selective and robust HPLC methods essential for quality control.[3]

Q2: How does mobile phase pH fundamentally alter the retention time of this compound?

This compound is a basic compound containing a secondary amine (the tert-butylamino group). The ionization state of this amine is directly controlled by the pH of the HPLC mobile phase. This relationship is the single most important factor governing its retention in reversed-phase HPLC.[4][5]

  • At Low pH: The mobile phase has a high concentration of protons (H+). The basic amine group on this compound becomes protonated, acquiring a positive charge (BH+). This ionized form is significantly more polar than the neutral form. In reversed-phase HPLC, where the stationary phase is non-polar, more polar compounds interact with it less, leading to shorter retention times .[5][6]

  • At High pH: The mobile phase has a low concentration of protons. The this compound molecule remains in its neutral, non-ionized form (B). This form is less polar (more hydrophobic) and interacts more strongly with the non-polar stationary phase, resulting in longer retention times .[5][7]

Q3: What is the pKa of this compound and why is it the most important parameter for method development?

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. While a specific experimental pKa for this compound is not widely published, its structure is nearly identical to that of Timolol, which has a reported pKa of 9.21 for its secondary amine.[8] For the purpose of HPLC method development, we can reliably use this value as a very close approximation.

The pKa value is critical because the most dramatic changes in retention occur when the mobile phase pH is close to the analyte's pKa (specifically, within the pKa ± 1.5 range).[9] Operating in this pH range leads to method instability, where minor fluctuations in pH can cause significant, unpredictable shifts in retention time and often result in poor peak shapes (e.g., tailing or broadening).[4]

Q4: What is the recommended pH strategy for developing a robust HPLC method for this compound?

For robust and reproducible results, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa.[7] Given this compound's estimated pKa of ~9.2, two primary strategies are viable:

  • Ion-Pairing or Low pH (Recommended): Set the mobile phase pH to ≤ 4. This ensures the this compound molecule is fully and consistently protonated (>99.9% ionized). This approach provides stable retention times and often improves peak shape by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[6] Many USP methods for Timolol and its related compounds adopt this strategy, using additives like trifluoroacetic acid (TFA) or phosphate buffers at a low pH.[10][11]

  • High pH (Alternative): Set the mobile phase pH to ≥ 11. This ensures the molecule is in its neutral, free-base form. This will yield longer retention times, which may be useful for resolving it from other early-eluting impurities. However, this approach requires specialized pH-stable columns, as traditional silica-based columns degrade rapidly above pH 8.[4][6]

The relationship between pH, ionization, and retention is summarized in the table below.

pH Range (Relative to pKa ≈ 9.2)Predominant State of this compoundPolarityExpected Retention in RP-HPLCMethod Robustness
pH < 7.2 Fully Protonated (Ionized, BH+)HighShort and StableExcellent
pH 7.2 - 11.2 Mixture of Ionized & NeutralVariableUnstable and ShiftingPoor (Avoid)
pH > 11.2 Fully Neutral (Free Base, B)LowLong and StableGood (Requires pH-stable column)
Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of this compound, framed in a direct question-and-answer format.

Q: My this compound retention time is drifting or shifting unexpectedly. What should I do?

A: Unstable retention time is the most common issue when analyzing ionizable compounds. A systematic approach is key to diagnosis. First, determine the nature of the shift.

G cluster_sudden Sudden RT Jump cluster_gradual Gradual RT Drift start Retention Time (RT) Shift Observed q1 Is the shift sudden (jump) or gradual (drift)? start->q1 sudden Check Method Setup & Eluent Prep q1->sudden Sudden drift Investigate Chemical/Column Changes q1->drift Gradual sudden_check1 Incorrect mobile phase pH/composition? sudden->sudden_check1 sudden_check2 Wrong flow rate or column temperature set? sudden->sudden_check2 sudden_check3 System leak? sudden->sudden_check3 drift_check1 Is buffer capacity insufficient? (pH changing over time) drift->drift_check1 drift_check2 Selective loss of volatile pH modifier (e.g., TFA)? drift->drift_check2 drift_check3 Column aging or contamination? drift->drift_check3

Caption: Troubleshooting workflow for retention time shifts.

Q: My this compound retention time is consistently shorter than expected and drifting even shorter over a sequence. What is the likely cause?

A: This is a classic symptom of a mobile phase pH issue when operating at low pH.

  • Primary Cause: Insufficient buffering or loss of the acidic modifier. If you are using an unbuffered acid like 0.1% formic or trifluoroacetic acid, its effective pH can be altered by the sample solvent or gradual evaporation. A gradual loss of the acid modifier over time will cause the mobile phase pH to slowly rise.[12] For a basic compound like this compound, a rising pH (e.g., from 2.8 to 3.5) will start to neutralize the molecule, making it less polar and thus increasing its retention. However, if the method relies on silanol suppression at low pH for good peak shape, a rising pH can increase unwanted ionic interactions with the stationary phase, paradoxically leading to peak tailing and sometimes shifts. A more common cause for shorter retention is column degradation or loss of stationary phase.

  • Solution:

    • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily.

    • Use a Buffer: Switch from a simple acid additive to a true buffer system (e.g., 20 mM potassium phosphate) adjusted to your target pH (e.g., pH 2.8). A buffer resists pH changes much more effectively than an unbuffered acid.[13]

    • Check Column Health: Run a column performance test with a standard to ensure the column has not aged prematurely. Gradual loss of the bonded phase will lead to shorter retention times for all analytes.[14]

Q: I'm seeing severe peak tailing for my this compound peak. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound is typically caused by two main factors related to pH.

  • Primary Cause 1: Operating near the pKa. If your mobile phase pH is in the 7.5-10.5 range, this compound exists as a mixture of ionized and neutral forms. This dual-state interaction with the stationary phase is a primary cause of peak broadening and tailing.[4]

  • Primary Cause 2: Secondary Silanol Interactions. At mid-range pH (approx. 4-7), the basic amine on this compound is protonated (positively charged), while residual silanol groups on the silica stationary phase are deprotonated (negatively charged). This leads to strong secondary ionic interactions that cause significant peak tailing.

  • Solutions:

    • Adjust pH: Move the mobile phase pH to well below 4. At this low pH, the silanol groups are protonated and neutral, eliminating the secondary ionic interaction and ensuring this compound is fully protonated, leading to a single, sharp peak.[6]

    • Use a "Base-Deactivated" Column: Modern columns labeled "B," "Shield," or "PFP" have advanced end-capping or embedded polar groups that shield the silanols, providing much better peak shape for basic compounds even at intermediate pH.

Q: My retention times are reproducible on one HPLC system but shift when I move the method to another. Why?

A: Assuming the mobile phase and column are identical, this issue often points to differences in the HPLC systems themselves, particularly how they handle pH and gradients.

  • Primary Cause: Differences in system dwell volume. The dwell volume is the volume from the point of solvent mixing to the head of the column. This volume differs between HPLC systems. In gradient elution, this can cause a significant shift in observed retention times.[13] While less impactful for isocratic methods, it can still be a factor if there are subtle differences in how the mobile phase is proportioned and delivered.

  • Solution:

    • Verify pH: Do not assume that preparing the mobile phase in the same way will yield the exact same on-column pH on two different systems. Small variations in pump proportioning can alter the final pH. It is best practice to measure the pH of the final mixed aqueous/organic mobile phase if possible, or at a minimum, ensure the aqueous buffer is prepared identically.

    • Temperature Control: Ensure that the column oven temperature is exactly the same and that the systems are in thermally stable environments. Temperature affects mobile phase viscosity and analyte retention.[15]

    • Method Adjustment: For gradient methods, the initial isocratic hold may need to be adjusted to compensate for dwell volume differences between the systems.

Part 3: Experimental Protocol
Protocol: pH Screening to Optimize this compound Retention

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for a new or problematic method for this compound.

Objective: To map the retention behavior of this compound across a range of pH values to identify a robust operating region.

Materials:

  • HPLC system with UV detector (detection at ~295-297 nm is suitable for Timolol/Isotimolol).[16][17]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers/Modifiers: Potassium phosphate monobasic, phosphoric acid, formic acid.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol:water.

    • Prepare a working standard of ~20 µg/mL by diluting the stock solution with the same solvent.

  • Prepare Aqueous Buffers (Aqueous Component of Mobile Phase):

    • pH 2.8: Prepare a 20 mM potassium phosphate solution in water. Adjust the pH to 2.8 using phosphoric acid.

    • pH 4.5: Prepare a 20 mM potassium phosphate solution in water. Adjust the pH to 4.5 using phosphoric acid.

    • pH 7.0: Prepare a 20 mM potassium phosphate solution in water. Adjust the pH to 7.0 using phosphoric acid/potassium hydroxide.

  • Chromatographic Analysis:

    • Mobile Phase Composition: 40% Acetonitrile : 60% Aqueous Buffer (adjust organic percentage if needed to achieve reasonable initial retention).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Experimental Run:

    • Equilibrate the column with the pH 2.8 mobile phase for at least 20 column volumes.

    • Inject the this compound working standard in triplicate. Record the retention time and observe the peak shape.

    • Flush the system and column thoroughly with 60:40 methanol:water.

    • Equilibrate the column with the pH 4.5 mobile phase. Repeat the triplicate injections.

    • Flush the system and column thoroughly.

    • Equilibrate the column with the pH 7.0 mobile phase. Repeat the triplicate injections.

  • Data Analysis:

    • Plot the average retention time of this compound versus the mobile phase pH.

    • Observe the trend: retention time should increase as pH increases.

    • Evaluate the peak asymmetry (tailing factor) at each pH. The best peak shape is expected at the lowest pH.

G cluster_input Inputs cluster_process Experimental Variable: Mobile Phase pH cluster_output Expected Outputs This compound This compound (pKa ~9.2) pH_Low pH ~ 2.8 State: Fully Ionized (BH+) pH_Mid pH ~ 7.0 State: Mostly Ionized (BH+) pH_High pH ~ 11.0 State: Fully Neutral (B) HPLC Reversed-Phase HPLC Column (C18) RT_Short Result Retention: Short Peak Shape: Good Robustness: High pH_Low->RT_Short RT_Mid Result Retention: Medium Peak Shape: Poor (Tailing) Robustness: Low pH_Mid->RT_Mid RT_Long Result Retention: Long Peak Shape: Good* Robustness: High pH_High->RT_Long note Requires pH-stable column RT_Long->note

Sources

Technical Support Center: Overcoming Matrix Effects in the Analysis of Isotimolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Isotimolol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. Here, we will delve into the common challenges posed by matrix effects and provide in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1][2] These endogenous materials, such as phospholipids, salts, proteins, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1] For a compound like this compound, a beta-blocker, achieving accurate measurement at low concentrations is critical for pharmacokinetic and toxicokinetic studies. Therefore, understanding and mitigating matrix effects is a mandatory part of method development and validation, as emphasized by regulatory bodies like the FDA.[3][4][5]

The primary culprits behind matrix effects in plasma and blood samples are often phospholipids, which are major components of cell membranes.[6][7] Due to their amphipathic nature, they are often co-extracted with analytes and can cause significant ion suppression in the MS source.[6][8]

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Q1: My this compound signal is showing significant suppression or enhancement when I analyze my samples. How can I confirm this is a matrix effect?

Answer: The first step is to systematically determine if and when ion suppression or enhancement is occurring in your chromatographic run. The most direct method for this is a post-column infusion experiment .

This technique helps visualize the regions in your chromatogram where co-eluting matrix components are affecting the ionization of your target analyte.[9]

Experimental Protocol: Post-Column Infusion Analysis
  • Analyte Infusion Setup: Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase). Using a syringe pump, continuously infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream via a 'T' connector placed between the analytical column and the mass spectrometer's ion source.[10]

  • Establish a Stable Baseline: Start the infusion and the LC-MS system. Allow the signal for this compound to stabilize, which will create a high, consistent baseline in your data acquisition software.

  • Inject Blank Matrix Extract: Once the baseline is stable, inject a blank matrix sample (e.g., extracted plasma from a drug-free source) that has been processed using your standard sample preparation procedure.

  • Analyze the Chromatogram: Observe the infused this compound signal. Any significant dip or drop from the stable baseline indicates a region of ion suppression . Conversely, a significant rise above the baseline indicates ion enhancement . The retention time of these deviations points to the elution of interfering matrix components.[10][11]

dot graph TD { subgraph "LC-MS/MS System" A[Mobile Phase] --> B(LC Pump); B --> C{Injector}; C --> D[LC Column]; D --> E{T-Connector}; F[Syringe Pump with this compound Solution] --> E; E --> G[MS Ion Source]; G --> H[Mass Analyzer]; end style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Post-column infusion experimental setup.

Q2: I've confirmed a matrix effect. What is the most effective way to eliminate or compensate for it?

Answer: The strategy to combat matrix effects is twofold:

  • Improve Sample Cleanup: The most robust approach is to remove the interfering components before they enter the LC-MS system.

  • Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensation.

Strategy 1: Optimizing Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix. Here's a comparison of common methods:

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[12][13]Fast, simple, inexpensive, and suitable for high-throughput workflows.[14][15]Results in a "dirtier" extract, with significant amounts of phospholipids and other soluble components remaining.[16] High potential for matrix effects.Rapid screening, when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[14][17]Provides a cleaner extract than PPT by removing many polar interferences like salts.[16] Can concentrate the analyte.More labor-intensive, requires solvent optimization, and can be difficult to automate. Not always efficient for polar analytes.Removing salts and highly polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[14][18][19]Provides the cleanest extracts, significantly reducing phospholipids and other matrix components.[20] High selectivity and analyte concentration.More complex method development, higher cost per sample.When high sensitivity and minimal matrix effects are required. It is highly effective for beta-blocker analysis in urine.[18][19]

Recommendation: For this compound, which is a moderately polar compound, starting with a simple Protein Precipitation is common. However, if ion suppression is observed, moving to Solid-Phase Extraction (SPE) is highly recommended. Mixed-mode SPE sorbents can be particularly effective for extracting beta-blockers from complex matrices like urine. There are also specialized SPE plates designed for efficient phospholipid removal.[8][20]

Strategy 2: The Power of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS (e.g., this compound-d5) is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[21] It will co-elute with this compound and experience the same degree of ion suppression or enhancement.[22][23] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification.[24]

However, it is crucial to verify that the SIL-IS truly co-elutes with the analyte, as deuterium isotope effects can sometimes cause slight retention time shifts, which may lead to differential matrix effects.[21]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Decision workflow for sample preparation.

Q3: My calibration curve is non-linear and my QC samples are failing, even with a SIL-IS. What could be the issue?

Answer: This scenario suggests a very severe matrix effect or an issue with the internal standard itself.

  • Extreme Matrix Effects: In some cases, the matrix effect can be so profound that even a co-eluting SIL-IS cannot fully compensate for it, especially if the analyte and IS signals are suppressed to a level near the limit of detection.[21] This is a strong indication that your sample preparation method is insufficient. You should move to a more rigorous cleanup technique like SPE.[20]

  • Internal Standard Purity: Verify the chemical and isotopic purity of your SIL-IS. If the SIL-IS contains a significant amount of the unlabeled analyte (this compound), it will artificially inflate the response at lower concentrations, leading to a non-linear curve and inaccurate results.[21]

  • Inter-individual Variability: Matrix effects can vary significantly between samples from different individuals.[22] Method validation should include testing blank matrix from at least six different sources to ensure the method is robust.[3] If you observe high variability in the IS response across different samples, it points to inconsistent matrix effects that your current method cannot handle.

FAQs: Frequently Asked Questions

Q1: What are the main sources of matrix effects in biological samples? A1: The primary sources are endogenous components like phospholipids, proteins, salts, and metabolites. Exogenous sources can also contribute, including anticoagulants (e.g., EDTA, heparin), dosing vehicles, and concomitant medications.[2]

Q2: Can I just dilute my sample to reduce matrix effects? A2: While a "dilute-and-shoot" approach can reduce the concentration of interfering components, it also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. It is generally less effective than a dedicated extraction procedure.[25]

Q3: How do I quantitatively assess the matrix effect during method validation? A3: The FDA guidance recommends a quantitative assessment.[3][26] This is typically done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution (mobile phase or reconstitution solvent). The ratio of these responses is called the "matrix factor."[2]

Protocol: Calculating the Matrix Factor (MF)
  • Prepare Set A: Analyze a standard solution of this compound in a neat solvent at a specific concentration (e.g., low and high QC levels).

  • Prepare Set B: Process at least six different lots of blank biological matrix through your sample preparation procedure. After the final extraction step, spike the resulting extracts with this compound to the same final concentration as in Set A.

  • Calculate MF: The Matrix Factor for each lot is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

  • Assess Variability: The coefficient of variation (CV%) of the matrix factor across the different lots should be less than 15%. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q4: Are there any chromatographic strategies to help mitigate matrix effects? A4: Yes. Improving chromatographic separation is a key strategy.

  • Increase Retention: By modifying the mobile phase or using a column with a different chemistry, you can try to shift the retention time of this compound away from the "suppression zones," which often occur early in the run where many polar matrix components elute.[1]

  • Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide narrower and sharper peaks, which can improve resolution between the analyte and interfering matrix components.

References

  • Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Improved screening method for beta-blockers in urine using solid-phase extraction and capillary gas chromatography-mass spectrometry.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology.
  • FDA guideline - Bioanalytical Method Valid
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
  • Bioanalytical Method Validation. U.S.
  • Extraction methods for the removal of phospholipids and other endogenous material
  • Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis.
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
  • Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chrom
  • High-Throughput Analysis of Timolol Maleate in Human Plasma by LC-MS/MS. Benchchem.
  • Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chromatography/mass spectrometry.
  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Sample Prepar
  • Protein Precipit
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Prepar
  • Precipit
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
  • An Uncommon Fix for LC–MS Ion Suppression.
  • An Efficient Single Phase Method for the Extraction of Plasma Lipids.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Protein Precipitation Techniques.
  • Electrochemically modulated liquid-liquid extraction of ionized drugs under physiological conditions. Journal of the American Chemical Society.
  • Protein precipit
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
  • Determination of beta-blocker drugs in pharmaceutical preparations by non-suppressed ion chromatography.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
  • How Do You Prepare A Sample For LC-MS Analysis?. YouTube.
  • Steroid Liquid Sample Extraction Protocol. Arbor Assays.
  • Extraction Procedure Optimization of Atenolol from Dried Plasma Spots.

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Validation & Comparative

A Comparative Analysis of Isotimolol and Timolol Beta-Blocking Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the beta-blocking activity of Timolol and its stereoisomer, Isotimolol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explore the fundamental principles of stereochemistry in pharmacology and the practical methodologies used to quantify and compare beta-adrenergic antagonism. We will examine the causality behind experimental choices and present supporting data to offer a comprehensive understanding of these two compounds.

Introduction to Beta-Blockers and the Significance of Stereoisomerism

Beta-adrenergic receptors (β-receptors), primarily of the β1 and β2 subtypes, are integral components of the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine. Stimulation of β1-receptors, predominantly found in the heart, increases heart rate and contractility, while β2-receptor stimulation in the lungs and peripheral blood vessels leads to bronchodilation and vasodilation.[1]

Beta-blockers (β-blockers) are competitive antagonists that bind to these receptors, thereby inhibiting the effects of catecholamines.[1][2] Timolol is a potent, non-selective beta-blocker, meaning it blocks both β1 and β2 receptors.[3][4] It is widely used topically as an eye drop to treat glaucoma and ocular hypertension by reducing the production of aqueous humor, which in turn lowers intraocular pressure (IOP).[2][4][5][6]

The Timolol molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Timolol and (R)-Timolol. Commercially available Timolol is the pure (S)-enantiomer.[7][8] Its counterpart, the (R)-enantiomer, is often referred to as this compound in comparative literature, and its distinct pharmacological profile is the central focus of this analysis.[9][10][11] The differential activity of these enantiomers provides a classic example of how stereochemistry is a critical determinant of pharmacological effect and therapeutic safety.[12]

Structural Distinction: (S)-Timolol vs. (R)-Isotimolol

The chemical structure of both enantiomers is identical in terms of atomic composition and connectivity. The sole difference lies in the three-dimensional arrangement of the groups around the chiral carbon in the propanolamine side chain. This subtle structural variance profoundly impacts how each molecule interacts with the chiral environment of its biological receptor target.

Caption: Chemical structures of (S)-Timolol and its enantiomer, (R)-Isotimolol.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

The therapeutic and adverse effects of Timolol stem from its blockade of the β-adrenergic signaling pathway. When an agonist like norepinephrine binds to a β-receptor, it activates a G-protein-coupled cascade, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses. Timolol competitively binds to the receptor, preventing this activation without initiating a response itself.

G cluster_pathway β-Adrenergic Signaling Pathway cluster_blockade Point of Blockade Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Timolol Timolol / this compound (Antagonist) Timolol->Receptor Competitive Binding

Caption: Simplified signaling pathway of β-receptor activation and inhibition.

Comparative Beta-Blocking Activity: Experimental Evidence

The core of this analysis lies in the experimental data that differentiates the beta-blocking activity of (S)-Timolol and (R)-Isotimolol. We will examine both in vitro and in vivo studies.

Part A: In Vitro Analysis of Receptor Binding

The initial assessment of a beta-blocker's activity is typically performed in vitro to determine its binding affinity for specific receptor subtypes. This provides a direct measure of the drug-receptor interaction, free from the complexities of a whole biological system.

Experimental Protocol: Radioligand Binding Assay

This technique quantifies the affinity of a drug for a receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of (S)-Timolol and (R)-Isotimolol for β1- and β2-adrenergic receptors. A lower Ki value indicates higher binding affinity.

  • Methodology:

    • Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary cells) engineered to express high densities of either human β1- or β2-adrenergic receptors.[13]

    • Competitive Binding: A constant concentration of a radiolabeled antagonist (e.g., ³H-dihydroalprenolol) is incubated with the cell membranes.[10]

    • Test Compound Addition: Increasing concentrations of the unlabeled test compounds ((S)-Timolol and (R)-Isotimolol) are added to the incubation mixture.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand via rapid filtration.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Data Summary: In Vitro Receptor Affinity

Published studies consistently demonstrate a significant difference in the affinity of the two enantiomers for beta-receptors found in extraocular tissues, such as the lungs and heart.

CompoundTarget ReceptorRelative Potency / AffinitySupporting Evidence
(S)-Timolol β-receptors (Pulmonary, Atrial)HighThe benchmark for beta-blocking activity.
(R)-Isotimolol β-receptors (Pulmonary, Atrial)50 to 90 times less potent than (S)-Timolol.Antagonism of isoproterenol effects on pulmonary and atrial receptors.[10]
(S)-Timolol Ocular β-receptors (Iris-ciliary body)HighDisplaces ³H-dihydroalprenolol binding effectively.[10]
(R)-Isotimolol Ocular β-receptors (Iris-ciliary body)Approx. one-third as potent as (S)-Timolol.Shows significantly less stereoselectivity at ocular sites compared to extraocular sites.[10]
  • Causality and Insight: The data reveals high stereoselectivity at β-receptors in the heart and lungs, where (S)-Timolol binds with much greater affinity.[10] Crucially, this stereoselectivity is far less pronounced in the ocular tissues responsible for mediating IOP reduction.[10] (R)-Isotimolol, while much weaker systemically, retains a substantial fraction of its binding affinity at the desired ocular target.[10]

Part B: In Vivo Analysis of Pharmacological Effects

In vivo studies are essential to confirm that the binding affinities observed in vitro translate to tangible physiological effects in a living organism.

Experimental Protocol 1: Human Study of Systemic and Airway Effects

  • Objective: To compare the potency of topically applied (S)-Timolol and (R)-Isotimolol in causing bronchoconstriction in asthmatic subjects, a known risk of non-selective beta-blockade.

  • Methodology (Double-Blind, Randomized Crossover Study):

    • Subject Selection: Mildly asthmatic patients who have previously shown bronchoconstriction in response to Timolol eye drops are recruited.[14]

    • Treatment Arms: Each subject receives escalating doses of (S)-Timolol, (R)-Isotimolol (often coded, e.g., L-714,465), and a placebo vehicle in a randomized order, with a washout period between treatments.[14]

    • Drug Administration: The compounds are administered as eye drops.

    • Efficacy Measurement: Airway response is measured via spirometry, specifically assessing the Forced Expiratory Volume in one second (FEV1) and specific airway conductance (sGaw).[14]

    • Data Analysis: Dose-response curves are generated for each compound to determine the relative potency in causing a decrease in FEV1 and sGaw.

Experimental Protocol 2: Animal Model of Ocular Hypotension

  • Objective: To compare the efficacy of (S)-Timolol and (R)-Isotimolol in lowering IOP in an animal model.

  • Methodology:

    • Model: Rabbits are often used. Ocular hypertension can be induced (e.g., with α-chymotrypsin) to create a more sensitive model for detecting IOP reduction.[10]

    • Drug Administration: A single topical dose of each enantiomer solution or a vehicle control is administered to the eyes.

    • Efficacy Measurement: IOP is measured at baseline and at multiple time points post-instillation using a tonometer.

    • Data Analysis: The magnitude and duration of IOP reduction are compared between the treatment groups.

Data Summary: In Vivo Pharmacological Activity

Parameter(S)-Timolol(R)-IsotimololSupporting Evidence
IOP Reduction Potent reduction in IOP.Significant IOP-lowering effect, though less potent than (S)-Timolol.Studies in rabbits and humans show (R)-Isotimolol is effective but requires a higher concentration for a similar effect.[10][11][14]
Airway Constriction Dose-dependent bronchoconstriction in asthmatics.Dose-dependent bronchoconstriction, but is ~4 times less potent than (S)-Timolol.A study in asthmatic subjects directly compared the airway response to both enantiomers.[14]
Systemic β-Blockade Pronounced systemic effects (e.g., reduced heart rate).Significantly reduced systemic β-blocking activity.Animal studies show it is 50-90 times less potent at extraocular receptors.[10] Human studies also confirm lower systemic activity.[9]

Synthesis and Therapeutic Implications

The collective evidence from in vitro and in vivo experiments paints a clear picture. While (S)-Timolol is a highly potent non-selective beta-blocker at all receptor sites, (R)-Isotimolol exhibits a unique and therapeutically interesting pharmacological profile. It retains a clinically relevant ability to lower IOP while demonstrating markedly attenuated beta-blocking activity at systemic sites like the heart and lungs.[10][11]

This differential activity suggests that the beta-receptors in the eye that modulate aqueous humor production may have different stereochemical requirements than those in the cardiopulmonary system.[10] The key implication is that (R)-Isotimolol could represent a safer therapeutic alternative for glaucoma patients who are at high risk for the systemic side effects of non-selective beta-blockade, such as individuals with asthma, COPD, bradycardia, or heart block.[10][14]

G cluster_s (S)-Timolol Profile cluster_r (R)-Isotimolol Profile S_Ocular High Ocular Activity (IOP Reduction) S_Risk Higher Risk of Side Effects S_Ocular->S_Risk R_Ocular Moderate Ocular Activity (IOP Reduction) S_Ocular->R_Ocular Greater Potency S_Systemic High Systemic Activity (Cardiopulmonary Effects) S_Systemic->S_Risk R_Systemic Low Systemic Activity (Cardiopulmonary Effects) S_Systemic->R_Systemic Much Greater Potency (50-90x) R_Risk Lower Risk of Side Effects S_Risk->R_Risk Safety Advantage R_Ocular->R_Risk R_Systemic->R_Risk

Caption: Comparative logic of the therapeutic profiles of (S)-Timolol and (R)-Isotimolol.

Conclusion

The comparative analysis of this compound ((R)-Timolol) and Timolol ((S)-Timolol) serves as a powerful illustration of stereoselectivity in drug action. While both enantiomers can lower intraocular pressure, (S)-Timolol is a significantly more potent systemic beta-blocker, which accounts for its well-documented side effects. (R)-Isotimolol retains useful ocular hypotensive activity but possesses a substantially lower liability for causing adverse cardiopulmonary events. This separation of desired ocular effect from undesired systemic action highlights the potential for developing safer medications through the clinical use of pure enantiomers, tailored to maximize therapeutic benefit while minimizing risk.

References

  • Timolol-maleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Timolol Ophthalmic: Package Insert / Prescribing Inform
  • Timolol – eDrug. (2016, October 6). eDrug.
  • What is the mechanism of Timolol? (2024, July 17).
  • Timolol. (n.d.). Wikipedia.
  • (S)-Isotimolol. (2023, August 15). Smolecule.
  • Tse, S. Y., & Wong, J. (n.d.). Comparisons of beta-adrenergic blocking properties of S- and R-timolol in humans. PubMed.
  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.).
  • Richards, R., Tattersfield, A. E. (1987). Comparison of the airway response to eye drops of timolol and its isomer L-714,465 in asthmatic subjects. British Journal of Clinical Pharmacology, 24(4), 485–491.
  • Share, N. N., Lotti, V. J., Gautheron, P., Schmitt, C., & Sestelo, A. (1984). R-enantiomer of timolol: a potential selective ocular antihypertensive agent. Graefe's Archive for Clinical and Experimental Ophthalmology, 221(5), 234–238.
  • This compound. (n.d.). PubChem.
  • (S)-Isotimolol. (n.d.). Alentris Research Pvt. Ltd.
  • Lee, F. L., Lee, P. F., & Chen, C. W. (1991). Effects of D-timolol on intraocular pressure (IOP)
  • (S)-Isotimolol | CAS No- 158636-96-5. (n.d.). Chemicea.
  • Beta-blockers: Historical Perspective and Mechanisms of Action. (n.d.).
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019, February 13). MDPI.
  • (+-)-Timolol. (n.d.). PubChem.
  • Timolol. (n.d.). PubChem.

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A Comparative Guide to the Quantification of Isotimolol: Validation of a C18 HPLC-UV Method Against Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. Isotimolol, a stereoisomer of the beta-blocker Timolol, presents a unique analytical challenge due to its structural similarity to the parent compound.[1][2] This guide provides an in-depth validation of a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a C18 column for the quantification of this compound. Furthermore, it offers a comparative analysis with alternative techniques, namely Supercritical Fluid Chromatography (SFC) and High-Performance Thin-Layer Chromatography (HPTLC), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical strategies.

The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[3] This guide is structured to not only present a validated method but also to explain the scientific rationale behind the experimental choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

The C18 Column: A Workhorse for Beta-Blocker Analysis

Reverse-phase chromatography, particularly with C18 stationary phases, is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities.[8] For beta-blockers like this compound, the hydrophobic interactions between the alkyl chains of the C18 column and the non-polar regions of the molecule, coupled with polar interactions with the mobile phase, allow for excellent separation and resolution.[9] The choice of a C18 column is predicated on its proven efficacy in resolving Timolol and its related substances, offering a reliable platform for method development and validation.[10][11][12][13]

Experimental Workflow: C18 HPLC-UV Method Validation

The validation of the C18 HPLC-UV method for this compound quantification was conducted in accordance with ICH Q2(R2) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Caption: Workflow for this compound quantification and validation using a C18 HPLC-UV method.

Detailed Protocol: Validated C18 HPLC-UV Method

This protocol outlines the validated isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC System: An isocratic HPLC system equipped with a UV-Visible detector.[14]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12][15]

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade methanol and water.[11]

  • Reagents: Formic acid or phosphate buffer for pH adjustment.[12][13]

  • Reference Standard: this compound and Timolol Maleate reference standards of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 20:80 v/v or 75:25 v/v), with the aqueous phase containing a small percentage of formic acid (e.g., 0.05%) or a phosphate buffer to maintain a consistent pH.[11][12] The optimal ratio should be determined during method development to achieve sufficient resolution between this compound and Timolol.

  • Flow Rate: 0.7 to 1.0 mL/min.[12][13]

  • Detection Wavelength: 294 nm or 295 nm, the λmax of Timolol Maleate.[11][16]

  • Injection Volume: 20 µL.[17]

  • Column Temperature: Ambient.[17]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.[13]

4. Validation Parameters and Acceptance Criteria (Based on ICH Guidelines):

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from the Timolol peak and any other potential impurities or excipients.[5][17]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (R²) of ≥ 0.999.[18][19]
Accuracy Percent recovery between 98.0% and 102.0% for spiked samples at three different concentration levels.[13]
Precision (RSD%) Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.[13]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.[17][18]
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.[17][18]

Comparative Analysis: Alternative Quantification Methods

While the C18 HPLC-UV method is robust and widely accessible, alternative techniques may offer advantages in specific scenarios.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener and faster alternative to normal-phase HPLC for the separation of chiral compounds like Timolol and its enantiomer.[20]

  • Principle: Utilizes a mobile phase composed of carbon dioxide in its supercritical state, often with a small amount of organic modifier. This results in lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption.[20]

  • Advantages:

    • Speed: Significantly shorter run times compared to HPLC.[20]

    • Environmental Impact: Reduced use of organic solvents.[20]

    • Selectivity: Can offer different selectivity for chiral separations compared to reversed-phase HPLC.

  • Considerations: Requires specialized instrumentation that may not be as readily available as standard HPLC systems.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of pharmaceuticals.[21][22]

  • Principle: A sophisticated form of thin-layer chromatography that utilizes high-performance layers with smaller and more uniform particle sizes, leading to better resolution and sensitivity. Quantification is achieved through densitometric scanning of the separated spots.[21]

  • Advantages:

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[22]

    • Cost-Effective: Lower solvent consumption per sample compared to HPLC.[21]

    • Flexibility: Different mobile phases can be tested quickly to optimize separation.

  • Considerations: Generally offers lower resolution and sensitivity compared to HPLC and SFC. The manual nature of some steps can introduce variability.[22]

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the C18 HPLC-UV method in comparison to SFC and HPTLC for the quantification of this compound.

ParameterC18 HPLC-UVSupercritical Fluid Chromatography (SFC)High-Performance Thin-Layer Chromatography (HPTLC)
Selectivity/Specificity Excellent for resolving Timolol and this compound.[17]Excellent for chiral separations, offering alternative selectivity.[20]Good, but may be challenging for closely related impurities.[21]
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[11][18][19]Can achieve comparable or better sensitivity than HPLC.[20]Generally lower sensitivity, in the ng/spot range.[21]
Analysis Time Moderate (typically 5-15 minutes per sample).[10]Fast (often under 5 minutes per sample).[20]High throughput (multiple samples per plate).
Cost (Instrument/Operational) Moderate instrument cost, moderate solvent consumption.High instrument cost, low solvent consumption.Low instrument cost, very low solvent consumption.
Environmental Impact Moderate, dependent on mobile phase composition.Low, due to the use of CO2.[20]Very low.
Regulatory Acceptance Widely accepted and documented in pharmacopeias.[23]Gaining acceptance, particularly for chiral analysis.[20]Accepted for certain applications, but less common for primary quantification.

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Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Timolol Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling for Timolol

Timolol, a non-selective beta-adrenergic blocker, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can arise from manufacturing processes, degradation, or storage, can impact the safety and effectiveness of the final drug product. Therefore, robust and reliable analytical methods for impurity profiling are paramount. This guide provides an in-depth comparison of analytical methodologies for Timolol impurity profiling, with a focus on the cross-validation of these techniques to ensure data integrity and regulatory compliance.

Understanding the stability of Timolol is crucial, as degradation products constitute a significant class of impurities. Forced degradation studies, which expose the drug substance to stress conditions such as heat, acid, base, and oxidation, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][3][4] For instance, Timolol has been shown to be particularly susceptible to degradation in alkaline conditions.[4]

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), providing a comprehensive framework for their cross-validation in the context of Timolol impurity profiling.

The Foundation of Trust: Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical exercise to demonstrate that two or more distinct methods are equivalent and can be used interchangeably. This is particularly important when transferring a method between laboratories, updating an existing method to a more advanced technology (e.g., from HPLC to UPLC), or when a secondary method is needed for confirmatory purposes. The process involves a direct comparison of the validation parameters of the methods, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[5][6][7]

The core validation parameters that must be assessed during cross-validation include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including impurities and degradation products.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

The updated ICH Q2(R2) guideline emphasizes a lifecycle management approach to analytical procedures, encouraging a more holistic and continuous evaluation of method performance.[5][9]

Chromatographic Techniques: A Head-to-Head Comparison for Timolol Impurity Profiling

High-Performance Liquid Chromatography (HPLC) has long been the workhorse for pharmaceutical analysis, including impurity profiling of Timolol.[1][3] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in speed, resolution, and sensitivity.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

Traditional HPLC methods for Timolol and its related substances often utilize reversed-phase chromatography with a C18 column.[2][3] A typical mobile phase might consist of a buffer and an organic modifier like methanol or acetonitrile.[3][4] UV detection is commonly employed, with a wavelength around 295 nm being suitable for Timolol.[3][4][13]

While reliable, HPLC methods can have longer run times and consume larger volumes of solvent.[10][11] For instance, a reported HPLC method for Timolol related substances had a run time that was four times the retention time of the main peak.[3][13]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems.[14] This results in several key advantages for impurity profiling:

  • Increased Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.[10][11]

  • Enhanced Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving the detection of trace-level impurities.[10][11]

  • Faster Analysis Times: Significantly shorter run times increase sample throughput and laboratory efficiency.[10][11][12]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[10][11]

The transition from an established HPLC method to a UPLC method requires careful cross-validation to ensure that the performance characteristics are equivalent or improved.

Capillary Electrophoresis (CE): A Complementary Technique

Capillary Electrophoresis offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. This makes it a powerful complementary technique to liquid chromatography for impurity profiling, especially for chiral separations.[15][16] Timolol possesses a chiral center, and the determination of its enantiomeric purity is a critical quality attribute.[17][18][19] Nonaqueous Capillary Electrophoresis (NACE) has been successfully applied for the enantiomeric purity determination of S-timolol.[15]

Experimental Design for Cross-Validation

A robust cross-validation study design is essential to generate meaningful and defensible data.

Forced Degradation Studies

To ensure the specificity and stability-indicating nature of the analytical methods, forced degradation studies should be performed on Timolol maleate.[1][3][4] This involves subjecting the drug substance to various stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature for 1 hour.[4]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: e.g., 80°C for 48 hours.[3][13]

  • Photolytic Degradation: Exposure to UV light.

The stressed samples are then analyzed by all methods being compared to ensure that all degradation products are adequately separated from the parent peak and from each other.

Comparative Analysis of Validation Parameters

The core of the cross-validation study is the direct comparison of the performance of each method using a common set of samples, including the active pharmaceutical ingredient (API), finished product, and stressed samples.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected performance characteristics of HPLC, UPLC, and CE for Timolol impurity profiling, based on established analytical principles and published data.

Table 1: Comparison of Typical Chromatographic/Electrophoretic Conditions

ParameterHPLCUPLCCapillary Electrophoresis (Chiral)
Column/Capillary C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µmFused Silica Capillary
Mobile Phase/BGE Methanol:BufferAcetonitrile:BufferNon-aqueous buffer with chiral selector
Flow Rate/Voltage 1.0 - 1.5 mL/min[3][13]0.3 - 0.5 mL/min20 - 30 kV
Detection UV at ~295 nm[3][4][13]UV at ~295 nmUV at ~297 nm[17][19]
Typical Run Time 20 - 40 minutes5 - 15 minutes10 - 20 minutes

Table 2: Comparative Validation Parameters

Validation ParameterHPLCUPLCCapillary ElectrophoresisAcceptance Criteria (as per ICH)
Specificity Good separation from known impurities and degradants.Excellent separation, higher peak purity.High selectivity for enantiomers.Peak purity index > 0.99; Resolution > 1.5
Linearity (r²) > 0.999[3]> 0.999> 0.999r² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%[4]98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assay; 80.0 - 120.0% for impurities
Precision (%RSD) < 2.0%< 1.5%< 2.5%Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%
LOQ (µg/mL) ~0.15 µg/mL[3][13]Lower than HPLCDependent on injection volume and stacking techniquesSignal-to-Noise Ratio ≥ 10
Robustness Generally robustSensitive to mobile phase composition and temperatureSensitive to buffer pH, voltage, and temperatureNo significant change in results with small variations

Experimental Protocols

Protocol 1: HPLC Method for Timolol Impurity Profiling
  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Prepare a suitable mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm.[3][4][13]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of Timolol maleate in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

Protocol 2: UPLC Method for Timolol Impurity Profiling
  • Chromatographic System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of all impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of Timolol maleate in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

Protocol 3: Chiral Capillary Electrophoresis Method for Enantiomeric Purity
  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): A solution containing a chiral selector (e.g., a cyclodextrin derivative) in a non-aqueous buffer.[15]

  • Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Detection Wavelength: 297 nm.[17][19]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve Timolol maleate in the BGE to an appropriate concentration.

  • Procedure: Condition the capillary with the BGE, inject the sample, and apply the voltage. Record the electropherogram.

Visualization of Workflows

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_outcome Outcome HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness UPLC UPLC Method UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOQ UPLC->Robustness CE CE Method CE->Specificity CE->Linearity CE->Accuracy CE->Precision CE->LOQ CE->Robustness Data_Comparison Data Comparison & Equivalence Testing Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOQ->Data_Comparison Robustness->Data_Comparison Interchangeable Methods are Interchangeable Data_Comparison->Interchangeable

Caption: Workflow for the cross-validation of analytical methods.

Method Performance Comparison

MethodPerformance cluster_hplc HPLC cluster_uplc UPLC cluster_ce Capillary Electrophoresis H_Speed Standard Speed U_Speed High Speed H_Speed->U_Speed Improved H_Res Good Resolution U_Res Excellent Resolution H_Res->U_Res Improved H_Solvent High Solvent Use U_Solvent Low Solvent Use H_Solvent->U_Solvent Reduced C_Chiral Excellent for Chiral Separation C_Mechanism Orthogonal Separation C_Throughput High Throughput Potential

Caption: Comparison of key performance attributes of HPLC, UPLC, and CE.

Conclusion and Recommendations

The cross-validation of analytical methods for Timolol impurity profiling is a scientifically rigorous process that ensures the reliability and consistency of data. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed, resolution, sensitivity, and reduced environmental impact.[10][11] For new method development or in high-throughput environments, UPLC is the recommended platform.

Capillary Electrophoresis serves as an invaluable orthogonal technique, particularly for the critical assessment of enantiomeric purity, which may not be readily achievable with standard reversed-phase LC methods.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. However, a thorough cross-validation, as outlined in this guide, is non-negotiable to ensure that the chosen methods are fit for their intended purpose and meet the stringent requirements of regulatory bodies.

References

  • S1 PP 80 Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in. (n.d.). Retrieved January 14, 2026, from [Link]

  • Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. (2022). Macedonian Pharmaceutical Bulletin, 68(Suppl 1), 199–200.
  • Laddha, U. D., et al. (2014). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of PharmTech Research, 6(4), 1364–1371.
  • Fillet, M., et al. (2006). Nonaqueous capillary electrophoresis method for the enantiomeric purity determination of S-timolol using heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin: validation using the accuracy profile strategy and estimation of uncertainty.
  • LC method for the simultaneous determination of R‐timolol and other closely related impurities in S‐timolol maleate: Optimization by use of an experimental design | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Timolol Formulations with Varying Impurity Levels

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the ophthalmology field.

Objective: This guide provides a comprehensive framework for evaluating and comparing the efficacy of Timolol ophthalmic formulations, with a specific focus on the impact of impurity profiles. We will move beyond simple descriptions to explain the causal links between analytical choices, experimental outcomes, and clinical relevance, equipping you with self-validating protocols to ensure data integrity.

Introduction: Beyond the Active Ingredient

Timolol, a non-selective beta-adrenergic blocker, has been a cornerstone in the management of open-angle glaucoma and ocular hypertension for decades.[1] Its primary mechanism involves reducing aqueous humor production, thereby lowering intraocular pressure (IOP).[2] While the concentration of the active pharmaceutical ingredient (API), Timolol Maleate, is a primary determinant of efficacy, the formulation's purity is a critical, and often underestimated, factor. Ophthalmic drugs are administered to a sensitive and highly vascularized organ, making them particularly susceptible to adverse effects from impurities.[3][4]

The presence of impurities—be they enantiomeric isomers, degradation products, or synthesis-related substances—can significantly alter a formulation's safety and therapeutic performance.[1] This guide presents a multi-tiered experimental approach to dissect and quantify these differences, providing a robust methodology for comparing Timolol formulations with varying impurity levels.

The Landscape of Timolol Impurities: A Primer

Understanding the nature of potential impurities is the first step in assessing their impact. For Timolol Maleate, impurities can be broadly categorized:

  • Enantiomeric Impurities: Timolol is the S-enantiomer (l-timolol).[5] Its optical isomer, the R-enantiomer (d-timolol), is a common process-related impurity.[6][7] While not inert, d-timolol exhibits significantly less beta-blocking activity and a reduced ocular hypotensive effect compared to the l-isomer.[2][8] Its presence, therefore, effectively dilutes the therapeutic potency of the formulation.

  • Degradation Products: Timolol Maleate is susceptible to degradation under certain conditions. Forced degradation studies consistently show that the molecule is particularly unstable in alkaline environments and can also degrade under oxidative and high-temperature stress.[9][10][11] These degradants introduce new chemical entities into the formulation, with unknown efficacy and safety profiles.

  • Synthesis-Related Impurities: These are substances introduced or formed during the API manufacturing process, such as unreacted intermediates or by-products.[1] Companies like Pharmaffiliates list several known impurities, such as Timolol Impurity B and C, that must be monitored.[12]

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in ophthalmic drug products, recognizing their potential to affect product quality, safety, and efficacy.[4][13][14]

A Multi-Tiered Experimental Framework for Efficacy Comparison

To conduct a meaningful comparison, we must employ a logical and interconnected series of experiments. Each tier of this framework builds upon the last, creating a comprehensive picture from chemical composition to preclinical pharmacodynamic effect.

G cluster_0 Experimental Workflow T1 Tier 1: Analytical Characterization (Impurity Profiling) T2 Tier 2: In Vitro Performance (Corneal Permeation) T1->T2 Quantified Formulations Result Comparative Efficacy & Safety Profile T1->Result T3 Tier 3: Preclinical Safety (Ocular Irritation) T2->T3 Bioavailability Data T4 Tier 4: Preclinical Efficacy (IOP Reduction) T3->T4 Safety Assessment T4->Result Pharmacodynamic Data G Donor Donor Compartment (Timolol Formulation) Membrane Excised Cornea / Membrane Donor->Membrane Receptor Receptor Compartment (Simulated Lacrimal Fluid, 37°C) Stirred continuously Membrane->Receptor Sampling Sampling Port Receptor->Sampling G Start Impurity Detected in Ophthalmic Formulation CheckThreshold Impurity Level > Identification Threshold? (e.g., 10 ppm per FDA Draft Guidance) Start->CheckThreshold Identify Identify Structure of Impurity CheckThreshold->Identify Yes Acceptable Impurity Level Acceptable CheckThreshold->Acceptable No CheckQualThreshold Impurity Level > Qualification Threshold? (e.g., 20 ppm per FDA Draft Guidance) Identify->CheckQualThreshold Qualify Conduct Safety Studies (e.g., Toxicology, Irritation) CheckQualThreshold->Qualify Yes CheckQualThreshold->Acceptable No Qualify->Acceptable

Sources

Spectroscopic techniques for the structural elucidation of Isotimolol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Elucidation of Isotimolol

In the landscape of pharmaceutical quality control, the unambiguous identification of impurities is paramount to ensuring drug safety and efficacy. This compound, a specified impurity of the beta-adrenergic blocker Timolol, presents a significant analytical challenge due to its isomeric relationship with the active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of key spectroscopic techniques, offering researchers and drug development professionals a comprehensive framework for the structural elucidation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a scientifically rigorous approach.

The Analytical Challenge: Differentiating Isomers

Timolol is a widely prescribed medication for managing glaucoma and hypertension.[2] Its therapeutic action is intrinsically linked to its specific molecular architecture. This compound shares the same molecular formula (C₁₃H₂₄N₄O₃S) and molecular weight (316.42 g/mol ) as Timolol, differing only in the point of attachment of the side chain to the thiadiazole ring.[1][2] This subtle difference necessitates the use of high-resolution analytical techniques capable of probing the precise connectivity of atoms.

CompoundChemical StructureKey Difference
Timolol (S)-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-olSide chain attached at position 3 of the thiadiazole ring.
This compound 3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-olSide chain attached at position 2 of the propanol unit.

Note: The structures above illustrate the core difference in connectivity. Timolol is the S-enantiomer, while this compound is often found as a racemic mixture.[1][2]

A Comparative Guide to Spectroscopic Techniques

Spectroscopic methods are indispensable tools in pharmaceutical analysis, offering rapid and non-destructive insights into molecular structure.[3][4] However, for the specific challenge of differentiating this compound from Timolol, their utility varies significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing isomers by providing a detailed map of the molecular structure.[5][6] It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), revealing their chemical environment and connectivity.[5]

Expertise & Experience: The key to differentiating Timolol and this compound lies in analyzing the chemical shifts and splitting patterns of the protons in the propanolamine side chain.

  • For Timolol: The CH group attached to the secondary alcohol (C2 of the propanol chain) is adjacent to a CH₂ group. This will result in a characteristic multiplet.

  • For this compound: The CH group is now bonded to the ether oxygen and is adjacent to both a CH₂ (amino side) and another CH₂ (hydroxyl side), leading to a distinctly different chemical shift and splitting pattern.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for providing unequivocal proof of structure.[7][8] A COSY spectrum would show correlation between the CH-OH proton and the adjacent CH₂ protons, while an HMBC spectrum would reveal long-range correlations between protons on the side chain and carbons in the thiadiazole ring, confirming the exact point of attachment.

Strengths:

  • Provides unambiguous structural information on atomic connectivity.[5]

  • Highly specific and capable of distinguishing subtle isomeric differences.

  • Quantitative NMR (qNMR) can be used for potency testing.[5]

Limitations:

  • Relatively lower sensitivity compared to mass spectrometry.

  • Requires higher sample concentrations.

Mass Spectrometry (MS): The First Line of Identification

Mass spectrometry is essential for determining the molecular weight of an unknown impurity.[6] For this compound, MS would confirm its molecular weight as 316.42 g/mol , identical to Timolol, immediately identifying it as an isomer.

Expertise & Experience: While electron impact ionization (EI) will produce a molecular ion peak (or M+H⁺ in soft ionization techniques like ESI), the fragmentation patterns of these two isomers might be very similar. However, subtle differences can be exploited. Alpha-cleavage next to the nitrogen atom in the side chain is a dominant fragmentation pathway for amines.[9] The position of the hydroxyl group influences subsequent fragmentations, which can be diagnostic. High-resolution mass spectrometry (HRMS) provides unparalleled accuracy in determining elemental composition.[10]

  • Tandem MS (MS/MS): This technique involves isolating the parent ion (m/z 317 for M+H⁺) and subjecting it to further fragmentation. The resulting daughter ions can provide more detailed structural information, potentially highlighting differences in the fragmentation of the propanolamine chain.

Strengths:

  • Extraordinary sensitivity, capable of detecting trace-level impurities.[4]

  • Confirms molecular weight and elemental formula (with HRMS).

  • Can be coupled with liquid chromatography (LC-MS) for separation and identification in a single run.[10]

Limitations:

  • May not differentiate isomers based on parent mass alone.

  • Fragmentation patterns of isomers can be very similar.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][11] Both Timolol and this compound will exhibit similar characteristic absorption bands because they contain the same functional groups.

Expertise & Experience: The IR spectrum will confirm the presence of:

  • O-H stretch: A broad band around 3200–3550 cm⁻¹ from the alcohol group.[12]

  • N-H stretch: A moderate peak around 3300–3500 cm⁻¹ from the secondary amine.[13]

  • C-H stretch: Absorptions around 2850–2960 cm⁻¹ for aliphatic C-H bonds.[13]

  • C-O stretch: A strong band in the 1050-1250 cm⁻¹ region for the ether and alcohol.

  • C=N and N-S stretches: Associated with the thiadiazole ring in the fingerprint region.

While the overall spectrum serves as a "molecular fingerprint," minor shifts in the fingerprint region (below 1500 cm⁻¹) might be observed due to the different molecular symmetry and vibrational environments of the isomers. However, relying solely on IR to distinguish them is not advisable.[5]

Strengths:

  • Fast and non-destructive.[4]

  • Excellent for confirming the identity of raw materials against a known standard.[5]

  • Provides clear evidence of functional groups.[4]

Limitations:

  • Generally insufficient on its own for distinguishing positional isomers.

  • Complex spectra can be difficult to interpret fully without a reference standard.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification, Not Elucidation

UV-Vis spectroscopy measures the absorption of light by chromophores (light-absorbing parts of a molecule).[3] In both Timolol and this compound, the chromophore is the morpholino-thiadiazole ring system.

Expertise & Experience: Since the chromophore is identical in both isomers and is electronically isolated from the isomeric difference in the side chain, their UV-Vis spectra are expected to be virtually identical. Studies on Timolol show a maximum absorbance (λmax) around 295 nm.[14][15] Therefore, UV-Vis spectroscopy cannot be used to differentiate Timolol from this compound. Its primary role in this context is quantitative analysis, such as in dissolution testing or content uniformity assays, once the identity of the substance is confirmed by other means.[5][16]

Strengths:

  • Simple, robust, and widely used for quantitative analysis.[5]

  • Validated technique for determining API concentration.[5]

Limitations:

  • Lacks specificity for structural elucidation of closely related compounds.[3]

  • Cannot distinguish between Timolol and this compound.

Summary Comparison of Techniques

TechniqueInformation ProvidedPower of Isomer DifferentiationSensitivityKey Advantage
NMR Definitive atomic connectivity, stereochemistryVery High ModerateUnambiguous structure determination[5]
MS Molecular weight, elemental formula, fragmentationModerate to High (with MS/MS) Very HighUnmatched sensitivity for impurity detection[4]
IR Presence of functional groups, molecular fingerprintLow ModerateRapid confirmation of functional groups[4]
UV-Vis Information on the chromophoric systemVery Low / None HighSimple and robust for quantification[5]

Recommended Workflow and Protocols

A logical and efficient workflow is critical for the confident identification of an unknown impurity suspected to be this compound. This workflow integrates the strengths of multiple techniques in a hierarchical approach.

Diagram: Logical Workflow for this compound Elucidation

G cluster_0 Step 1: Initial Screening & Separation cluster_1 Step 2: Preliminary Identification cluster_2 Step 3: Functional Group Confirmation cluster_3 Step 4: Definitive Structure Confirmation LC LC Separation UV_Vis UV-Vis Detector LC->UV_Vis MS_Detect MS Detector UV_Vis->MS_Detect MS_Data Analyze MS Data (m/z = 317.16 for M+H+) MS_Detect->MS_Data Hypothesis Hypothesis: Isomer of Timolol MS_Data->Hypothesis Collect_IR Isolate Impurity & Collect IR Spectrum Hypothesis->Collect_IR IR_Data Confirm Functional Groups (-OH, -NH, C-O, etc.) Collect_IR->IR_Data Collect_NMR Collect 1D & 2D NMR Data IR_Data->Collect_NMR NMR_Data Assign Structure using 1H, 13C, COSY, HMBC Collect_NMR->NMR_Data Final_ID Unambiguous Identification: This compound NMR_Data->Final_ID

Caption: A hierarchical workflow for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

This protocol outlines the definitive steps for confirming the structure of this compound using NMR. All procedures should adhere to established validation guidelines, such as those from the ICH.[17]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the isolated impurity standard.
  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] DMSO-d₆ is often preferred as it readily dissolves polar molecules and the labile -OH and -NH protons are often observable.[7]
  • Ensure the sample is fully dissolved to prevent peak broadening.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Pay close attention to the 3.0-5.0 ppm region where the protons of the propanolamine side chain are expected to resonate.
  • Acquire a ¹³C NMR spectrum (and/or a DEPT spectrum) to identify all unique carbon environments.
  • Acquire a 2D COSY (¹H-¹H Correlation Spectroscopy) spectrum. This experiment will reveal which protons are spin-coupled to each other, allowing you to trace the connectivity through the side chain.
  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the critical experiment to confirm the isomer. It will show correlations between protons and carbons that are 2-3 bonds away. Look for a correlation between the protons on the CH₂-O group and the carbons of the thiadiazole ring to confirm the ether linkage position.

3. Data Interpretation:

  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the splitting patterns (multiplicity) to deduce neighboring protons.
  • Use the COSY spectrum to confirm the H-H connectivities within the side chain.
  • Use the HMBC spectrum to unambiguously establish the connection point between the propanolamine side chain and the thiadiazole ring, thus differentiating this compound from Timolol.

Conclusion

While a suite of spectroscopic tools is available for pharmaceutical analysis, the specific challenge of elucidating the structure of this compound requires a strategic and hierarchical approach. Mass spectrometry serves as the ideal starting point for identifying the compound as an isomer of Timolol, and IR spectroscopy provides rapid confirmation of the expected functional groups. However, only NMR spectroscopy, particularly through the application of 2D techniques like COSY and HMBC, possesses the definitive power to unravel the precise atomic connectivity and unambiguously distinguish this compound from its parent API, Timolol. This level of analytical rigor is essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical products.[5]

References

  • Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. (2025). Google Vertex AI Search.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. (2025). Google Vertex AI Search.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (2025).
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR.
  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
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  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2025).
  • Molecular Structure Characterisation and Structural Elucid
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  • 1H and 13C NMR characteristics of β-blockers. (2025).
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  • Mass spectrometric study of the photooxidation of the ophthalmic drugs timolol and pindolol. (2025).
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). (n.d.). Agilent.
  • Timolol maleate superior to timolol hemihydrate in trial. (n.d.). Ophthalmology Times.
  • Isolation, structure elucidation and analytical methodologies for natural products. (n.d.). Google Vertex AI Search.
  • Timolol. (n.d.). PubChem.
  • The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. (2024). Semantic Scholar.
  • UV-vis spectra of timolol (50 M), FA (16.0 mg/L), and the relative... (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.). Google Vertex AI Search.
  • Three simple validated uv spectrophotometric methods for the simultaneous estimation of timolol maleate and brimonidine tartr
  • Mass Spectrometry - Fragmentation P
  • Revision Notes - Analysis of Infrared Spectra to Identify Functional Groups. (n.d.). Sparkl.
  • This compound. (n.d.). PubChem.
  • UV Spectrophotometric Determination of Dorzolamide and Timolol in Ophthalmic Formul
  • Determination of the Optical Purity of Timolol Maleate by Proton Nuclear Magnetic Resonance Spectroscopy With a Chiral Pr(III) Shift Reagent. (1995). PubMed.
  • Simultaneous determination of dorzolamide HCL and timolol maleate in eye drops by two different spectroscopic methods. (n.d.). PubMed.
  • Mass fragmentographic determination of timolol in human plasma and urine. (1981). PubMed.
  • Proposed fragmentation pattern of timolol (TIM). (n.d.).
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Isotimolol Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Isotimolol Quantification

This compound, an isomer of the beta-adrenergic blocker Timolol, is often considered a critical impurity in Timolol drug formulations.[1][2] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust and reliable analytical methods to ensure the safety and efficacy of the final drug product. The accurate quantification of this compound is paramount for quality control, stability studies, and regulatory compliance. This guide provides an in-depth comparison of the three most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring technical accuracy and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical capabilities for beta-blocker impurity profiling.

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and suitability for quantifying compounds with UV-absorbing chromophores.[3] For a molecule like this compound, which possesses a thiadiazole ring, UV detection offers a straightforward and reliable means of quantification.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is predicated on the non-polar nature of this compound, allowing for effective separation from more polar impurities and the API itself. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. The choice of a specific UV wavelength is critical; for Timolol and its related substances, a wavelength around 295 nm is often employed to maximize sensitivity and minimize interference from excipients.[4]

Experimental Protocol: HPLC-UV for this compound Quantification

1. Standard and Sample Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask.
  • Calibration Standards (0.1 - 10 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.
  • Sample Preparation: Accurately weigh and dissolve the drug product in methanol to obtain a theoretical this compound concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
  • Mobile Phase: A mixture of 0.02 M sodium octane-sulfonate and methanol (42.5:57.5), with the pH adjusted to 3.0 using glacial acetic acid.[4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 295 nm.[4]
  • Injection Volume: 20 µL.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range calibration standard.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor for the this compound peak should be ≤ 2.0.
  • The theoretical plate count should be ≥ 2000.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.995.[5]
  • Quantify this compound in the sample preparations using the regression equation.
Workflow for this compound Quantification by HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC SystemSuitability System Suitability Test HPLC->SystemSuitability Calibration Generate Calibration Curve HPLC->Calibration SystemSuitability->HPLC Proceed if passes Quantification Quantify this compound in Samples Calibration->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standards with IS LCMS LC-MS/MS System (Triple Quadrupole) Standard->LCMS Sample Prepare Samples with IS Sample->LCMS PeakIntegration Integrate Peak Areas (Analyte & IS) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratios PeakIntegration->RatioCalculation Calibration Generate Calibration Curve RatioCalculation->Calibration Quantification Quantify this compound Calibration->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standards Derivatization Derivatize Standards and Samples Standard->Derivatization Sample Extract and Dry Sample Sample->Derivatization GCMS GC-MS System (EI, SIM Mode) Derivatization->GCMS PeakIntegration Integrate Peak Areas of Selected Ions GCMS->PeakIntegration Calibration Generate Calibration Curve PeakIntegration->Calibration Quantification Quantify this compound Calibration->Quantification

Sources

A Comparative Analysis of Timolol Gel Versus Timolol Solution for Enhanced Glaucoma Management

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glaucoma therapeutics, the choice of formulation can be as critical as the active pharmaceutical ingredient itself. Timolol, a non-selective beta-adrenergic antagonist, has been a cornerstone of intraocular pressure (IOP) management for decades.[1] However, the evolution of its delivery system from a conventional aqueous solution to a gel-forming formulation represents a significant advancement in optimizing therapeutic outcomes. This guide provides a comprehensive comparative analysis of Timolol gel and Timolol solution, delving into their physicochemical properties, clinical performance, and the practical implications for patient adherence and safety. The information herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two formulations.

Physicochemical Properties and Drug Delivery Dynamics

The fundamental differences between Timolol gel and Timolol solution lie in their formulation, which directly impacts their residence time on the ocular surface and subsequent drug absorption.

Timolol Solution: This is a conventional aqueous formulation that is rapidly cleared from the precorneal area by tear turnover and nasolacrimal drainage. This rapid clearance necessitates more frequent administration, typically twice daily, to maintain a therapeutic effect.

Timolol Gel-Forming Solution: This formulation contains a polymer, such as gellan gum, which undergoes a phase transition upon contact with the cations in the tear film.[2] This in-situ gelling mechanism increases the viscosity of the formulation, prolonging its contact time with the ocular surface. This extended residence time allows for sustained release of timolol, enabling a once-daily dosing regimen.[1][3]

The increased viscosity and prolonged contact time of the gel formulation are designed to enhance ocular bioavailability while potentially reducing systemic absorption.[4] A significant portion of topically applied ophthalmic drugs can be systemically absorbed through the nasolacrimal duct, leading to potential side effects.[4] The gel formulation's properties may mitigate this by allowing for more localized drug action.

cluster_0 Timolol Solution Drug Delivery cluster_1 Timolol Gel Drug Delivery Solution Instillation Solution Instillation Rapid Precorneal Clearance Rapid Precorneal Clearance Solution Instillation->Rapid Precorneal Clearance Short Residence Time Nasolacrimal Drainage Nasolacrimal Drainage Rapid Precorneal Clearance->Nasolacrimal Drainage Corneal Absorption Corneal Absorption Rapid Precorneal Clearance->Corneal Absorption Systemic Absorption Systemic Absorption Nasolacrimal Drainage->Systemic Absorption Therapeutic Effect Therapeutic Effect Corneal Absorption->Therapeutic Effect Gel Instillation Gel Instillation In-situ Gelling In-situ Gelling Gel Instillation->In-situ Gelling Contact with Tear Film Prolonged Ocular Residence Prolonged Ocular Residence In-situ Gelling->Prolonged Ocular Residence Sustained Drug Release Sustained Drug Release Prolonged Ocular Residence->Sustained Drug Release Reduced Systemic Absorption Reduced Systemic Absorption Prolonged Ocular Residence->Reduced Systemic Absorption Enhanced Corneal Absorption Enhanced Corneal Absorption Sustained Drug Release->Enhanced Corneal Absorption Prolonged Therapeutic Effect Prolonged Therapeutic Effect Enhanced Corneal Absorption->Prolonged Therapeutic Effect

Figure 1: Drug delivery mechanisms of Timolol solution versus Timolol gel.

Clinical Performance: A Head-to-Head Comparison

Numerous clinical trials have compared the efficacy and safety of Timolol gel-forming solution with the conventional aqueous solution. The collective evidence provides a clear picture of their relative performance.

Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for any glaucoma medication is its ability to lower IOP. Studies have consistently demonstrated that once-daily Timolol 0.5% gel-forming solution is as effective as twice-daily Timolol 0.5% solution in reducing IOP.[1][2][3][5] There is no statistically significant difference in the mean IOP-lowering effects between the two formulations at both trough and peak time points.[5][6]

Study Timolol Gel Formulation Timolol Solution Formulation Key Finding on IOP Reduction
Goh et al. (1999) [6]0.5% once daily0.5% twice dailyMean IOP-lowering effects were similar at both morning trough and peak time points.
Wu et al. (2000) [1]0.5% once daily0.5% twice dailyNo statistically significant difference in IOP was observed between the two treatment groups (p>0.05).
Figueroa et al. (1998) [5]0.5% once dailyNot directly compared, but a once-daily hemihydrate solutionTimolol hemihydrate 0.5% solution once a day appears to be as efficacious as timolol maleate gel 0.5% given once a day.
Hutzelmann et al. (2001) [2]0.5% once daily0.5% twice dailyAt week 24, the difference in mean IOP between treatments was not significant.
Takeda et al. (2003) [7]0.5% once daily (two different gel brands)0.5% twice daily (pre-study)Mean IOPs at the end of gel instillation were not significantly different from the baseline on twice-daily solution.
Safety and Tolerability Profile

The safety profiles of the two formulations are comparable, though they differ in the types of local adverse events reported.

Ocular Side Effects: The most common side effect associated with the Timolol gel formulation is transient blurred vision immediately following instillation, which is attributed to the higher viscosity of the gel.[1][8] Stickiness is also more frequently reported with the gel.[1] Conversely, the Timolol solution is more often associated with burning and stinging upon instillation.[2]

Adverse Event Timolol Gel Formulation Timolol Solution Formulation
Transient Blurred Vision More Frequent[1][8]Less Frequent
Stickiness/Foreign Body Sensation More Frequent[1]Less Frequent
Burning/Stinging Less Frequent[2]More Frequent[2]

Systemic Side Effects: A key advantage of the gel formulation is its potential for reduced systemic absorption. Pharmacokinetic studies have shown that peak plasma concentrations of timolol are lower with the gel-forming solution compared to the aqueous solution.[4][9] This can translate to a lower incidence of systemic side effects, such as bradycardia (a decrease in heart rate).[2][10] One study found that the decrease in mean heart rate was significantly less for patients using the gel formulation compared to the solution.[2]

Pharmacokinetic Parameter Timolol Gel Formulation Timolol Solution Formulation
Peak Plasma Concentration (Cmax) Lower[4][9]Higher[4][9]
Systemic Exposure (AUC) Lower[11]Higher[11]
Patient Preference and Adherence

The once-daily dosing regimen of the Timolol gel is a significant factor in patient preference.[6] Studies have shown that a majority of patients prefer the gel formulation, primarily due to the convenience of once-a-day application.[6][7] This simplified regimen has the potential to improve patient adherence to treatment, which is a critical factor in the long-term management of glaucoma.

Experimental Protocols for a Comparative Clinical Trial

To ensure the scientific integrity and trustworthiness of a comparative study between Timolol gel and Timolol solution, the following standardized protocols should be employed.

Patient Recruitment Patient Recruitment Informed Consent & Screening Informed Consent & Screening Patient Recruitment->Informed Consent & Screening Randomization Randomization Informed Consent & Screening->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: Gel Group B: Solution Washout Period Washout Period Treatment Period 1->Washout Period Follow-up Visits Follow-up Visits Treatment Period 1->Follow-up Visits Treatment Period 2 (Crossover) Treatment Period 2 (Crossover) Washout Period->Treatment Period 2 (Crossover) Group A: Solution Group B: Gel Treatment Period 2 (Crossover)->Follow-up Visits Data Analysis & Reporting Data Analysis & Reporting Follow-up Visits->Data Analysis & Reporting

Figure 2: Workflow for a randomized, crossover comparative clinical trial.

Measurement of Intraocular Pressure (IOP)

Protocol: Goldmann Applanation Tonometry (GAT)[1][12][13][14][15]

  • Principle: GAT is the gold standard for measuring IOP and is based on the Imbert-Fick principle, which states that the pressure inside an ideal sphere is proportional to the force required to flatten a specific area of its surface.[12]

  • Procedure:

    • Calibrate the tonometer according to the manufacturer's instructions.[1][15]

    • Instill a local anesthetic and a fluorescein strip into the patient's conjunctival sac.[1][13]

    • Position the patient at the slit lamp, ensuring their forehead and chin are properly placed.[1]

    • Using a cobalt blue light, gently applanate the central cornea with the tonometer tip.

    • Adjust the tonometer dial until the inner edges of the two fluorescein semi-circles just touch.

    • The reading on the dial, multiplied by 10, gives the IOP in mmHg.

    • Measurements should be taken at consistent times of the day (e.g., morning trough and peak) to account for diurnal variations.

Assessment of Ocular Surface Health

Protocol 1: Tear Film Break-up Time (TBUT) [8][16][17][18][19]

  • Principle: TBUT measures the stability of the tear film. A shorter TBUT indicates tear film instability, which can be a side effect of topical medications.

  • Procedure:

    • Instill fluorescein dye into the patient's eye.[16][19]

    • Ask the patient to blink several times to distribute the dye and then to hold their eye open without blinking.[16]

    • Using a slit lamp with a cobalt blue filter, observe the tear film for the appearance of the first dry spot.[16]

    • The time in seconds from the last blink to the appearance of the first dry spot is the TBUT. A TBUT of less than 10 seconds is generally considered abnormal.[16]

Protocol 2: Corneal and Conjunctival Staining [20][21][22][23][24]

  • Principle: Vital dyes like fluorescein and lissamine green are used to assess the integrity of the ocular surface epithelium. Staining indicates areas of cellular damage.

  • Procedure:

    • Instill the appropriate dye (fluorescein for cornea, lissamine green for conjunctiva).[21][22]

    • Examine the ocular surface with a slit lamp using the appropriate filter (cobalt blue for fluorescein, white light for lissamine green).

    • Grade the degree and location of staining using a standardized grading scale, such as the Oxford Scheme or the National Eye Institute (NEI)/Industry Workshop grading scale.[23][24]

Evaluation of Patient-Reported Outcomes and Adherence

Protocol 1: Standardized Questionnaires [4][5][9][10][11][25][26]

  • Principle: Validated questionnaires are used to systematically collect data on patient satisfaction, side effects, and perceived ease of use.

  • Procedure:

    • Administer validated questionnaires at baseline and at specified follow-up points.

    • Examples of relevant questionnaires include the Glaucoma Treatment Compliance Assessment Tool (GTCAT) and the Eye-Drop Satisfaction Questionnaire (EDSQ).[4]

    • Analyze the responses to quantify patient-reported outcomes and identify factors influencing preference.

Protocol 2: Medication Event Monitoring Systems (MEMS) [2][27]

  • Principle: Electronic monitoring provides an objective measure of patient adherence to the prescribed dosing regimen.

  • Procedure:

    • Dispense the study medication in bottles equipped with a MEMS cap, which records the date and time of each opening.

    • Download the data from the MEMS caps at the end of each treatment period.

    • Calculate adherence rates as the percentage of prescribed doses taken.

Pharmacokinetic Analysis

Protocol: Plasma Timolol Concentration Measurement[4][9][11]

  • Principle: Measuring the concentration of timolol in the blood provides a direct assessment of systemic absorption.

  • Procedure:

    • Collect blood samples from patients at predetermined time points after drug administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Separate the plasma from the blood samples.

    • Analyze the plasma samples for timolol concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate pharmacokinetic parameters, including Cmax (peak concentration) and AUC (area under the concentration-time curve), to quantify systemic exposure.

Conclusion

The development of a gel-forming solution for timolol represents a significant advancement in the topical treatment of glaucoma. Clinical evidence robustly supports that the once-daily Timolol gel is as effective in lowering IOP as the twice-daily Timolol solution. The primary advantages of the gel formulation are its simplified dosing regimen, which is preferred by patients and may lead to improved adherence, and its reduced systemic absorption, which can enhance its safety profile. While transient blurred vision is a more common side effect of the gel, the burning and stinging associated with the solution are less frequent. For drug development professionals, the comparative data on Timolol gel and solution underscores the critical role of formulation in optimizing the therapeutic index of a drug, balancing efficacy with safety and patient convenience.

References

  • Adherence to Therapy in Glaucoma Treatment—A Review. Journal of Clinical Medicine. Available at: [Link]

  • Long-term intraocular pressure-lowering efficacy and safety of timolol maleate gel-forming solution 0.5% compared with Timoptic XE 0.5% in a 12-month study. PubMed. Available at: [Link]

  • Efficacy and tolerability of timolol maleate ophthalmic gel-forming solution versus timolol ophthalmic solution in adults with open-angle glaucoma or ocular hypertension: a six-month, double-masked, multicenter study. PubMed. Available at: [Link]

  • Glaucoma Disease-Specific Adherence Measurement Tools Validated for Measuring Adherence to Glaucoma Medications: A Systematic Review. ResearchGate. Available at: [Link]

  • Improving Adherence to Topical Medication in Patients with Glaucoma. PMC. Available at: [Link]

  • Tear breakup time (TBUT). Atlas Entry. Available at: [Link]

  • Patient preference, efficacy, and compliance with timolol maleate ophthalmic gel-forming solution versus timolol maleate ophthalmic solution in patients with ocular hypertension or open-angle glaucoma. PubMed. Available at: [Link]

  • Tear break-up time. Grokipedia. Available at: [Link]

  • Efficacy and safety of timolol solution once daily versus timolol gel in treating elevated intraocular pressure. PubMed. Available at: [Link]

  • Comparison of efficacy and tolerability between two gel-forming timolol maleate ophthalmic solutions in patients with glaucoma or ocular hypertension. PubMed. Available at: [Link]

  • Ophthalmic timolol: Plasma concentration and systemic cardiopulmonary effects. American Optometric Association (AOA). Available at: [Link]

  • Pharmacokinetic and pharmacodynamic analysis of systemic effect of topically applied timolol maleate ophthalmic gelling vehicle (Rysmon TG). PubMed. Available at: [Link]

  • Timolol maleate 0.5% versus timolol maleate in gel forming solution 0.5% (Timolol GFS) in open angle glaucoma in India. Preliminary safety and efficacy study. ResearchGate. Available at: [Link]

  • Ocular surface staining: Current concepts and techniques. PMC. Available at: [Link]

  • Standard Operating Procedure Template. Worcestershire Acute Hospitals NHS Trust. Available at: [Link]

  • Canonical Grading Scales of Corneal and Conjunctival Staining Based on Psychophysical and Physical Attributes. Translational Vision Science & Technology. Available at: [Link]

  • Step-by-step guide to mastering skills with the Goldmann applanation tonometer. Eye News. Available at: [Link]

  • Comparative study of timolol gel versus timolol solution for patients with glaucoma. PubMed. Available at: [Link]

  • Canonical Grading Scales of Corneal and Conjunctival Staining Based on Psychophysical and Physical Attributes. PubMed. Available at: [Link]

  • Glaucoma Goes to the PROM: Patient Reported Outcome Measures as an Epidemiological Validation in Clinical Practice. Journal of Ophthalmic Pathology. Available at: [Link]

  • Goldmann Tonometry Guide. Scribd. Available at: [Link]

  • Patient-reported outcomes (PRO's) in glaucoma: a systematic review. ResearchGate. Available at: [Link]

  • Tear break-up time. Wikipedia. Available at: [Link]

  • Tear Film Breakup Time. YouTube. Available at: [Link]

  • Grading of corneal and conjunctival staining (Oxford scheme). ResearchGate. Available at: [Link]

  • NEI grading scale for corneal fluorescein staining. Dove Medical Press. Available at: [Link]

  • Applanation Tonometry. StatPearls. Available at: [Link]

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A Researcher's Guide to Pharmacological Profiling: Comparing In Vitro and In Vivo Models for the Assessment of Isotimolol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo models for assessing the pharmacological effects of Isotimolol, a compound structurally related to the well-established beta-blocker, timolol. For researchers, scientists, and drug development professionals, the choice of an appropriate model system is paramount for obtaining meaningful and translatable data. This document offers an in-depth technical analysis, moving beyond a simple listing of methods to explain the causality behind experimental choices and to provide actionable, field-proven insights.

Introduction: The this compound Question and the Importance of Model Selection

This compound is recognized as a related compound and potential impurity in the synthesis of timolol maleate, a non-selective β-adrenergic receptor antagonist widely used in the treatment of glaucoma and cardiovascular diseases.[1] While structurally similar to (S)-timolol, the active enantiomer, some sources indicate that (S)-Isotimolol may not possess the same biological activity.[1] This ambiguity underscores the critical need for robust pharmacological assessment to differentiate the activity of a lead compound from its related substances.

The fundamental question in preclinical drug development is how to best predict human response. The two pillars of this predictive effort are in vitro (Latin for "in the glass") and in vivo (Latin for "within the living") studies. In vitro models, which utilize isolated cells or molecules, offer a controlled environment to dissect specific molecular interactions.[2] In contrast, in vivo models, which involve whole living organisms, provide a holistic view of a compound's effect within a complex physiological system.[2] The selection and proper execution of these models are not merely technical steps but form the logical foundation of a drug's development narrative.

This guide will dissect the application of both model systems to characterize the pharmacological profile of this compound, with a focus on its potential as a beta-adrenergic antagonist.

The Molecular Target: Beta-Adrenergic Receptor Signaling

This compound, like timolol, is expected to interact with beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). Understanding the canonical signaling pathway is essential for designing and interpreting pharmacological assays.

Upon binding of an agonist like epinephrine, the β-AR undergoes a conformational change, activating the associated Gs protein. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response such as an increased heart rate.[3] A β-blocker like timolol competitively antagonizes the binding of endogenous catecholamines to the receptor, thereby inhibiting this signaling cascade.[4]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor Gs Gs Protein β-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Agonist Agonist->β-AR Binds & Activates This compound This compound/ Timolol This compound->β-AR Competitively Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare Cell Membranes b2 Incubate with Radioligand & this compound b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture Cells Expressing β-AR f2 Pre-incubate with This compound f1->f2 f3 Stimulate with Agonist f2->f3 f4 Lyse Cells & Measure cAMP f3->f4 f5 Calculate IC50 f4->f5 This compound This compound This compound->b2 This compound->f2 In_Vivo_Workflow v1 Surgical Implantation of Catheters in Rat v2 Recovery Period v1->v2 v3 Acclimatization & Baseline Measurement v2->v3 v4 Intravenous Administration of this compound v3->v4 v5 Continuous Monitoring of Heart Rate & Blood Pressure v4->v5 v6 Optional: Isoproterenol Challenge v5->v6 v7 Data Analysis & Dose-Response Curves v5->v7 v6->v7

Caption: Experimental workflow for in vivo cardiovascular assessment.

Comparison of In Vitro and In Vivo Models

The true power of a preclinical assessment lies not in choosing one model over the other, but in integrating the data from both to build a comprehensive pharmacological profile.

[2]| Feature | In Vitro Models | In Vivo Models | | :--- | :--- | :--- | | Primary Goal | Determine molecular mechanism, affinity, and potency at the target. | Assess physiological effects, efficacy, and safety in a whole organism. | | System Complexity | Low (isolated molecules or cells). | High (integrated physiological systems). | | Control over Variables | High. Allows for the isolation of specific interactions. | Lower. Subject to homeostatic mechanisms and inter-animal variability. | | Throughput | High. Suitable for screening large numbers of compounds. | Low. Time-consuming and resource-intensive. | | Cost | Relatively low. | High. | | Ethical Considerations | Minimal. | Significant. Governed by the 3Rs (Replacement, Reduction, Refinement). | | Data Translatability | Provides mechanistic insights but may not directly predict systemic effects. | Considered more predictive of clinical outcomes but species differences can be a limitation. |[5] | Expected Outcome for a Potent β-Blocker | High binding affinity (low Ki) in binding assays. Potent inhibition of agonist-induced cAMP (low IC50). | Dose-dependent decrease in heart rate and blood pressure. Attenuation of isoproterenol-induced tachycardia. | | Expected Outcome for an Inactive Compound (like this compound) | No or very low binding affinity (high Ki). No inhibition of cAMP production. | No significant effect on cardiovascular parameters. |

Synthesizing the Data: The Case of this compound

For this compound, the in vitro data is the first critical gatekeeper. A radioligand binding assay will reveal if it binds to β-adrenergic receptors with any significant affinity. If it does not, proceeding to expensive and ethically demanding in vivo studies to assess β-blockade would be illogical. If binding is observed, the cAMP functional assay will then determine if this binding translates to an antagonistic effect on receptor signaling.

Given that this compound is considered a "related compound B" and a potential impurity of timolol, the expected outcome, based on available information, is that it will show significantly lower affinity and functional activity compared to (S)-timolol. ([1]S)-timolol is reported to be approximately 54 times more potent than its (R)-enantiomer in rat atria. T[2]he difference in activity for a structural isomer like this compound could be even more pronounced.

The in vivo studies would then serve to confirm this lack of systemic β-blocking activity. If this compound is administered to conscious rats and fails to produce a significant change in heart rate or blood pressure, and does not blunt the effect of an isoproterenol challenge, this would corroborate the in vitro findings and confirm its pharmacological distinction from timolol.

Conclusion: A Self-Validating System for Pharmacological Assessment

The strategic integration of in vitro and in vivo models creates a self-validating system for pharmacological characterization. In vitro assays provide a clear, mechanistic hypothesis: "this compound is/is not a potent β-adrenergic receptor antagonist." In vivo experiments then test this hypothesis in a complex physiological context. A concordance between the findings of both model systems provides a high degree of confidence in the pharmacological profile of the compound.

For a compound like this compound, this rigorous assessment is crucial. It ensures that the observed therapeutic effects of a drug product are attributable to the active pharmaceutical ingredient, timolol, and not confounded by the presence of a related substance with an unknown or different pharmacological profile. This commitment to scientific integrity and logical progression from molecular to systemic assessment is the bedrock of modern drug development.

References

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]

  • Beta-adrenergic receptors signaling via cAMP Pathway Map. (n.d.). Bio-Rad. [Link]

  • Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria. (1989). PubMed. [Link]

  • In Vitro vs In Vivo Preclinical Studies. (2021). News-Medical.Net. [Link]

  • In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. (n.d.). Relevant Health. [Link]

  • R-enantiomer of timolol: a potential selective ocular antihypertensive agent. (1983). PubMed. [Link]

  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An... (n.d.). ResearchGate. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). [Link]

  • Cardiovascular and beta-adrenergic blocking effects of timolol. (1976). PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation. (2021). PMC - PubMed Central. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. [Link]

  • LABORATORY DEMONSTRATION OF BAROREFLEX CONTROL OF HEART RATE IN CONSCIOUS RATS. (n.d.). Advances in Physiology Education. [Link]

  • Recording of Rat ECG, BP and heart rate. (n.d.). Slideshare. [Link]

  • Measurement of invasive blood pressure in rats. (n.d.). PMC - PubMed Central. [Link]

  • The Effect of Chronic Timolol in an Animal Model for Myocardial Infarction. (n.d.). PubMed. [Link]

  • In vitro and In vivo Evaluation of Timolol Maleate Ocular Inserts Using Different Polymers. (n.d.). [Link]

  • Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. (n.d.). PMC - PubMed Central. [Link]

  • Comparison of the in vitro tolerance and in vivo efficacy of traditional timolol maleate eye drops versus new formulations with bioadhesive polymers. (2011). PubMed. [Link]

  • (PDF) In vitro and In vivo Evaluation of Timolol Maleate Ocular Inserts Using Different Polymers. (2012). ResearchGate. [Link]

  • Animal Models of Cardiovascular Disease. (n.d.). Revista Española de Cardiología. [Link]

  • An in vitro Model for Toxicological Comparison of Fixed and Unfixed Combinations: The Case of Brimonidine/Timolol. (n.d.). IOVS. [Link]

  • New study calls into question reliance on animal models in cardiovascular research. (2011). EurekAlert!. [Link]

  • Cardiovascular effects of ophthalmic 0.5% timolol aqueous solution and 0.1% timolol hydrogel. (n.d.). PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isotimolol in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for Isotimolol, grounding every recommendation in scientific principles and established regulatory frameworks. Our goal is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring safety and building a foundation of trust in your operational protocols.

Understanding this compound: Chemical Properties and Environmental Considerations

This compound, with the chemical name (S)-3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, is a beta-adrenergic blocker.[1][2][3] Its structure is characterized by several key functional groups that dictate its chemical behavior and inform our disposal strategy: a secondary amine, a hydroxyl group, a morpholino moiety, and a thiadiazole ring.[1][2][3][4]

Table 1: Chemical and Physical Properties of (S)-Isotimolol

PropertyValueSource
Molecular Formula C₁₃H₂₄N₄O₃S[1][2][3][4]
Molecular Weight 316.42 g/mol [1][4]
Functional Groups Secondary Amine, Hydroxyl, Morpholino, Thiadiazole[1][2][3][4]
Known Incompatibilities Strong oxidizing agents

Regulatory Framework: Navigating EPA and RCRA Guidelines

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key takeaway for laboratories is the 2019 EPA final rule that explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals .[10]

Pharmaceuticals become regulated hazardous waste if they are unused and meet the criteria for being a "commercial chemical product" listed on the EPA's P-list (acutely hazardous) or U-list, or if they exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[11][12][13] While this compound is not currently on the P or U lists, it is crucial for laboratories to have a robust waste management program that can handle all chemical waste streams appropriately.[11][12]

The guiding principle for laboratory disposal of this compound should be to manage it as a chemical waste stream destined for incineration by a licensed hazardous waste disposal company. This approach aligns with best practices for pharmaceutical waste management and ensures compliance with the spirit of RCRA regulations.

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Isotimolol_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused or Expired this compound (Pure Compound) waste_type->unused_product Pure Compound contaminated_materials Contaminated Materials (e.g., PPE, glassware, spill debris) waste_type->contaminated_materials Solid Waste aqueous_solutions Dilute Aqueous Solutions waste_type->aqueous_solutions Liquid Waste segregation Segregate as Hazardous Chemical Waste unused_product->segregation contaminated_materials->segregation neutralization_decision Is in-lab chemical neutralization feasible and permitted by institutional policy? aqueous_solutions->neutralization_decision container Place in a designated, properly labeled, and sealed hazardous waste container. segregation->container disposal_company Arrange for pickup by a licensed hazardous waste disposal company for incineration. container->disposal_company neutralization_decision->segregation No neutralization_protocol Follow Chemical Neutralization Protocol for Amine-Containing Pharmaceuticals neutralization_decision->neutralization_protocol Yes neutralization_protocol->segregation

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocols

Disposal of Unused or Expired this compound (Pure Compound)
  • Do Not Discard in Regular Trash or Down the Drain.

  • Segregation: Treat all unused or expired pure this compound as hazardous chemical waste.

  • Packaging:

    • Place the original container with the this compound into a larger, sealable, and clearly labeled hazardous waste container.

    • If transferring the powder, do so in a chemical fume hood to avoid inhalation.

    • The waste container must be made of a material compatible with organic compounds.

  • Labeling: The hazardous waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-Isotimolol"

    • The accumulation start date.

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for high-temperature incineration.

Disposal of Contaminated Materials
  • Segregation: All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, contaminated glassware, and spill cleanup materials, must be considered hazardous waste.

  • Packaging:

    • Place solid contaminated materials into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Do not overfill the container.

  • Labeling: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound Contaminated Debris").

  • Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor for incineration.

Management of Dilute Aqueous Solutions of this compound

For dilute aqueous solutions of this compound, in-lab chemical neutralization may be a viable option to render the waste less hazardous before collection, provided it is permitted by your institution's safety policies and conducted by trained personnel. The secondary amine in this compound is basic and can be neutralized with an acid.

Experimental Protocol: Chemical Neutralization of Dilute this compound Solutions

CAUTION: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves).

  • Preparation:

    • Place the dilute aqueous solution of this compound in a suitably sized beaker with a magnetic stir bar.

    • Place the beaker in an ice bath to control any potential exothermic reaction.

  • Neutralization:

    • While stirring, slowly add a dilute solution of a weak acid, such as citric acid or acetic acid, dropwise.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the acid until the pH of the solution is between 6.0 and 8.0.

  • Post-Neutralization:

    • Once neutralized, the solution should be collected as hazardous aqueous waste.

    • Transfer the neutralized solution to a designated hazardous waste container for aqueous waste.

  • Labeling and Disposal:

    • Label the container with "Hazardous Waste," "Neutralized this compound Solution," and list the final components (water, this compound salt, and the acid used).

    • Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

Note: While neutralization renders the solution less basic, the degradation products of this compound may still pose an environmental risk. Therefore, disposal of the neutralized solution down the drain is not recommended .

Spill Management

In the event of an this compound spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment:

    • For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills, surround the area with an absorbent material (e.g., spill pads, vermiculite).

  • Cleanup:

    • Gently sweep the solid material or absorb the liquid into a designated container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste, following the procedures for contaminated materials outlined above.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties, the regulatory landscape, and practical laboratory procedures. By adhering to the guidelines outlined in this document, your laboratory can ensure the safe and environmentally responsible management of this compound. This commitment not only protects your personnel and the environment but also upholds the integrity and trustworthiness of your research operations. Always consult your institution's specific safety protocols and your local EHS department for guidance.

References

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A Researcher's Guide to Personal Protective Equipment for Handling Isotimolol and Related Beta-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide addresses the safe handling of Isotimolol. It is important to note that this compound is identified as a specified impurity and related substance to the well-established beta-adrenergic antagonist, Timolol.[1] Given their close structural and likely toxicological relationship, this guide synthesizes safety protocols and hazard information from both compounds to provide a comprehensive and cautious framework for laboratory professionals.

As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research objectives. Handling any active pharmaceutical ingredient (API) requires a mindset rooted in prevention and control. Because APIs like this compound and Timolol are designed to be biologically active, often at very low concentrations, we must treat them with a level of respect that accounts for their inherent potency and potential health effects.[2][3]

This guide is structured to provide a logical, risk-based approach to safety. We will move from understanding the inherent hazards of the compound to implementing layers of control—from engineering solutions to the final barrier of personal protective equipment (PPE). Every recommendation is grounded in established safety principles and authoritative data, empowering you to build a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the risk is the first step in mitigating it. Timolol maleate, the primary compound, is classified with several key hazards that must inform our handling procedures.

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed.[4][5][6]

  • Reproductive Toxicity (Category 2): It is suspected of damaging fertility or the unborn child.[4][5][7]

  • Target Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure.[4]

The primary routes of occupational exposure in a laboratory setting are inhalation of airborne particles (especially when handling powders), accidental ingestion through contaminated hands, and direct skin or eye contact . Because beta-blockers are designed to have systemic effects (e.g., on the cardiovascular system), even small, repeated exposures can pose a health risk.[8] Therefore, our safety strategy must be designed to interrupt these potential exposure pathways.

The Hierarchy of Controls: From Facility to Person

The most effective safety protocols prioritize engineering and administrative controls, with PPE serving as the crucial final barrier.

Engineering Controls: The First Line of Defense

Your primary goal should be to contain the chemical at its source. Relying solely on PPE is insufficient.

  • Chemical Fume Hood: All handling of this compound/Timolol solutions that could produce aerosols or vapors should be performed inside a certified chemical fume hood.[9]

  • Ventilated Balance Enclosure (VBE): The single most significant inhalation risk comes from weighing the solid, powdered form of the API. This task must be performed within a containment device, such as a VBE (also known as a powder hood), which is specifically designed to draw airborne particles away from the operator's breathing zone.[10][11] For highly potent compounds, a glove box provides an even higher level of containment.

Personal Protective Equipment (PPE): A Task-Specific Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Transporting Sealed Containers Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing Solid Compound Safety glasses with side shieldsNitrile glovesLab coatRequired if not using a VBE or other containment. Minimum N95 NIOSH-approved respirator.
Preparing Solutions (in fume hood) Safety goggles or safety glasses with side shieldsNitrile glovesLab coatNot required if work is confined to a certified fume hood.
Cleaning Spills of Solid Material Safety goggles and face shieldHeavy-duty nitrile glovesDisposable gown or Tyvek suit over lab coatNIOSH-approved respirator with particulate filter (e.g., N100, P100).[12]
Cleaning Spills of Liquid Solution Safety goggles and face shieldHeavy-duty nitrile glovesDisposable gown or Tyvek suit over lab coatConsult SDS; may be required depending on solvent volatility and spill size.

Key PPE Considerations:

  • Eye Protection: Standard safety glasses with side shields are the minimum requirement.[7] When handling liquids that could splash, upgrade to chemical splash goggles.

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Practice proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly after removing gloves.[13]

  • Body Protection: A professional lab coat, kept fully fastened, is mandatory.[9] For procedures with a higher risk of spills or for cleaning up spills, a disposable gown or suit provides a higher level of protection.[10]

  • Respiratory Protection: Respirator use should be dictated by a risk assessment. If you must handle powders outside of a containment device, a NIOSH-approved respirator is essential.[12] Note that proper use requires fit testing and training, as mandated by OSHA standards.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural guide for a common laboratory task: preparing a stock solution from solid this compound/Timolol.

Workflow for Preparing a Stock Solution
  • Preparation:

    • Designate a specific work area within the fume hood. Cover the surface with disposable, absorbent bench paper.[14]

    • Assemble all necessary materials: compound vial, solvent, glassware, spatulas, and a designated waste container.

    • Don the appropriate PPE as outlined in the table above (goggles, nitrile gloves, lab coat).

  • Weighing (Inside a Ventilated Balance Enclosure):

    • Place a weigh boat on the analytical balance. Tare the balance.

    • Carefully open the container of the solid compound. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat.

    • Securely close the compound container immediately after weighing.

  • Solubilization (Inside a Chemical Fume Hood):

    • Transfer the weigh boat to the designated area within the fume hood.

    • Carefully add the powder to the appropriate volumetric flask or beaker.

    • Use a small amount of the desired solvent to rinse the weigh boat, transferring the rinse into the flask to ensure a quantitative transfer.

    • Add the remaining solvent to reach the desired volume.

    • Mix gently until the solid is fully dissolved.

  • Storage and Cleanup:

    • Label the solution container clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the solution according to the manufacturer's recommendations (e.g., refrigerated, protected from light).[15]

    • Dispose of all contaminated disposable items (weigh boat, gloves, bench paper) in the designated hazardous pharmaceutical waste container.[16]

    • Decontaminate non-disposable items (spatula, glassware) and the work surface.

Visualized Workflow: Stock Solution Preparation

G cluster_prep 1. Preparation cluster_weigh 2. Weighing (in VBE) cluster_solubilize 3. Solubilization (in Fume Hood) cluster_cleanup 4. Final Steps prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Fume Hood (Bench Paper, Materials) prep_ppe->prep_area weigh_solid Weigh Solid Compound prep_area->weigh_solid Move to VBE transfer_solid Transfer Solid to Flask weigh_solid->transfer_solid Move to Fume Hood add_solvent Add Solvent & Dissolve transfer_solid->add_solvent label_store Label and Store Solution add_solvent->label_store dispose_waste Dispose of Contaminated Waste label_store->dispose_waste decontaminate Decontaminate Surfaces & Glassware dispose_waste->decontaminate

Caption: A step-by-step workflow for the safe preparation of a stock solution.

Disposal and Decontamination Plan

Proper disposal is not an afterthought; it is a critical part of the handling lifecycle to prevent environmental release and accidental exposure.[16]

Decontamination
  • Surfaces: At the end of each work session, wipe down the work area (fume hood, VBE) with a suitable solvent (e.g., 70% ethanol) or a laboratory detergent, followed by water.

  • Glassware/Equipment: Reusable items like spatulas and glassware should be thoroughly rinsed with the solvent used in the procedure, then washed according to standard laboratory practice.

Waste Management

All materials that have come into contact with this compound/Timolol are considered hazardous pharmaceutical waste. Never dispose of this material in the regular trash or down the drain.[16]

Waste Stream Disposal Container Procedure
Solid Waste Labeled Hazardous Waste Container (e.g., Black bin in the US)[17]Place all contaminated items including gloves, weigh boats, bench paper, and wipes directly into the container.
Liquid Waste Labeled Hazardous Liquid Waste ContainerCollect unwanted solutions or solvent rinses in a compatible, sealed container. Do not mix with other waste streams unless approved by your institution's safety officer.
"Sharps" Waste Labeled Sharps Container for Hazardous Pharma WasteNeedles or syringes used to transfer solutions must be disposed of in a designated sharps container. Do not recap needles.[18]

Regulatory Compliance: Always adhere to the disposal procedures established by your institution's Environmental Health & Safety (EHS) department, which are designed to comply with EPA, state, and local regulations.[16]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, rapid and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[8][12]

  • Eye Contact: Move to an eyewash station and flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[8]

  • Inhalation: Move the affected person to fresh air immediately.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water.[9]

For all exposure events, seek immediate medical attention. Provide the medical team with a copy of the Safety Data Sheet (SDS) for Timolol/Isotimolol, as it contains critical information for treatment.[8][12]

References

  • Somerset Pharma LLC. (n.d.). SAFETY DATA SHEET Timolol Ophthalmic Solution 0.5%.
  • Armas Pharmaceuticals. (n.d.). SAFETY DATA SHEET Timolol Maleate Ophthalmic Solution, USP 0.5%.
  • LGC Standards. (2025, May 22). CAT 1046 - timolol maleate - SAFETY DATA SHEET.
  • Cayman Chemical Co. (2025, June 6). Timolol (maleate) - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Timolol maleate.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-ISOTIMOLOL.
  • Pfizer. (2009, October 19). MATERIAL SAFETY DATA SHEET.
  • VxP Pharma. (2020, January 11). Highly Potent Compounds.
  • Covetrus. (n.d.). SDS: Timolol Maleate Ophthalmic Solution, USP.
  • MedChemExpress. (n.d.). (S)-Timolol maleate-SDS.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemicalBook. (n.d.). Timolol - Safety Data Sheet.
  • CymitQuimica. (2024, November 1). Safety Data Sheet - Timolol.
  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online.
  • Biosynth. (2023, September 21). Safety Data Sheet.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP.
  • Affygility Solutions. (2010, June 29). Insights Potent compounds: 7 things that every EHS professional should know.
  • NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste.
  • University of Kentucky. (n.d.). Precautions for Using Radioactive Material. Research Safety.
  • Princeton University. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
  • AMETEK ORTEC. (n.d.). Safe Handling of Radioactive Sources.
  • Lab Manager. (2011, July 19). Staying Safe Around Radioactive Materials in the Laboratory.
  • University of Wisconsin-Madison. (n.d.). General rules for safe use of radioactive material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.